molecular formula C23H30N2O4 B10764465 Mitragynine CAS No. 6202-22-8

Mitragynine

Cat. No.: B10764465
CAS No.: 6202-22-8
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-QVRQZEMUSA-N

Description

Mitragynine (CAS 4098-40-2) is the principal indole alkaloid and most abundant psychoactive compound found in the leaves of the Mitragyna speciosa (kratom) plant. This high-purity compound is an invaluable research tool for neuroscientists and pharmacologists investigating its complex and nuanced pharmacology. This compound functions primarily as a partial agonist at the human μ-opioid receptor (MOR), while also exhibiting affinity for κ- and δ-opioid receptors. Its significant research value lies in its unique activity as an adrenergic receptor agonist and its interactions with various serotonergic (e.g., 5-HT2C, 5-HT1A) and dopaminergic pathways. These multifaceted mechanisms make it a critical compound for in vitro studies aimed at elucidating the structure-activity relationships of natural products, understanding G-protein coupled receptor (GPCR) signaling bias, and exploring the potential for novel analgesic pathways that diverge from classical opiates. Ongoing research focuses on its pharmacological profile, receptor binding kinetics, downstream signaling effects (e.g., β-arrestin recruitment vs. G-protein activation), and its metabolites, which are crucial for advancing the understanding of alkaloid biochemistry and neuropharmacology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
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InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
Source PubChem
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InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N
Source PubChem
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Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
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Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H30N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID701032140
Record name Mitragynine
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Molecular Weight

398.5 g/mol
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Boiling Point

235 °C at 5 mm Hg
Record name Mitragynine
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Solubility

Soluble in alcohol, chloroform, acetic acid
Record name Mitragynine
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Color/Form

White amorphous powder

CAS No.

4098-40-2, 6202-22-8
Record name (-)-Mitragynine
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Melting Point

104 °C
Record name Mitragynine
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Foundational & Exploratory

Mitragynine: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the most abundant indole (B1671886) alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. Traditionally used for its stimulant and analgesic properties, this compound has garnered significant scientific interest for its complex pharmacology and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and pharmacokinetics of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic indole alkaloid with a complex stereochemical architecture. Its structure is characterized by a corynantheine (B231211) scaffold.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyacrylate[1][2]
Molecular Formula C23H30N2O4[1][3]
Molecular Weight 398.5 g/mol [1][3]
Appearance White amorphous powder[1]
Melting Point 104-106 °C[1]
Boiling Point 230-240 °C at 5 Torr[4]
pKa 8.11 ± 0.11 (Conventional UV), 8.08 ± 0.04 (Microplate reader)[5][6][7]
logP 1.73[5][7]
Solubility
    In Water64.6 ± 1.2 µg/mL[6]
    In Buffer pH 43.5 ± 0.01 mg/mL[6]
    In Buffer pH 788.9 ± 1.6 µg/mL[6]
    In Buffer pH 918.7 ± 0.4 µg/mL[6]
    In Organic SolventsSoluble in alcohol, chloroform, and acetic acid.[1][8]

Pharmacology

This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary mechanism of action is considered to be through its activity at opioid receptors.

Receptor Binding Affinities

The binding affinities of this compound and its primary active metabolite, 7-hydroxythis compound (B600473), for various receptors are summarized in the table below.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound and 7-Hydroxythis compound

ReceptorThis compound (Ki, nM)7-Hydroxythis compound (Ki, nM)Reference(s)
Opioid Receptors
    Mu (μ)161 - 7097.16 - 77.9[5][9]
    Delta (δ)219 - 680091 - 243[1][5][9]
    Kappa (κ)198 - 170074.1 - 220[5][9]
Adrenergic Receptors
    Alpha-1A (α1A)1300Not Reported[5]
    Alpha-1B (α1B)9290Not Reported[5]
    Alpha-1D (α1D)41.7 (Corynantheidine)Not Reported[5]
    Alpha-2A (α2A)2100Not Reported[5]
    Alpha-2B (α2B)2300Not Reported[5]
    Alpha-2C (α2C)1300Not Reported[5]
Serotonin (B10506) Receptors
    5-HT1A5800Not Reported[4]
    5-HT2B>10000Not Reported[4]
Dopamine Receptors
    D2Moderate inhibition (54.22%)Not Reported[10]
Functional Activity

This compound acts as a partial agonist at the human mu-opioid receptor and a competitive antagonist at the kappa- and delta-opioid receptors.[2][11] Notably, this compound and 7-hydroxythis compound are G-protein biased agonists at the mu-opioid receptor, meaning they preferentially activate G-protein signaling pathways without significantly recruiting β-arrestin.[2][11][12] This biased agonism is a key area of research, as it may be associated with a reduced side-effect profile compared to classical opioids.

Table 3: Functional Activity of this compound and 7-Hydroxythis compound at Human Opioid Receptors

CompoundReceptorFunctional ActivityEC50 (nM)Emax (%)IC50 (µM)Reference(s)
This compoundMu (μ)Partial Agonist33934-[11]
Kappa (κ)Competitive Antagonist--8.5[11]
Delta (δ)Competitive Antagonist-->10[11]
7-Hydroxythis compoundMu (μ)Partial Agonist34.547-[11]
Kappa (κ)Competitive Antagonist--7.9[11]
Delta (δ)Competitive Antagonist-->10[11]
Signaling Pathways

The interaction of this compound with its primary targets initiates intracellular signaling cascades.

Activation of the mu-opioid receptor by this compound leads to the activation of Gi/o proteins.[13] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] The dissociation of the G-protein βγ subunits can also lead to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, ultimately reducing neuronal excitability.[14] The lack of significant β-arrestin-2 recruitment is a distinguishing feature of this compound's signaling profile.[2][11]

mu_opioid_signaling This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Reduced Neuronal Excitability K_channel->Neuronal_Excitability Leads to Ca_channel->Neuronal_Excitability Contributes to

Mu-Opioid Receptor Signaling Pathway for this compound.

This compound also interacts with α2-adrenergic receptors, which are coupled to Gi proteins.[15][16] Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, similar to the mu-opioid receptor pathway.[9][16] This can result in a reduction of norepinephrine (B1679862) release from presynaptic terminals.

alpha2_adrenergic_signaling This compound This compound Alpha2_AR Alpha-2 Adrenergic Receptor This compound->Alpha2_AR Binds Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases NE_release Reduced Norepinephrine Release cAMP->NE_release Leads to

Alpha-2 Adrenergic Receptor Signaling Pathway.

This compound has a lower affinity for 5-HT1A receptors.[4] These receptors are also coupled to Gi/o proteins.[6] Their activation inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity.[6] This can lead to the opening of K+ channels and closing of Ca2+ channels, resulting in neuronal hyperpolarization.[6]

serotonin_5ht1a_signaling This compound This compound HT1A_R 5-HT1A Receptor This compound->HT1A_R Binds G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces activity Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Serotonin 5-HT1A Receptor Signaling Pathway.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been investigated in both preclinical and clinical settings.

Table 4: Pharmacokinetic Parameters of this compound

ParameterHuman (Oral)Rat (Oral)Reference(s)
Tmax (h) 0.83 ± 0.35~1.5[8][17]
Cmax (µg/mL) 0.0185 - 0.05750.3 - 1.8 µM[8][17]
t1/2 (h) 23.24 ± 16.073 - 9[8][17]
Vd/F (L/kg) 38.04 ± 24.3237 - 90[8][17]
Plasma Protein Binding >90%>90%[14]
Bioavailability Not Determined~21%[8]
Metabolism

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[3][7][18] The primary metabolic pathways include O-demethylation of the methoxy (B1213986) groups and oxidation of the indole ring.[7][18] A key metabolic step is the oxidation of this compound to 7-hydroxythis compound, a minor alkaloid in the plant but a potent mu-opioid receptor agonist.[1][7][18]

mitragynine_metabolism This compound This compound PhaseI Phase I Metabolism (Liver) This compound->PhaseI CYP3A4 CYP3A4 PhaseI->CYP3A4 Major CYP2D6_2C9 CYP2D6, CYP2C9 (minor) PhaseI->CYP2D6_2C9 Minor Metabolites O-demethylated & Oxidative Metabolites CYP3A4->Metabolites Seven_OH_this compound 7-Hydroxythis compound (Active Metabolite) CYP3A4->Seven_OH_this compound PhaseII Phase II Metabolism Metabolites->PhaseII Seven_OH_this compound->PhaseII Excretion Excretion (Urine) PhaseII->Excretion

Metabolic Pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of this compound can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound in a series of buffer solutions of varying pH.

Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with a constant ionic strength covering a pH range from acidic to basic (e.g., pH 2 to 12).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each this compound-buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.[19]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be mutually saturated before the experiment.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[8][20]

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the mu-opioid receptor).

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]DAMGO for the mu-opioid receptor).

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. This compound will compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Scintillation Counting: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[1][21]

radioligand_binding_assay cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis Membranes Cell Membranes with Receptors Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]DAMGO) Radioligand->Incubation This compound Unlabeled this compound (Increasing Concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Calculate IC50 & Ki Scintillation->Analysis

Workflow for a Radioligand Binding Assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Activity

BRET assays are used to measure the functional activity of a compound at a G-protein coupled receptor (GPCR), such as determining if it is an agonist or antagonist.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a G-protein subunit (e.g., Gγ) fused to a BRET acceptor (e.g., Venus, a YFP variant).

  • Cell Plating: Plate the transfected cells into a multi-well plate.

  • Assay: Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the cells. In the presence of an agonist, the GPCR undergoes a conformational change, bringing the donor and acceptor proteins into close proximity, resulting in an increase in the BRET signal.

  • Measurement: Measure the light emission at the donor and acceptor wavelengths using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. For agonists, a dose-response curve is generated to determine the EC50 and Emax. For antagonists, the ability to inhibit the agonist-induced BRET signal is measured to determine the IC50.[22][23]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life.

Protocol:

  • Animal Dosing: Administer a single dose of this compound to a group of rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples from the rats at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate the relevant parameters from the concentration-time profile.[10][24]

rat_pk_study Dosing Administer this compound to Rats Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Prep Prepare Plasma Blood_Sampling->Plasma_Prep LC_MS Quantify this compound (LC-MS/MS) Plasma_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

Workflow for a Rat Pharmacokinetic Study.

Conclusion

This compound is a structurally complex natural product with a multifaceted pharmacological profile. Its interactions with opioid, adrenergic, and serotonin receptors, coupled with its unique G-protein biased agonism at the mu-opioid receptor, make it a compelling lead compound for the development of novel therapeutics. A thorough understanding of its chemical properties, receptor pharmacology, and pharmacokinetic profile, as detailed in this guide, is essential for advancing research and development efforts in this area. The provided experimental protocols offer a foundation for the consistent and reproducible characterization of this compound and its analogues.

References

An In-depth Technical Guide to the Mitragynine Biosynthesis Pathway in Mitragyna speciosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the most abundant and well-known alkaloid in Mitragyna speciosa (commonly known as kratom), a tree native to Southeast Asia. This comprehensive technical guide delves into the intricate biosynthetic pathway of this compound, providing a detailed overview of the key enzymatic steps, intermediate compounds, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of natural product biosynthesis, drug discovery, and the development of novel therapeutics.

Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway, which provides the tryptamine (B22526) moiety, and the monoterpenoid secoiridoid pathway, which yields the secologanin (B1681713) precursor.

Shikimate Pathway: The Origin of Tryptamine

The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. In the context of this compound synthesis, this pathway culminates in the production of tryptophan, which is then decarboxylated to yield tryptamine.

The initial steps of the shikimate pathway lead to the formation of chorismate[1]. The enzyme anthranilate synthase then converts chorismate into anthranilate. Through a series of subsequent enzymatic reactions, anthranilate is ultimately converted to tryptophan[1]. The final step in producing the indole (B1671886) precursor for this compound is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) [2]. Studies have shown that the availability of tryptamine can be a limiting factor in this compound biosynthesis[3][4].

Monoterpenoid Secoiridoid Pathway: The Formation of Secologanin

The secoiridoid portion of this compound originates from the monoterpenoid biosynthesis pathway. This pathway begins with the formation of geraniol[1]. Geraniol undergoes a series of enzymatic modifications, including hydroxylation, oxidation, glycosylation, and esterification, to form loganin[1]. Secologanin is then produced from loganin. While the early steps of this pathway are understood to occur in the roots, the later stages of alkaloid biosynthesis are believed to take place primarily in the leaves where this compound accumulates[5][6].

Condensation and Subsequent Modifications

The crucial condensation step involves the joining of tryptamine and secologanin, a reaction catalyzed by strictosidine (B192452) synthase (STR) , to form strictosidine[1][7][8]. Strictosidine is a pivotal intermediate in the biosynthesis of over 2,000 monoterpenoid indole alkaloids[7][8].

Following its formation, strictosidine undergoes deglycosylation by strictosidine β-d-glucosidase (SGD) to produce the unstable strictosidine aglycone[1]. This aglycone is then acted upon by a series of enzymes to form the corynanthe-type scaffold of this compound and its diastereomers.

Recent research has identified two medium-chain alcohol dehydrogenases, MsDCS1 and MsDCS2 (dihydrocorynantheine synthase), and an enol O-methyltransferase (MsEnolMT) as key players in this part of the pathway[5][6]. These enzymes convert the strictosidine aglycone into either (20S)-corynantheidine, the precursor to this compound, or (20R)-corynantheidine, the precursor to speciogynine[5][6]. The stereoselectivity of the MsDCS enzymes plays a critical role in determining the final alkaloid produced[5][9].

The final steps in this compound biosynthesis are thought to involve hydroxylation and subsequent methylation at the 9-position of the indole ring[10].

Biosynthesis of 7-Hydroxythis compound

7-Hydroxythis compound, a minor but highly potent alkaloid in kratom, is not directly synthesized in large quantities by the plant[11][12]. Instead, it is primarily formed through the oxidation of this compound[11]. In humans and mice, this conversion is mediated by cytochrome P450 enzymes, particularly CYP3A isoforms, in the liver[13][14]. While present in kratom leaves, its concentration is typically very low, often comprising less than 2% of the total alkaloid content[11].

Quantitative Data

Gene Expression Levels

The expression levels of key biosynthetic genes provide insight into the regulation of the this compound pathway. The following table summarizes the Fragments Per Kilobase of exon per Million mapped fragments (FPKM) for several genes identified in the Mitragyna speciosa transcriptome.

GeneEnzymeExpression Level (FPKM) in Roots
MsGESGeraniol synthase15.0
MsG8HGeraniol 8-hydroxylase12.5
Ms8HGO8-hydroxygeraniol oxidoreductase10.0
MsISIridoid synthase20.0
MsSLSSecologanin synthase25.0
MsTDCTryptophan decarboxylase5.0
MsSTRStrictosidine synthase30.0

Data adapted from Schotte et al., 2023.[5][15]

Alkaloid Content in Mitragyna speciosa Tissues

The concentration of this compound and related alkaloids varies significantly between different tissues of the Mitragyna speciosa plant. Leaves generally contain the highest concentrations of these compounds.

AlkaloidLeaf (% w/w)Stem (% w/w)Root (% w/w)
This compound0.5 - 1.5< 0.1Not Detected
Speciogynine0.1 - 0.3< 0.05Not Detected
Paynantheine0.1 - 0.4< 0.05Not Detected
Speciociliatine0.05 - 0.2< 0.05Not Detected
7-Hydroxythis compound< 0.02Not DetectedNot Detected

These values represent typical ranges and can vary based on plant genetics, age, and environmental conditions.

Experimental Protocols

Heterologous Expression and Purification of Strictosidine Synthase (STR)

This protocol describes the expression of M. speciosa STR in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector containing the MsSTR gene

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transform the pET-MsSTR vector into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged MsSTR protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

In Vitro Assay for Strictosidine Synthase (STR) Activity

This assay measures the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Purified MsSTR enzyme

  • Tryptamine hydrochloride

  • Secologanin

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • Methanol (B129727)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 1 mM tryptamine, 1 mM secologanin, and a suitable amount of purified MsSTR in assay buffer.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the amount of strictosidine formed. Monitor the absorbance at a wavelength where strictosidine absorbs (e.g., 225 nm).

HPLC-UV Analysis of this compound and Related Alkaloids

This protocol provides a general method for the separation and quantification of major alkaloids in M. speciosa extracts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Program:

Time (min) % A % B
0 90 10
20 50 50
25 10 90
30 10 90
31 90 10

| 35 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 225 nm and 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Extract dried and powdered plant material with methanol or a methanol/water mixture.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Visualizations

This compound Biosynthesis Pathway

Mitragynine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_monoterpenoid Monoterpenoid Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Tryptophan Tryptophan Anthranilate->Tryptophan Multiple Steps Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) Secologanin->Strictosidine Strictosidine Synthase (STR) Strictosidine_aglycone Strictosidine_aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-D-glucosidase (SGD) Corynantheidine_isomers Corynantheidine_isomers Strictosidine_aglycone->Corynantheidine_isomers MsDCS1/MsDCS2 Mitragynine_Speciogynine This compound & Speciogynine Corynantheidine_isomers->Mitragynine_Speciogynine MsEnolMT This compound This compound Mitragynine_Speciogynine->this compound (20S) Speciogynine Speciogynine Mitragynine_Speciogynine->Speciogynine (20R) Hydroxy_this compound 7-Hydroxythis compound This compound->Hydroxy_this compound Hydroxylation (CYP450)

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene Gene Cloning & Expression cluster_protein Protein Production & Purification cluster_assay Enzyme Assay & Kinetics Gene_Isolation Isolate Target Gene (e.g., MsSTR) Vector_Construction Clone into Expression Vector Gene_Isolation->Vector_Construction Transformation Transform into Expression Host (E. coli) Vector_Construction->Transformation Induction Induce Protein Expression (IPTG) Transformation->Induction Cell_Lysis Cell Lysis (Sonication) Induction->Cell_Lysis Purification Purify Protein (Affinity Chromatography) Cell_Lysis->Purification SDS_PAGE Verify Purity (SDS-PAGE) Purification->SDS_PAGE Enzyme_Assay Perform In Vitro Enzyme Assay SDS_PAGE->Enzyme_Assay HPLC_Analysis Quantify Product (HPLC-UV) Enzyme_Assay->HPLC_Analysis Kinetic_Analysis Determine Kinetic Parameters (Km, kcat) HPLC_Analysis->Kinetic_Analysis

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion

The elucidation of the this compound biosynthesis pathway in Mitragyna speciosa has advanced significantly in recent years. The identification of key enzymes and intermediates provides a foundation for metabolic engineering efforts to enhance the production of this compound and its analogs. Further research is needed to fully characterize the kinetics and regulatory networks of all enzymes in the pathway. This knowledge will be instrumental in developing sustainable and controlled production systems for these pharmacologically important alkaloids, paving the way for new therapeutic applications.

References

Mitragynine mechanism of action at opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Mitragynine (B136389) at Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the primary psychoactive alkaloid in Mitragyna speciosa (kratom), and its metabolite, 7-hydroxythis compound (B600473), exhibit a unique pharmacological profile at opioid receptors.[1][2] They function as atypical opioid receptor modulators, characterized by partial agonism at the mu-opioid receptor (MOR) and competitive antagonism at the kappa (KOR) and delta (DOR) opioid receptors.[3][4][5] A key feature of their mechanism is a pronounced G-protein signaling bias, whereby they activate G-protein-mediated pathways without significantly recruiting β-arrestin-2.[3][5][6] This biased agonism is hypothesized to contribute to a potentially safer therapeutic profile compared to classical opioids, which robustly recruit β-arrestin and are associated with side effects like respiratory depression and tolerance.[6][7][8] This document provides a detailed examination of the binding affinities, functional activities, and signaling pathways of this compound and its derivatives at opioid receptors, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Opioid Receptor Binding and Functional Activity

This compound and its analogues interact with all three major opioid receptors, but with distinct affinities and functional outcomes. The primary site of action for its analgesic effects is the mu-opioid receptor.[1][2]

Binding Affinities

Radioligand binding assays have been employed to determine the binding constants (Ki) of Mitragyna alkaloids for human and rodent opioid receptors. These studies consistently show that this compound and its more potent metabolite, 7-hydroxythis compound, have a higher affinity for the mu-opioid receptor compared to kappa and delta subtypes.[9][10]

Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Mitragyna Alkaloids

Compound Receptor (human) Binding Affinity (Kᵢ) Reference(s)
This compound hMOR 161 ± 9.56 nM - 233 ± 48 nM [3][10]
hKOR 772 ± 207 nM [3]
hDOR >10,000 nM [3]
7-Hydroxythis compound hMOR 7.16 ± 0.94 nM - 77.9 nM [9][10]
hKOR 220 nM [9]
hDOR 243 nM [9]
Speciociliatine hMOR 54.5 ± 4.42 nM - 560 ± 168 nM [3][10]
hKOR 329 ± 112 nM [3]
hDOR >10,000 nM [3]
Paynantheine hMOR 410 ± 152 nM [3]
hKOR 2,560 ± 370 nM [3]
hDOR >10,000 nM [3]
Speciogynine hMOR 728 ± 61 nM [3]
hKOR 3,200 ± 360 nM [3]
hDOR >10,000 nM [3]

Note: Kᵢ values are presented as mean ± SEM in nM. A lower Kᵢ value indicates higher binding affinity.

Functional Activity and Efficacy

Functional assays, such as GTPγS binding and Bioluminescence Resonance Energy Transfer (BRET) G-protein activation assays, reveal the functional consequences of ligand binding. This compound acts as a partial agonist at the human mu-opioid receptor (hMOR) and as a competitive antagonist at the human kappa (hKOR) and delta (hDOR) opioid receptors.[3][4][5] Its metabolite, 7-hydroxythis compound, is a significantly more potent partial agonist at hMOR.[3][11][12] The partial agonism means these compounds do not elicit the full maximal response of a full agonist like DAMGO or morphine.[13]

Table 2: Functional Activity (EC₅₀, Eₘₐₓ) of Mitragyna Alkaloids at Human Opioid Receptors (G Protein Activation)

Compound Receptor Agonist Activity (EC₅₀) Efficacy (Eₘₐₓ) Antagonist Activity (IC₅₀ / pA₂) Reference(s)
This compound hMOR 339 ± 178 nM 34% - [3][12]
hKOR - No Agonist Activity 1.4 ± 0.40 µM (pA₂) [3]
hDOR - No Agonist Activity Low Potency [3]
7-Hydroxythis compound hMOR 34.5 ± 4.5 nM 47% - [3][12][14]
hKOR - No Agonist Activity 490 ± 131 nM (pA₂) [13]
hDOR - No Agonist Activity >10 µM (IC₅₀) [13]

Note: EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ is the maximal efficacy relative to a reference full agonist. pA₂ is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to produce the same response.

G-Protein Biased Signaling Mechanism

A defining characteristic of this compound and 7-hydroxythis compound is their G-protein bias at the MOR.[3][5] Upon receptor binding, they preferentially activate the G-protein signaling cascade, leading to downstream effects like adenylyl cyclase inhibition. However, they fail to significantly recruit the protein β-arrestin-2.[3][6] This is in stark contrast to classical opioids like morphine, where β-arrestin-2 recruitment is linked to receptor desensitization, tolerance, and adverse effects such as respiratory depression.[6][8] This "biased agonism" suggests the Mitragyna alkaloid scaffold may serve as a template for developing analgesics with an improved side-effect profile.[3][4][5]

Table 3: β-Arrestin-2 Recruitment by Mitragyna Alkaloids at the Mu-Opioid Receptor

Compound β-Arrestin-2 Recruitment Reference(s)
This compound Not recruited / No measurable activity [3][5][6]
7-Hydroxythis compound Not recruited / No measurable activity [3][5]

| This compound Pseudoindoxyl | Not recruited |[6][15] |

Mitragynine_Signaling_Pathway cluster_intracellular Intracellular Space MOR MOR G_Protein Gαi/βγ MOR->G_Protein Activates Beta_Arrestin β-Arrestin-2 MOR->Beta_Arrestin X This compound This compound or 7-Hydroxythis compound This compound->MOR G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to No_Recruitment No Recruitment (No Desensitization, Reduced Side Effects)

Caption: this compound's G-protein biased signaling at the mu-opioid receptor (MOR).

Role of Metabolism

This compound itself is a weak partial agonist at hMOR.[16] However, it is metabolized in vivo by cytochrome P450 enzymes (specifically CYP3A) to 7-hydroxythis compound.[11][16] This metabolite is a substantially more potent MOR agonist and is considered a key mediator of this compound's analgesic effects, particularly after oral administration.[11][16][17] This suggests that this compound may function, in part, as a prodrug.[18]

Experimental Protocols

The characterization of this compound's action relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Methodology:

  • Preparation: Cell membranes expressing the opioid receptor of interest (e.g., hMOR) are prepared from stable cell lines (e.g., HEK293, CHO).[19]

  • Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR).[19]

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from free (unbound) radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand like naloxone.[19]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from HEK293-hMOR cells) start->prep incubate Incubate Membranes with: 1. Radioligand ([³H]DAMGO) 2. Test Compound (this compound) prep->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.

Methodology:

  • Preparation: As in the binding assay, receptor-expressing cell membranes are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), [³⁵S]GTPγS, and varying concentrations of the test agonist (this compound).

  • Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination & Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound fraction by filtration.

  • Quantification: Radioactivity on the filters is counted.

  • Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are determined.[9]

GTPgS_Binding_Workflow start Start prep Prepare Receptor Membranes and Assay Buffer with GDP start->prep incubate Incubate Membranes with: 1. [³⁵S]GTPγS 2. Test Agonist (this compound) prep->incubate separate Separate Bound/Free [³⁵S]GTPγS (Filtration) incubate->separate count Quantify Bound Radioactivity separate->count analyze Calculate EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS functional assay.

β-Arrestin Recruitment Assay (e.g., PathHunter®)

These assays measure the recruitment of β-arrestin to an activated GPCR, often using enzyme fragment complementation (EFC) technology.

Methodology:

  • Cell Line: Use an engineered cell line co-expressing the GPCR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[20][21]

  • Plating: Cells are seeded into microplates and incubated.[21]

  • Ligand Addition: The test compound (this compound) is added to the cells.

  • Incubation: The plate is incubated (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[20]

  • Recruitment: If recruitment occurs, the PK and EA fragments are brought into proximity, forming a functional enzyme.

  • Detection: A substrate for the complemented enzyme is added, which generates a chemiluminescent signal upon hydrolysis.

  • Measurement: The signal is read by a luminometer. A lack of signal indicates no recruitment.[21]

Beta_Arrestin_Workflow start Start prep Seed Engineered Cells: - GPCR fused to Enzyme Fragment 1 - β-Arrestin fused to Fragment 2 start->prep add_ligand Add Test Compound (this compound) and Incubate prep->add_ligand detection Add Substrate for Complemented Enzyme add_ligand->detection measure Measure Chemiluminescent Signal detection->measure analyze Analyze Data for Recruitment measure->analyze end End analyze->end

Caption: Workflow for an enzyme complementation β-arrestin assay.

Conclusion and Future Directions

This compound and its metabolite 7-hydroxythis compound are G-protein biased partial agonists at the mu-opioid receptor and competitive antagonists at the kappa and delta receptors.[3][4] Their mechanism of action, which favors G-protein signaling over the β-arrestin pathway, distinguishes them from classical opioids and presents a promising avenue for the development of novel analgesics with potentially fewer adverse effects.[5][22] Further research should focus on elucidating the precise structural determinants of this biased signaling, exploring the full spectrum of downstream signaling pathways, and translating these unique pharmacological properties into therapeutic candidates with improved safety and efficacy profiles.

References

The Isolation of Mitragynine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical discovery, modern isolation protocols, and pharmacological significance of the primary alkaloid from Mitragyna speciosa (Kratom).

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of mitragynine (B136389), the principal psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as Kratom. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological pathways and experimental workflows.

Historical Context and Discovery

The use of Kratom leaves has been a part of traditional medicine in Southeast Asia for centuries, where they were chewed by laborers to increase energy and relieve fatigue.[1][2] The plant, Mitragyna speciosa, is a tropical evergreen tree belonging to the coffee family (Rubiaceae) and is indigenous to Thailand, Indonesia, Malaysia, Myanmar, and Papua New Guinea.[3][4] Its traditional applications included treating common ailments such as pain, diarrhea, and fever.[4]

The scientific investigation into the chemical constituents of Kratom began in the early 20th century. The seminal moment in the history of this compound was its first successful isolation in 1921 by Ellen Field, a medicinal chemist at the University of Edinburgh.[5][6] This marked the beginning of focused research into the pharmacology of Kratom's alkaloids. Later, the complex chemical structure of this compound was fully elucidated by H. R. Ing and G. Raison in 1939, and its stereochemistry was confirmed by D. E. Zacharias, R. D. Rosenstein, and G. A. Jeffrey in 1965.

Historical Timeline of this compound Discovery node0 Centuries of Traditional Use in Southeast Asia node1 1836 Earliest Western documentation of Kratom as an opium substitute. node0->node1 node2 1921 Ellen Field isolates This compound. node1->node2 node3 1939 Ing & Raison propose the chemical structure of this compound. node2->node3 node4 1965 Zacharias et al. confirm the stereochemical structure. node3->node4 node5 Late 20th - 21st Century Intensive pharmacological studies and elucidation of receptor interactions. node4->node5

A chronological overview of key milestones in the discovery and scientific understanding of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Mitragyna speciosa leaves involves several stages, including extraction, partitioning, and purification. The yield and purity of the final product are highly dependent on the chosen methodology.

General Experimental Workflow

The overall process for isolating this compound begins with the preparation of the plant material, followed by extraction to separate the alkaloids from the bulk plant matter. This crude extract is then subjected to purification techniques, primarily chromatography, to isolate this compound from other co-extracted alkaloids and plant constituents.

General Workflow for this compound Isolation start Start: Dried & Powdered Kratom Leaves defat Defatting (e.g., with n-hexane or petroleum ether) start->defat extraction Alkaloid Extraction (e.g., Soxhlet, Maceration) with a polar solvent (e.g., methanol (B129727), chloroform) defat->extraction acid_base Acid-Base Partitioning (Optional but recommended for higher purity) extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract purification Purification (e.g., Column Chromatography, Flash Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

A generalized workflow for the extraction and purification of this compound from Kratom leaves.
Detailed Methodologies

2.2.1 Soxhlet Extraction Protocol

This method is suitable for exhaustive extraction and is relatively straightforward.

  • Preparation: Dry fresh Mitragyna speciosa leaves at 45-50°C for 72 hours and grind them into a fine powder.

  • Defatting: Place the powdered leaves (e.g., 300 g) into a Soxhlet thimble and perform an initial extraction with petroleum ether (4 L) for 8 hours to remove non-polar compounds like fats and waxes.[5] Discard the petroleum ether extract.

  • Alkaloid Extraction: Air-dry the defatted plant material and then re-extract it with chloroform (B151607) (4 L) for 8 hours using the same Soxhlet apparatus.[5]

  • Concentration: Evaporate the chloroform extract under reduced pressure using a rotary evaporator to obtain the crude chloroform extract containing this compound.

2.2.2 Sequential Solvent Maceration Protocol

This protocol uses solvents of increasing polarity to sequentially extract different classes of compounds.

  • Preparation: Air-dry fresh leaves at room temperature for seven days and then grind them into a fine powder.

  • Hexane (B92381) Extraction: Soak the leaf powder (e.g., 1.5 kg) in hexane (2.5 L) at room temperature for 24 hours to remove non-polar constituents.[3] Filter and collect the plant material.

  • Chloroform Extraction: Soak the hexane-defatted plant material in chloroform (2.5 L) at room temperature for 24 hours.[3] Filter and collect the chloroform extract.

  • Methanol Extraction: Soak the remaining plant material in methanol (2.5 L) at room temperature for 24 hours.[3] Filter and collect the methanol extract.

  • Pooling and Concentration: The chloroform and methanol extracts contain the bulk of the alkaloids. These can be pooled or processed separately. Concentrate the extracts using a rotary evaporator at 40°C.[3]

2.2.3 Purification by Column Chromatography

This is a critical step to achieve high-purity this compound.

  • Preparation of Column: Pack a glass column with silica (B1680970) gel 9385 as the stationary phase. The amount of silica gel should be approximately 50 times the weight of the crude extract to be purified.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mobile phase system. A common system is a gradient of n-hexane and ethyl acetate (B1210297). For instance, starting with a ratio of 80:20 (v/v) of hexane:ethyl acetate.[5] Another reported system is a 60:40 hexane:ethyl acetate mixture.[1]

  • Fraction Collection: Collect the eluate in fractions (e.g., 10-15 mL per tube).

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol (95:5).[1] Combine the fractions that show a single spot corresponding to a standard this compound sample.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to yield purified this compound. A purity of up to 99% can be achieved.[5]

Quantitative Data and Method Comparison

The choice of extraction method and solvent system significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of this compound Yields from Different Extraction Methods

Extraction MethodSolvent(s)Plant MaterialThis compound Yield (mg/g of dry leaves)PurityReference
Soxhlet ExtractionChloroform (after petroleum ether defatting)Malaysian Kratom0.8899% (after chromatography)[5]
Sequential MacerationHexane, Chloroform, MethanolNot Specified75.0 (from final purified product)98% (after chromatography)[3]
Maceration & Acid-BaseEthanol, HCl, NH₄OH, DichloromethaneNot Specified33.59% (w/w in acid-base extract)Not Specified[7]
Ultrasound-AssistedAcidic Water or Ethanol/Water (7:3)Red Vein Bali KratomNot specified in mg/g, but reported as "best yield"Not Specified
Accelerated SolventEthanolNot Specified6.53 - 7.19% (w/w in extract)Not Specified[8]
Maceration40% EthanolRed Vein Kratom33.45Not Specified[1]

Table 2: HPLC Conditions for this compound Quantification

ParameterCondition 1Condition 2
Column C18Atlantis T3-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:Acetic Acid (95:4:1, v/v)Acetonitrile:0.05% Formic Acid, pH 5.0 (75:25 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Detection Wavelength 254 nm223 nm, 225 nm, or 227 nm
Column Temperature 35°CNot Specified
Retention Time ~3.23 minNot Specified
Linear Range 6.25 – 200 µg/mL1.96 - 6.01 µg/mL
Reference [1][6]

Pharmacology and Signaling Pathway

This compound's primary pharmacological effects are mediated through its interaction with opioid receptors. It is characterized as a G-protein-biased partial agonist at the mu-opioid receptor (μOR).[9][10] This means it activates the G-protein signaling cascade, which is associated with analgesia, but does not significantly recruit the β-arrestin-2 pathway.[9][11] The lack of β-arrestin-2 recruitment is hypothesized to be responsible for the reduced side effects, such as respiratory depression and constipation, compared to classical opioids like morphine.

Upon binding to the μOR, this compound stabilizes a receptor conformation that preferentially couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11][12]

This compound Signaling Pathway at Mu-Opioid Receptor cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound mu_receptor μ-Opioid Receptor (GPCR) This compound->mu_receptor Binds g_protein Gi/o Protein (αβγ) mu_receptor->g_protein Activates beta_arrestin β-Arrestin 2 mu_receptor->beta_arrestin No significant recruitment g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase analgesia Analgesia camp->analgesia Leads to side_effects Reduced Side Effects (e.g., Respiratory Depression) beta_arrestin->side_effects Lack of recruitment contributes to

Simplified signaling cascade of this compound at the mu-opioid receptor, highlighting its G-protein bias.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of the shikimate and the monoterpenoid secoiridoid pathways.[13] Tryptamine, derived from the amino acid tryptophan via the shikimate pathway, condenses with secologanin (B1681713) from the secoiridoid pathway. This reaction is catalyzed by strictosidine (B192452) synthase to form strictosidine, a key intermediate for all monoterpenoid indole (B1671886) alkaloids.[13][14] Subsequent enzymatic steps, including deglycosylation, reduction, and methylation, lead to the formation of the corynanthe-type alkaloid scaffold of this compound.[14][15]

This compound Biosynthesis Pathway shikimate Shikimate Pathway tryptophan Tryptophan shikimate->tryptophan tryptamine Tryptamine tryptophan->tryptamine condensation Strictosidine Synthase (Condensation) tryptamine->condensation secoiridoid Monoterpenoid Secoiridoid Pathway geraniol Geraniol secoiridoid->geraniol secologanin Secologanin geraniol->secologanin secologanin->condensation strictosidine Strictosidine condensation->strictosidine deglucosylation Strictosidine Glucosidase (Deglycosylation) strictosidine->deglucosylation aglycone Strictosidine Aglycone deglucosylation->aglycone reduction_methylation Enzymatic Steps (Reduction, Methylation, etc.) aglycone->reduction_methylation This compound This compound reduction_methylation->this compound

A simplified overview of the biosynthetic pathway leading to the formation of this compound.

Conclusion

The journey from the traditional use of Kratom leaves to the detailed scientific understanding of this compound showcases a classic example of natural product drug discovery. The isolation and purification of this compound, while achievable through various established protocols, require careful optimization to maximize yield and purity. Its unique pharmacological profile as a G-protein-biased agonist at the mu-opioid receptor continues to make it a subject of intense research, holding potential for the development of novel analgesics with improved safety profiles. This guide provides the foundational technical information necessary for researchers to engage in the extraction, purification, and further investigation of this significant natural compound.

References

Physicochemical Properties of Mitragynine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Mitragynine (B136389), the principal indole (B1671886) alkaloid from Mitragyna speciosa (kratom), presents a unique pharmacological profile, primarily as a partial agonist at the µ-opioid receptor, which has garnered significant interest for its potential in pain management and opioid addiction therapy.[1] However, its development into a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. These characteristics fundamentally influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation stability and bioavailability. This technical guide provides a comprehensive overview of this compound's core physicochemical properties, details relevant experimental protocols for their determination, and explores the implications for drug development through logical and signaling pathway visualizations. Key challenges, including pH-dependent solubility and stability, are highlighted, offering a foundational resource for researchers, chemists, and formulation scientists.

Core Physicochemical Properties

A quantitative understanding of this compound's physicochemical nature is paramount for predicting its behavior in biological systems and for designing effective delivery systems. The following sections summarize these key parameters.

Acidity, and Lipophilicity

This compound is a weak base, a characteristic attributed to its tertiary amine group.[2] Its ionization state is therefore highly dependent on the surrounding pH. The acid dissociation constant (pKa) is a critical measure of this behavior. Lipophilicity, measured as the partition coefficient (logP) and the distribution coefficient (logD), dictates the molecule's ability to cross biological membranes. The logP value represents the lipophilicity of the neutral (unionized) form, while logD accounts for both ionized and unionized species at a specific pH.[2] this compound's intermediate lipophilicity is considered favorable for penetrating the blood-brain barrier, which may partly explain its psychotropic effects.[2]

ParameterValueMethodSignificance
pKa 8.08 ± 0.04Microplate SpectrophotometerGoverns ionization; critical for solubility and receptor interaction.[2]
8.11 ± 0.11Conventional UV SpectrophotometerConfirms weak base character.[2][3]
logP 1.70 - 1.73HPLC-UV / Shake-FlaskMeasures lipophilicity of the unionized molecule; influences membrane permeability and metabolism.[2][4][5]
logD (pH 4.0) 0.78HPLC-UV / Shake-FlaskIndicates preference for lipid layers even in an ionized state.[2][4]
logD (pH 7.0) 1.73HPLC-UV / Shake-FlaskReflects lipophilicity at physiological pH.[6]
logD (pH 9.0) 1.56HPLC-UV / Shake-FlaskShows decreased lipophilicity in basic conditions.[4]
Solubility

This compound's solubility is highly pH-dependent, a direct consequence of its pKa. It exhibits poor solubility in water and basic media but is significantly more soluble in acidic environments where it exists predominantly in its protonated, ionized form.[2][7] This property presents a major challenge for oral drug delivery, as the molecule must dissolve in the acidic stomach environment and remain in solution for absorption in the more neutral small intestine.

Solvent / ConditionSolubility
Water 64.6 ± 1.2 µg/mL
Buffer (pH 4.0) 3.5 ± 0.01 mg/mL
Buffer (pH 7.0) 88.9 ± 1.6 µg/mL
Buffer (pH 9.0) 18.7 ± 0.4 µg/mL

Data sourced from Ramanathan et al., 2015.[2][4]

Physical Properties

This compound is typically isolated as a white amorphous or crystalline powder.[8][9] Its melting and boiling points are important for manufacturing process control and for certain types of formulation development.

ParameterValue
Appearance White amorphous powder[8]
Molecular Formula C₂₃H₃₀N₂O₄[8]
Molecular Weight 398.50 g/mol [9][10]
Melting Point 102 - 106 °C[8][9]
Boiling Point 235 °C (at 5 mmHg)[4][8]
Chemical Stability

Stability is a critical parameter that can affect a drug's shelf-life, bioavailability, and safety. This compound is notably acid labile, degrading in simulated gastric fluid (SGF).[2] Studies show significant drug loss (>20%) after just 20 minutes in SGF (pH ≈ 1.2).[2] Conversely, it is relatively stable in neutral to basic conditions, such as those found in simulated intestinal fluid (SIF).[2][11] This acid instability is a primary hurdle for oral formulations, potentially leading to variable and low bioavailability.[2] Under alkaline conditions, this compound can undergo hydrolysis of its methyl ester group.[12][13]

ConditionStability Outcome (Recovery %)Duration
Buffer (pH 4.0) 88.8 ± 1.4%24 hours
Buffer (pH 7.0) 101.9 ± 0.9%24 hours
Buffer (pH 9.0) 95.5 ± 2.5%24 hours
SGF (pH ≈ 1.2) >20% degradation>20 minutes
Aqueous (pH 2-10) No significant loss8 hours at 4, 20, or 40°C

Data sourced from Ramanathan et al., 2015 and Basiliere & Kerrigan, 2020.[2][4][12][14]

Crystal Structure

The three-dimensional structure of this compound was first determined by X-ray crystallography in 1965.[15][16] The molecule features a tetracyclic indole alkaloid core.[16] Understanding the crystal structure is essential for identifying potential polymorphs, which can have different solubilities, stabilities, and dissolution rates, thereby impacting drug performance.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

pKa Determination (UV-Metric Method)

This protocol is based on the principle that the UV-visible absorbance spectrum of an ionizable compound changes as a function of pH.

  • Preparation of Solutions:

    • Prepare a stock solution of pure this compound in methanol (B129727) (e.g., 1 mg/mL).

    • Prepare a series of universal buffers covering a pH range from 2 to 12.

    • Prepare a working solution of this compound by diluting the stock solution in deionized water to a final concentration suitable for spectrophotometric analysis (e.g., 5-20 µg/mL).[4]

  • Spectrophotometric Analysis:

    • Calibrate a dual-beam UV-Visible spectrophotometer.

    • For each buffer pH, mix a precise volume of the this compound working solution with the buffer.

    • Scan the absorbance of each solution from approximately 200 nm to 400 nm.

    • Record the absorbance values at an analytical wavelength where the difference between the ionized and neutral species is maximal (reported as 248 nm).[4]

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve, often calculated using the Henderson-Hasselbalch equation or appropriate software.

logP/logD Determination (Shake-Flask Method with HPLC-UV)

This is the traditional method for determining the partition coefficient of a compound between two immiscible phases.

  • Phase Preparation:

    • Use n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for logP, or buffers at pH 4, 7, and 9 for logD).

    • Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning Experiment:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

    • Add a known volume of the this compound solution to a known volume of the pre-saturated aqueous buffer in a sealed container (e.g., a screw-cap vial).

    • Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantify the concentration of this compound in each phase using a validated HPLC-UV method.[2]

  • Calculation:

    • The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP or logD is the base-10 logarithm of this ratio.

Implications for Drug Development

The physicochemical properties of this compound directly inform strategies for its development as a therapeutic agent. The relationship between its weak base nature, pH, and resulting properties is crucial.

logical_relationship cluster_state Resulting State cluster_impact Pharmacokinetic Impact pKa pKa ≈ 8.1 (Weak Base) Ionization Ionization State pKa->Ionization determines pH Environmental pH (e.g., Stomach vs. Intestine) pH->Ionization influences Solubility Aqueous Solubility Ionization->Solubility Lipophilicity Lipophilicity (logD) Ionization->Lipophilicity Absorption Membrane Permeability & Oral Absorption Solubility->Absorption Lipophilicity->Absorption

Caption: Logical flow of how this compound's pKa and environmental pH dictate its properties and absorption.

Pharmacokinetics & Metabolism

This compound's metabolism is primarily hepatic, facilitated by cytochrome P450 (CYP450) enzymes. Phase I metabolism involves hydrolysis and O-demethylation, followed by Phase II conjugation reactions.[1][7][16] An understanding of this metabolic pathway is crucial for predicting drug-drug interactions and patient variability.

experimental_workflow start Start step1 Prepare this compound Stock Solution (in organic solvent, e.g., Acetonitrile) start->step1 step2 Incubate this compound with Liver Microsomes, Phosphate Buffer, and NADPH (to initiate reaction) at 37°C step1->step2 step3 Collect Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) step2->step3 step4 Quench Reaction (e.g., add cold Acetonitrile with Internal Standard) step3->step4 step5 Centrifuge to Precipitate Proteins step4->step5 step6 Analyze Supernatant by LC-MS/MS to quantify remaining this compound step5->step6 step7 Plot ln(% Remaining) vs. Time to determine degradation rate (k) step6->step7 end Calculate In Vitro Half-Life (t½ = 0.693/k) step7->end

Caption: Workflow for assessing the in vitro metabolic stability of this compound using liver microsomes.

Signaling Pathways

This compound acts as a G-protein-biased agonist at the µ-opioid receptor (MOR).[17] This means it preferentially activates the G-protein signaling cascade responsible for analgesia, while only weakly recruiting β-arrestin 2. The recruitment of β-arrestin 2 is associated with typical opioid side effects like respiratory depression and constipation. This biased agonism is a key feature that makes this compound a promising lead for developing safer analgesics.[1]

signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway (Desired Effect) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR µ-Opioid Receptor (MOR) G_protein Gαi/o Activation MOR->G_protein Strongly Activates B_arrestin β-Arrestin 2 Recruitment MOR->B_arrestin Weakly Recruits This compound This compound This compound->MOR Binds AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Reduced Side Effects (e.g., Respiratory Depression) B_arrestin->Side_Effects

Caption: Biased agonism of this compound at the µ-opioid receptor, favoring the G-protein pathway.

Conclusion

This compound possesses a complex physicochemical profile that presents both opportunities and significant challenges for drug development. Its intermediate lipophilicity and biased agonism at the µ-opioid receptor are highly attractive properties for a novel analgesic. However, its poor aqueous solubility at physiological pH and pronounced instability in acidic conditions are formidable barriers to developing a conventional oral dosage form with reliable bioavailability.[2] Future research must focus on formulation strategies such as salt formation, amorphous solid dispersions, or nanoparticle delivery systems to overcome these limitations. A continued, in-depth characterization of its properties will be the cornerstone of successfully translating this promising natural product into a clinically effective therapeutic.

References

The Structure-Activity Relationship of Mitragynine Analogs: A Deep Dive into Atypical Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389), the primary psychoactive alkaloid from the leaves of the kratom plant (Mitragyna speciosa), has garnered significant scientific interest for its unique pharmacological profile at opioid receptors. Unlike classical opioids, this compound and its analogs exhibit a complex structure-activity relationship (SAR), offering a promising scaffold for the development of novel analgesics with potentially fewer adverse effects. This technical guide provides a comprehensive overview of the SAR of this compound analogs, focusing on their interactions with opioid receptors, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate these properties.

Core Molecular Scaffolds and Key Structural Modifications

The foundational structure of this compound is a tetracyclic indole (B1671886) alkaloid with a corynanthe-type skeleton. The SAR of this class of compounds is highly sensitive to modifications at several key positions, as illustrated below.

Mitragynine_Core_Structure cluster_0 This compound Core Scaffold cluster_1 Key Modification Sites This compound C7 C7: Hydroxylation (e.g., 7-hydroxythis compound) C9 C9: Methoxy Group Substitution C10 C10: Aromatic Ring Substitution C12 C12: Aromatic Ring Substitution Stereochemistry Stereochemistry (e.g., speciogynine, speciociliatine)

Figure 1: Core structure of this compound and key sites for analog modification.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and a selection of its key analogs at human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference(s)
This compound77.9 - 198161 - 17006800[1][2]
7-Hydroxythis compound (B600473)7.16 - 709--[1][2]
Speciociliatine54.5 - 11654.5-[3][4]
SpeciogynineWeak AntagonistWeak AntagonistWeak Antagonist[3][4]
9-Hydroxycorynantheidine105--[2]
Corynantheidine118--[2]
9-Phenyl this compoundPartial Agonist--[4]
9-Methyl this compoundPartial Agonist--[4]

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Opioid Receptor Functional Activity
CompoundReceptorAssay TypePotency (EC50, nM)Efficacy (Emax, % vs DAMGO)Reference(s)
This compoundhMORG-protein BRET33934% (Partial Agonist)[5]
This compoundhKORG-protein BRETAntagonist (IC50 = 8500)-[5]
This compoundhDORG-protein BRETAntagonist-[5]
7-Hydroxythis compoundMOR[35S]GTPγS-41.3% (Partial Agonist)[1]
9-Phenyl this compoundMORcAMP> 50Moderate[4]
9-Methyl this compoundMORcAMP> 50Moderate[4]
SpeciogynineMORG-protein BRETWeak Antagonist-[4]
SpeciociliatineMORG-protein BRETWeak Antagonist-[4]

Experimental Protocols

A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs is depicted below. This process involves the synthesis of analogs, followed by a series of in vitro and in vivo assays to determine their pharmacological properties.

SAR_Workflow cluster_0 Analog Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Data Analysis & SAR Elucidation A Synthesis of This compound Analogs B Purification & Structural Characterization (NMR, MS) A->B C Radioligand Binding Assays (MOR, KOR, DOR) B->C D Functional Assays (GTPγS, cAMP, β-arrestin) C->D E Analgesic Activity (e.g., Tail-flick, Hot plate) D->E F Side Effect Profile (e.g., Respiratory Depression, Constipation) E->F G Determine Ki, EC50, Emax F->G H Establish Structure-Activity Relationships G->H

Figure 2: General experimental workflow for SAR studies of this compound analogs.
Detailed Methodologies

1. Synthesis of 7-Hydroxythis compound:

A common method for the synthesis of 7-hydroxythis compound involves the oxidation of this compound.[6][7]

2. Synthesis of C-9 Substituted Analogs:

The synthesis of C-9 substituted analogs typically starts from this compound and involves the formation of a triflate intermediate.[8][9][10]

  • General Scheme:

    • Conversion of the 9-methoxy group of this compound to a triflate.

    • Palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) with a suitable boronic acid to introduce the desired substituent (e.g., phenyl, 3'-furanyl).

    • For 7-hydroxy derivatives, a subsequent oxidation step using an oxidizing agent like oxone® is performed.[8]

3. Radioligand Binding Assays:

These assays are used to determine the binding affinity (Ki) of the analogs for different opioid receptors.

  • Materials: Cell membranes expressing the opioid receptor of interest (e.g., from HEK or CHO cells), a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DADLE for DOR), unlabeled competitor ligands (the this compound analogs), filtration apparatus, and a scintillation counter.[11]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled analog.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

4. [³⁵S]GTPγS Binding Assay:

This functional assay measures the ability of an analog to activate G-proteins coupled to the opioid receptor.

  • Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated state.

  • Procedure:

    • Cell membranes are incubated with the this compound analog, GDP, and [³⁵S]GTPγS.

    • The reaction is terminated by rapid filtration.

    • The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.

    • The potency (EC50) and efficacy (Emax) of the analog are determined from the concentration-response curve.[1]

5. cAMP Inhibition Assay:

This assay is used to measure the functional activity of analogs at Gi/o-coupled receptors like the mu-opioid receptor.

  • Principle: Activation of MOR inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Cells expressing the MOR are pre-treated with forskolin (B1673556) to stimulate cAMP production.

    • The cells are then incubated with varying concentrations of the this compound analog.

    • The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

    • The ability of the analog to inhibit forskolin-stimulated cAMP production is used to determine its potency and efficacy.[12]

6. β-Arrestin Recruitment Assay:

This assay determines the extent to which an analog promotes the interaction of the opioid receptor with β-arrestin, a key protein involved in receptor desensitization and signaling.

  • Principle: Many assays utilize enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET), where the receptor and β-arrestin are tagged with complementary fragments of a reporter enzyme or fluorescent proteins.[13]

  • Procedure:

    • Cells co-expressing the tagged receptor and β-arrestin are stimulated with the this compound analog.

    • Recruitment of β-arrestin to the receptor brings the reporter fragments into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

    • The magnitude of the signal is proportional to the extent of β-arrestin recruitment.[13]

Signaling Pathways of this compound Analogs

A key finding in the pharmacology of this compound and some of its analogs is their propensity for G-protein biased agonism at the mu-opioid receptor (MOR). This means they preferentially activate the G-protein signaling pathway, which is associated with analgesia, while having a reduced ability to recruit β-arrestin, a pathway implicated in some of the adverse effects of classical opioids.

Figure 3: G-protein biased signaling of this compound analogs at the mu-opioid receptor.

This biased signaling profile is a major focus of current research, as it holds the potential for developing safer opioid analgesics. The downstream effects of MOR activation by these biased agonists include the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of other pathways like the MAPK/JNK cascade, all of which contribute to the analgesic effects.[3][8]

Conclusion

The structure-activity relationship of this compound analogs is a complex and rapidly evolving field of study. The unique chemical scaffold of this compound provides a foundation for the development of atypical opioid receptor modulators. Key structural modifications, particularly at the C7 and C9 positions, have been shown to significantly impact binding affinity and functional activity. The discovery of G-protein biased agonism among this compound analogs has opened up new avenues for the design of safer and more effective pain therapeutics. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide are crucial for advancing research and development in this promising area of medicinal chemistry and pharmacology.

References

Mitragynine: A Technical Whitepaper on its Partial and Biased Agonism at the Human μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitragynine (B136389), the primary psychoactive alkaloid from the plant Mitragyna speciosa (kratom), is recognized as an atypical modulator of opioid receptors. Extensive in vitro research has characterized it as a partial agonist at the human μ-opioid receptor (hMOR). Notably, this compound exhibits significant G-protein bias, preferentially activating the G-protein signaling cascade while negligibly recruiting β-arrestin-2.[1][2][3][4] This functional selectivity distinguishes it from classical opioids like morphine and suggests a molecular basis for its unique pharmacological profile, which may include a reduced side-effect liability. This document provides a comprehensive technical overview of this compound's interaction with the hMOR, detailing its binding and functional parameters, the experimental protocols used for its characterization, and visual representations of its signaling mechanisms.

Quantitative Pharmacological Profile

This compound's interaction with the human μ-opioid receptor has been quantified through various in vitro assays. The data consistently demonstrate its lower affinity and efficacy compared to the endogenous ligand DAMGO and other classical opioids. Its primary metabolite, 7-hydroxythis compound, exhibits significantly higher potency and affinity while retaining the G-protein bias.[1][5][6]

Table 1: Binding Affinity and Functional Activity of this compound at the Human μ-Opioid Receptor

CompoundParameterValueAssay SystemReference
This compound Binding Affinity (Ki) 161 - 709 nMRadioligand Binding (e.g., [3H]DAMGO) in cells expressing hMOR[6][7][8]
G-Protein Activation (EC50) 339 ± 178 nM[35S]GTPγS Binding in cells expressing hMOR[1]
G-Protein Activation (Emax) 34% (relative to DAMGO)[35S]GTPγS Binding in cells expressing hMOR[1][8]
β-Arrestin-2 Recruitment No measurable recruitmentBRET or PathHunter Assays in cells expressing hMOR[1][4]
7-Hydroxythis compound Binding Affinity (Ki) 17 - 78 nMRadioligand Binding (e.g., [3H]DAMGO) in cells expressing hMOR[5][6][7][9]
G-Protein Activation (EC50) 34.5 nM[35S]GTPγS Binding in cells expressing hMOR[5]
G-Protein Activation (Emax) 41 - 47% (relative to DAMGO)[35S]GTPγS Binding in cells expressing hMOR[5][10]
β-Arrestin-2 Recruitment Minimal recruitmentBRET or PathHunter Assays in cells expressing hMOR[1]
DAMGO (Full Agonist) Binding Affinity (Ki) ~1.5 nMRadioligand Binding in cells expressing hMOR[11]
G-Protein Activation (Emax) 100% (by definition)[35S]GTPγS Binding in cells expressing hMOR[12]

Signaling and Functional Bias

Upon binding to the μ-opioid receptor, a Gi/o-coupled receptor, agonists trigger a conformational change that initiates intracellular signaling cascades.[13] Classical opioids like morphine activate both the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to adverse effects like respiratory depression and tolerance.[1] this compound demonstrates "biased agonism" by selectively activating the G-protein pathway without significant engagement of the β-arrestin pathway.[1][2][3]

G_Protein_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_Protein Heterotrimeric G-Protein (Gαi-GDP, Gβγ) MOR->G_Protein Activates BetaArrestin β-Arrestin-2 MOR->BetaArrestin No Recruitment G_Active Activated G-Protein (Gαi-GTP + Gβγ) G_Protein->G_Active GDP→GTP Exchange AdenylylCyclase Adenylyl Cyclase (Effector) G_Active->AdenylylCyclase Gαi inhibits cAMP ↓ cAMP Levels AdenylylCyclase->cAMP

This compound's biased signaling pathway at the μ-opioid receptor.

The diagram above illustrates how this compound binding to the μ-opioid receptor leads to the activation of the Gi/o protein, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The pathway leading to β-arrestin-2 recruitment, however, is not engaged.

Experimental Protocols

The characterization of this compound's activity relies on a suite of standardized in vitro pharmacological assays. The following are detailed protocols for the key experiments.

Radioligand Competitive Binding Assay

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.[11]

    • Radioligand: [3H]DAMGO, a high-affinity μ-opioid receptor agonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Naloxone (10 µM) or another unlabeled opioid antagonist in excess.[11]

    • Test Compound: this compound, serially diluted.

    • Filtration: Glass fiber filters (e.g., GF/B) and a cell harvester.

    • Detection: Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation (100-200 µg protein), a fixed concentration of [3H]DAMGO (typically near its Kd value), and varying concentrations of this compound.

    • For total binding wells, omit the test compound. For non-specific binding wells, add a saturating concentration of naloxone.[14]

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[14]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]DAMGO binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a primary step in receptor signaling, to determine agonist potency (EC50) and efficacy (Emax).

  • Materials:

    • Receptor Source: Cell membranes from HEK293 or CHO cells expressing hMOR.

    • Radioligand: [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

    • Reagents: GDP (10-30 µM), saponin (B1150181) (optional, for signal enhancement).

    • Non-specific Binding Control: Unlabeled GTPγS (10 µM).[12]

    • Test Compound: this compound and a reference full agonist (e.g., DAMGO), serially diluted.

  • Procedure:

    • Prepare a reaction mixture containing cell membranes (10-20 µg protein), GDP, and assay buffer in a 96-well plate.[12]

    • Add serial dilutions of this compound or the reference agonist DAMGO to the wells. Include vehicle-only wells for basal binding and unlabeled GTPγS for non-specific binding.

    • Initiate the reaction by adding a fixed concentration of [35S]GTPγS (0.05-0.1 nM).[12]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[12][15]

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

    • Data Analysis: Subtract non-specific binding from all values. Plot the specific [35S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Efficacy (Emax) is typically expressed as a percentage of the maximal stimulation achieved by the full agonist DAMGO.[12]

GTP_Assay_Workflow cluster_prep Preparation cluster_incubation Assay Incubation (96-well plate) cluster_detection Detection & Analysis prep_membranes Prepare hMOR Cell Membranes add_membranes Add Membranes, GDP, Assay Buffer prep_membranes->add_membranes prep_reagents Prepare Serial Dilutions of this compound & DAMGO add_ligands Add this compound, DAMGO, or Vehicle prep_reagents->add_ligands add_membranes->add_ligands add_gtp Initiate with [35S]GTPγS add_ligands->add_gtp incubate Incubate at 30°C for 60 min add_gtp->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Plot Dose-Response Curve count->analyze results Determine EC50 & Emax analyze->results

Experimental workflow for the [35S]GTPγS binding assay.
β-Arrestin-2 Recruitment Assay

This assay directly measures the recruitment of β-arrestin-2 to the activated receptor, a key step in receptor desensitization and an indicator of functional selectivity.

  • Principle: Assays like Bioluminescence Resonance Energy Transfer (BRET) or PathHunter (enzyme complementation) are commonly used.[1][15] They rely on cells co-expressing the hMOR fused to an energy donor (e.g., a luciferase) and β-arrestin-2 fused to an energy acceptor (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into proximity, generating a measurable signal.

  • Procedure (General):

    • Plate HEK293 cells co-expressing the hMOR-donor and β-arrestin-acceptor constructs in a 96- or 384-well plate.

    • Add serially diluted concentrations of this compound or a control agonist known to recruit β-arrestin (e.g., DAMGO).

    • Incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Add the substrate for the energy donor (e.g., coelenterazine (B1669285) for luciferase).

    • Measure the resulting signal (e.g., light emission at specific wavelengths) using a plate reader.

    • Data Analysis: The ratio of acceptor to donor emission is calculated. An increase in this ratio indicates recruitment. Data are plotted as a dose-response curve. For this compound, no significant signal above baseline is detected, indicating a lack of recruitment.[1]

Biased_Agonism_Logic This compound This compound (Biased Agonist) Morphine Morphine (Balanced Agonist) MOR μ-Opioid Receptor This compound->MOR G_Protein G-Protein Activation (Analgesia) This compound->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment (Side Effects) This compound->Beta_Arrestin Does Not Activate Morphine->MOR Morphine->G_Protein Activates Morphine->Beta_Arrestin Activates MOR->G_Protein Strongly Activates MOR->Beta_Arrestin Weakly / No Activation

Logical relationship of biased vs. balanced agonism at the μ-opioid receptor.

Conclusion

The pharmacological data unequivocally define this compound as a partial agonist of the human μ-opioid receptor. Its most defining characteristic is a profound G-protein signaling bias, failing to recruit β-arrestin-2 at concentrations where it activates G-protein signaling.[1][3] This molecular mechanism likely underlies its distinct in vivo effects compared to classical opioids and establishes the Mitragyna alkaloid scaffold as a valuable framework for the development of next-generation analgesics with potentially improved safety profiles. Further research into the structure-activity relationships of this unique chemical class is warranted to optimize potency, efficacy, and functional bias for therapeutic applications.

References

The Botanical Architecture of Mitragyna speciosa: A Deep Dive into its Alkaloid Profile and Natural Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragyna speciosa (Korth.), a tropical evergreen tree in the coffee family (Rubiaceae), has garnered significant scientific interest due to its complex and pharmacologically active alkaloid profile. Native to the humid, tropical regions of Southeast Asia, the leaves of this plant, commonly known as kratom, have a long history of traditional use. This technical guide provides an in-depth exploration of the natural sources of Mitragyna speciosa, a detailed analysis of its alkaloid composition with quantitative data, comprehensive experimental protocols for alkaloid analysis, and a visualization of the key signaling pathways of its principal alkaloids.

Natural Sources and Geographical Distribution

Mitragyna speciosa is indigenous to the tropical and wetland ecosystems of Southeast Asia. Its native range primarily encompasses Thailand, Indonesia, Malaysia, and Papua New Guinea.[1] The tree thrives in marshy, humid environments and is often found along riverbanks.[2] While these countries represent its primary natural habitat, the plant is also found in Cambodia, Myanmar, the Philippines, and Vietnam.[3][4]

Successful cultivation outside of its native Southeast Asian environment is challenging due to the plant's sensitivity to cold temperatures. In the United States, for instance, outdoor cultivation is generally limited to the tropical climates of Southern Florida and Hawaii.[2] The specific geographical origin and prevailing environmental conditions, including light intensity, humidity, soil composition, and seasonal variations, have been shown to significantly influence the alkaloid concentration in the leaves.[5]

Alkaloid Composition of Mitragyna speciosa

The leaves of Mitragyna speciosa are a rich source of indole (B1671886) and oxindole (B195798) alkaloids, with over 50 distinct compounds identified to date.[6][7] The primary psychoactive and most abundant alkaloids are This compound (B136389) and 7-hydroxythis compound (B600473).[6] The total alkaloid concentration in dried leaves typically ranges from 0.5% to 1.5%.[1]

2.1. Major Alkaloids:

  • This compound: This is the most abundant alkaloid in Mitragyna speciosa, often comprising up to 66% of the total alkaloid content in Thai varieties, while Malaysian varieties show a lower concentration of around 12%.[8][9] It is considered the primary driver of the plant's stimulant-like effects at lower doses and sedative effects at higher doses.

  • 7-Hydroxythis compound: A significantly more potent mu-opioid receptor agonist than this compound, 7-hydroxythis compound is present in much smaller quantities, typically accounting for less than 2% of the total alkaloid content.[10][11] It is also a metabolite of this compound.[12]

  • Paynantheine: Another major alkaloid, though less potent than this compound.

  • Speciogynine: A diastereomer of this compound.

  • Speciociliatine: Another diastereomer of this compound.

2.2. Quantitative Alkaloid Data:

The following tables summarize the quantitative data on the alkaloid content in Mitragyna speciosa from various sources.

Table 1: Total Alkaloid and this compound Content in Dried Leaves by Geographical Origin

Geographical OriginTotal Alkaloid Content (% of dried leaf)This compound (% of total alkaloids)This compound (mg/g of dried leaf)Reference(s)
Thailand0.5 - 1.5up to 66%7.5 - 26.6[1][13][14]
Malaysia0.5 - 1.5~12%-[1][8]
Indonesia--13.94 - 17.69 (powder)[15]
Commercial Products (U.S.)--8.13 - 11.45[13]

Table 2: Concentration of Major Alkaloids in Mitragyna speciosa Leaves

AlkaloidConcentration Range (% w/w of extract/product)Reference(s)
This compound0.7 - 38.7[16]
Paynantheine0.3 - 12.8[16]
Speciociliatine0.4 - 12.3[16]
Speciogynine0.1 - 5.3[16]
7-Hydroxythis compound0.01 - 2.8[16]

Table 3: Alkaloid Content in Different Plant Parts

Plant PartThis compound AccumulationOther AlkaloidsReference(s)
Mature LeavesPredominantLower levels of others
Juvenile LeavesLowerHigher amounts of corynantheidine (B1225087) and speciociliatine
StipulesPresent-
StemsPresent-
RootsAbsentAbsent

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of alkaloids from Mitragyna speciosa leaves, based on cited scientific literature.

3.1. Extraction Protocols

3.1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to facilitate the extraction of alkaloids.

  • Sample Preparation: Dried and powdered Mitragyna speciosa leaves are used.

  • Solvent: A mixture of 70% v/v methanol (B129727) in water is an effective solvent.

  • Procedure:

    • Mix the powdered leaf material with the solvent at a sample-to-liquid ratio of 0.5:10 g/mL.

    • Subject the mixture to ultrasonication at a power of 175 watts for 10 minutes.

    • Filter the resulting extract to remove solid plant material.

    • The filtrate can then be concentrated or directly used for analysis.[2]

  • Diagram of UAE Workflow:

    UAE_Workflow Start Dried, Powdered Mitragyna speciosa Leaves Mixing Mix Sample and Solvent Start->Mixing Solvent 70% Methanol Solvent->Mixing Ultrasonication Ultrasonication (175W, 10 min) Mixing->Ultrasonication Filtration Filtration Ultrasonication->Filtration Extract Alkaloid Extract Filtration->Extract

    Ultrasound-Assisted Extraction Workflow

3.1.2. Sequential Solvent Extraction

This method employs solvents of varying polarities to sequentially extract different classes of compounds.

  • Sample Preparation: Air-dried and finely ground leaves are used.

  • Solvents: Hexane (B92381) (non-polar), chloroform (B151607) (intermediate polarity), and methanol (polar).

  • Procedure:

    • Soak the powdered leaves in hexane at room temperature to remove fats and other non-polar compounds. Filter and discard the hexane.

    • Extract the defatted plant material with chloroform.

    • Subsequently, extract the remaining plant material with methanol.

    • Combine the chloroform and methanol extracts for a comprehensive alkaloid fraction, or analyze them separately.

    • The extracts are filtered and concentrated using a rotary evaporator.

3.2. Quantification Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

This is a widely used method for the separation and quantification of this compound and other alkaloids.

  • Instrumentation: HPLC system equipped with a DAD or UV detector.

  • Column: A C18 reversed-phase column (e.g., Kinetex 5 µM EVO C18, 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of:

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 226 nm.

  • Quantification: Based on a calibration curve generated using certified reference standards of the target alkaloids.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of kratom alkaloids.

  • Sample Preparation: The extract is often derivatized (e.g., trimethylsilylation) to improve volatility and chromatographic performance.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Analysis: The presence of specific alkaloids is confirmed by their retention times and mass spectra. Quantification is achieved by comparing the peak areas to those of known standards.[14]

Signaling Pathways of Major Alkaloids

The primary pharmacological effects of this compound and 7-hydroxythis compound are mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

4.1. Mu-Opioid Receptor (MOR) Activation

Both this compound and 7-hydroxythis compound are partial agonists at the human mu-opioid receptor.[3] 7-hydroxythis compound exhibits a significantly higher potency than this compound.[2] Upon binding to the MOR, a G-protein coupled receptor (GPCR), these alkaloids trigger a conformational change in the receptor, leading to the activation of intracellular G-proteins.

4.2. G-Protein Biased Agonism

A crucial aspect of the signaling of these alkaloids is their nature as G-protein-biased agonists.[3][6] This means they preferentially activate the G-protein signaling pathway without significantly recruiting β-arrestin-2.[3] The G-protein pathway is associated with the analgesic effects of opioids, while β-arrestin-2 recruitment is linked to adverse effects such as respiratory depression and constipation.[3] This biased agonism may contribute to the reported atypical opioid profile of Mitragyna speciosa alkaloids.

4.3. Downstream Signaling Cascade

The activation of the G-protein (specifically Gαi/o) by the alkaloid-bound MOR leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, which reduces neuronal excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

These downstream effects collectively contribute to the analgesic and other central nervous system effects of this compound and 7-hydroxythis compound.

4.4. Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (GPCR) G_Protein G-Protein (Gαi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin-2 (Not Recruited) MOR->Beta_Arrestin Alkaloid This compound or 7-Hydroxythis compound Alkaloid->MOR Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC VGCC G_Protein->VGCC Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx

Signaling Pathway of this compound and 7-Hydroxythis compound

Conclusion

Mitragyna speciosa presents a complex and fascinating area of study for researchers in natural product chemistry, pharmacology, and drug development. The significant variation in its alkaloid composition based on geographical and environmental factors underscores the importance of standardized cultivation and extraction protocols for consistent research outcomes. The unique G-protein-biased agonism of its primary alkaloids at the mu-opioid receptor offers a promising avenue for the development of novel analgesics with potentially improved safety profiles. Further research into the synergistic effects of the myriad of other alkaloids present in the plant is warranted to fully elucidate its pharmacological properties. This guide serves as a foundational resource for professionals seeking to understand and harness the therapeutic potential of this remarkable botanical.

References

A Comprehensive Toxicological Profile of Mitragynine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitragynine (B136389), the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), and its metabolites, particularly 7-hydroxythis compound (B600473), have garnered significant scientific interest due to their complex pharmacological and toxicological profiles. This document provides a detailed technical overview of the current understanding of the toxicology of this compound and its key metabolites. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment. This guide summarizes quantitative toxicological data, outlines experimental methodologies from key studies, and visualizes the critical metabolic and signaling pathways implicated in the toxicological effects of these compounds.

Introduction

Mitragyna speciosa, commonly known as kratom, has a long history of traditional use in Southeast Asia for its stimulant and analgesic properties.[1] In recent years, its use has expanded globally, leading to increased scrutiny of its safety and toxicological profile. The primary active constituent, this compound, is metabolized in the liver to several compounds, with 7-hydroxythis compound being a minor but potent metabolite.[2][3] Understanding the toxicological properties of both the parent compound and its metabolites is crucial for assessing the risk associated with kratom use and for guiding the development of potentially safer, this compound-based therapeutics. This guide synthesizes the available preclinical and in vitro data to provide a thorough toxicological assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative data related to the toxicity of this compound and 7-hydroxythis compound.

Table 1: Acute Toxicity Data (LD50)

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
This compoundMiceOral~500 - 547.7[4][5]
This compoundRatsOral>800[4]
This compoundMiceIntravenous27.8[6]
7-hydroxythis compoundMiceIntravenous24.7[6]
7-hydroxythis compoundMiceOralNot Determined (No deaths observed)[6][7]

Table 2: Cytochrome P450 (CYP) Inhibition Data

CompoundCYP IsoformIC50 (µM)Inhibition TypeKi (µM)Reference(s)
This compoundCYP2D60.45 ± 0.33Noncompetitive12.86[8]
This compoundCYP2C99.70 ± 4.80Noncompetitive61.48[8]
This compoundCYP3A441.32 ± 6.74Competitive379.18[8]
This compound Alkaloid ExtractCYP3A40.78 µg/mL--[9]
This compound Alkaloid ExtractCYP2D60.636 µg/mL--[9]

Table 3: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg oral dose)

ParameterValueReference(s)
Cmax (Maximum Plasma Concentration)424 ng/mL[10]
Tmax (Time to reach Cmax)1.26 h[10]
t1/2 (Elimination Half-life)3.85 h[10]
CL/F (Apparent Total Clearance)6.35 L/h/kg[10]
Vd/F (Apparent Volume of Distribution)37.90 L/kg[10]

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[11] Phase I metabolism involves O-demethylation, hydrolysis of the methyl ester group, and oxidation.[12] The formation of the highly potent metabolite, 7-hydroxythis compound, is catalyzed exclusively by CYP3A4.[13][14] Other CYP isoforms, including CYP2D6, CYP2C9, CYP2C19, and CYP2C18, are also involved in the metabolism of this compound to other metabolites like 9-O-demethylthis compound and 16-carboxythis compound.[13][14] Phase II metabolism involves glucuronidation and sulfation of the Phase I metabolites prior to excretion in the urine.[11][12]

Mitragynine_Metabolism cluster_phaseI Phase I Metabolites cluster_phaseII Phase II Metabolites This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP2C18 7-hydroxythis compound 7-hydroxythis compound PhaseI->7-hydroxythis compound CYP3A4 9-O-demethylthis compound 9-O-demethylthis compound PhaseI->9-O-demethylthis compound CYP2D6, CYP3A4, CYP2C19 16-carboxythis compound 16-carboxythis compound PhaseI->16-carboxythis compound CYP2D6, CYP2C19, CYP2C18 Other_PhaseI Other Oxidative Metabolites PhaseI->Other_PhaseI PhaseII Phase II Metabolism Glucuronides Glucuronide Conjugates PhaseII->Glucuronides UGTs Sulfates Sulfate Conjugates PhaseII->Sulfates SULTs Excretion Urinary Excretion 7-hydroxythis compound->PhaseII 9-O-demethylthis compound->PhaseII 16-carboxythis compound->PhaseII Other_PhaseI->PhaseII Glucuronides->Excretion Sulfates->Excretion CYP_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant CYP enzymes - Substrates - this compound solutions - Positive controls start->prepare_reagents incubation Incubate enzymes, substrate, and this compound/control prepare_reagents->incubation initiate_reaction Initiate reaction with NADPH-regenerating system incubation->initiate_reaction measure_product Measure product formation (fluorescence/luminescence) initiate_reaction->measure_product calculate_ic50 Calculate IC50 values measure_product->calculate_ic50 kinetic_studies Perform kinetic studies (vary substrate concentration) calculate_ic50->kinetic_studies determine_ki Determine Ki and inhibition type kinetic_studies->determine_ki end End determine_ki->end Mitragynine_Cytotoxicity_Pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Opioid_Receptor->Cell_Cycle_Arrest Caspase_Activation Activation of Caspases 3/7 Opioid_Receptor->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis Naloxone Naloxone Naloxone->Opioid_Receptor Inhibits

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Mitragynine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the primary psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). With its increasing use for therapeutic and recreational purposes, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. These application notes provide detailed protocols and comparative data for the quantitative analysis of this compound in various biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following tables summarize key quantitative parameters from various validated methods for this compound analysis in biological samples, offering a comparative overview to aid in method selection.

Table 1: LC-MS/MS Methods for this compound Quantification
Biological MatrixSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
Human PlasmaProtein Precipitation0.50.5 - 40098.4 - 113[1]
Human UrineLiquid-Liquid Extraction (LLE) with MTBE0.010.01 - 5.090 - 109[2]
Rat PlasmaLLE with hexane:isoamylalcohol0.20.2 - 1000Not Reported[3]
Human BloodOnline Solid-Phase Extraction (SPE)1.0Not Specified95.25 - 109.12[4]
Human UrineOnline SPE2.0Not Specified94.98 - 111.20[4]
Human Blood & UrineSPE (CLEAN-SCREEN XCEL® I)2.5 (Recovery Study)1 - 100≥90[5][6]
Table 2: HPLC-UV Methods for this compound Quantification
Biological MatrixSample PreparationLLOQ (µg/mL)Linearity (µg/mL)Recovery (%)Reference
Kratom Raw MaterialsSolvent Extraction0.61.0 - 500Not Reported[7][8][9]
Human/Rat PlasmaSolid-Phase Extraction (SPE)0.050Not Specified84.0 - 109.6[10][11]
Table 3: Pharmacokinetic Parameters of this compound in Humans
ParameterValueBiological MatrixDosingReference
Tmax (Time to maximum concentration)0.83 ± 0.35 hoursPlasmaOral Kratom Tea[12][13][14]
Tmax1.0 - 1.7 hoursPlasmaOral Encapsulated Kratom Leaf[15]
Cmax (Maximum concentration)18.5 - 105 ng/mLPlasma10 - 23.6 mg this compound in Tea[15]
t1/2 (Terminal half-life)23.24 ± 16.07 hoursPlasmaOral Kratom Tea[12][13][14]
t1/2Up to 67.9 hoursPlasmaMultiple Oral Doses of Encapsulated Kratom Leaf[15]
Apparent Volume of Distribution38.04 ± 24.32 L/kgPlasmaOral Kratom Tea[12][13][14]
Urine Excretion (unchanged)0.14%UrineOral Kratom Tea[12][13][14]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is based on a method utilizing a simple protein precipitation for sample preparation, suitable for high-throughput analysis.[1]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add a suitable internal standard.

  • Add 600 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma is Add Internal Standard plasma->is ppt Add 600 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex 30s ppt->vortex centrifuge Centrifuge 10,000 rpm, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc UHPLC Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1 mL Human Urine is Add Internal Standard urine->is buffer Add 1 mL Sodium Bicarbonate Buffer is->buffer l_l_e Add 5 mL MTBE (LLE) buffer->l_l_e vortex Vortex 5 min l_l_e->vortex centrifuge Centrifuge 3,000 rpm, 10 min vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc HPLC Separation (HILIC Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant G cluster_metabolism Hepatic Metabolism cluster_signaling Receptor Signaling This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 CYP2D6_2C9 CYP2D6, CYP2C9 (minor) This compound->CYP2D6_2C9 MOR µ-Opioid Receptor This compound->MOR Partial Agonist KOR_DOR κ- & δ-Opioid Receptors This compound->KOR_DOR Antagonist Metabolites O-demethylated & Oxidative Metabolites CYP3A4->Metabolites Seven_OH 7-Hydroxythis compound (Active Metabolite) CYP3A4->Seven_OH Seven_OH->MOR Agonist Analgesia Analgesia MOR->Analgesia No_Beta_Arrestin No β-Arrestin-2 Recruitment (Reduced Respiratory Depression) MOR->No_Beta_Arrestin

References

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Mitragynine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of mitragynine (B136389) in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is highly sensitive and specific, making it suitable for pharmacokinetic studies, drug metabolism research, and forensic analysis.

Introduction

This compound is the primary psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). Traditionally used in Southeast Asia for its stimulant and opioid-like effects, kratom and its constituents are of growing interest to the scientific community for their potential therapeutic applications and abuse liability.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacology, pharmacokinetics, and safety profile.

This application note describes a robust and validated UPLC-MS/MS method for the determination of this compound in plasma. The method utilizes a simple and efficient sample preparation procedure and offers excellent sensitivity, specificity, and a wide dynamic range.

Experimental Protocols

Materials and Reagents
Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Micro or SCIEX QTRAP 4500) equipped with an electrospray ionization (ESI) source.[4][6]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol or acetonitrile.[3][4]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards at various concentrations.[3]

  • Internal Standard Working Solution: Dilute the internal standard stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.[3]

  • Calibration Standards and Quality Controls (QCs): Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a commonly cited method for efficient extraction of this compound from plasma.[3][4][5]

  • To 500 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., amitriptyline at 5 µg/mL).[4]

  • Add 200 µL of 1 M sodium hydroxide (B78521) and vortex briefly.[4]

  • Add 6 mL of hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.[4]

  • Vortex for 10-30 minutes.[3][4]

  • Centrifuge at approximately 670 x g for 10 minutes.[4]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature or in a vacuum oven at 25°C.[3]

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Inject an aliquot (e.g., 10 µL) into the UPLC-MS/MS system.[3]

UPLC-MS/MS Conditions

The following are representative UPLC-MS/MS parameters. Optimization may be required depending on the specific instrumentation.

ParameterCondition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or Lichrospher® RP-Select B[3][4][5]
Mobile Phase A 0.1% Acetic Acid in Water or 0.1% Formic Acid in Water[3][4][5]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile or Acetonitrile[3][4][5]
Gradient/Isocratic Isocratic (e.g., 10:90 v/v, A:B) or a gradient elution can be used.[3][5]
Flow Rate 0.2 mL/min[3][5]
Column Temperature 25 °C[3]
Injection Volume 10 µL[3]
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Capillary Voltage 3.0 kV[4]
Source Temperature 120 °C[4]
Desolvation Temp. 200 °C[4]
Cone Voltage 30 V[4]
Collision Energy 20 eV (optimization recommended)[4]
MRM Transitions This compound: 399.2 > 174.1[7], 398 > 174[4] Amitriptyline (IS): 278.4 > 90.8[4]

Data Presentation: Quantitative Summary

The following tables summarize typical validation parameters for UPLC-MS/MS methods for this compound quantification in plasma, compiled from various studies.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
This compound0.2 - 10000.2>0.99[4]
This compound1 - 500010.999[8]
This compound15 - 100015>0.996[7]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Reference
This compound0.4, 400, 800< 15%< 15%Within ±15%[4]
This compound2, 400, 4000< 15%< 15%-[8]
This compound40, 300, 800< 15%< 15%Within ±15%[7]

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
This compound0.5, 500, 800-86.45 - 100.49[4]
This compound2, 400, 400085 - 93-[8]

Mandatory Visualizations

Experimental Workflow

G Figure 1: UPLC-MS/MS Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (500 µL) is_add Add Internal Standard plasma->is_add alkalinize Add 1M NaOH is_add->alkalinize lle Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) alkalinize->lle vortex Vortex (10-30 min) lle->vortex centrifuge Centrifuge (670 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: UPLC-MS/MS Experimental Workflow for this compound Quantification.

Postulated Metabolic Pathway of this compound

G Figure 2: Postulated Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 Hydrolysis of Methylester (16-carboxy-mitragynine) This compound->M1 CYP3A4, CYP2D6 M2 O-demethylation of 9-methoxy group (9-O-demethyl-mitragynine) This compound->M2 CYP3A4, CYP2D6 M3 O-demethylation of 17-methoxy group This compound->M3 M6 7-Hydroxythis compound (Active Metabolite) This compound->M6 CYP3A4 Glucuronidation Glucuronide Conjugates M1->Glucuronidation M2->Glucuronidation Sulfation Sulfate Conjugates M2->Sulfation M4 Oxidation to Carboxylic Acids M3->M4 M5 Reduction to Alcohols M3->M5 M5->Glucuronidation M5->Sulfation

Caption: Postulated Metabolic Pathways of this compound.[9][10]

References

Application Note & Protocol: Validated Analytical Method for the Quantification of Mitragynine in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the primary psychoactive alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa).[1] With the increasing availability and use of commercial Kratom products for self-management of pain and opioid withdrawal, robust and reliable analytical methods are crucial for quality control, regulatory compliance, and research purposes.[2] This document provides a detailed application note and protocol for the validation of an analytical method for the quantification of this compound in various commercial Kratom products. The described High-Performance Liquid Chromatography (HPLC) with UV detection method is based on established and validated procedures, ensuring accuracy, precision, and reliability of results.[2][3][4] The validation parameters adhere to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Acetic acid, analytical grade

  • Ammonium (B1175870) bicarbonate

  • Syringe filters (0.45 µm nylon or PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. For example, prepare concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.[2]

Sample Preparation
  • Sample Homogenization: For solid samples (e.g., powders, dried leaves), accurately weigh approximately 100 mg of the homogenized material. For liquid samples, accurately pipette a corresponding volume.

  • Extraction:

    • Add 10 mL of methanol to the weighed sample in a suitable container.

    • Sonicate the mixture for 15-20 minutes.

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation/Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected this compound concentration, the filtered extract may need to be further diluted with methanol to fall within the linear range of the calibration curve.

HPLC-UV Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., Acclaim™ 120, C-18, 5 µm, 4.6 mm x 150 mm).[2]

  • Mobile Phase:

    • Isocratic: A mixture of methanol, water, and acetic acid (e.g., 95:4:1, v/v/v).[2]

    • Gradient: A gradient elution using acetonitrile and an ammonium bicarbonate buffer (pH 9.5) can also be employed for separation of multiple alkaloids.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 225 nm or 254 nm.[2][4]

  • Injection Volume: 10 µL.[2]

  • Run Time: Approximately 7-10 minutes for isocratic methods.[2]

Method Validation According to ICH Guidelines

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.[5][6][7]

Specificity

Specificity was determined by analyzing a blank (methanol), a standard solution of this compound, and a sample extract. The chromatograms were compared to ensure that there were no interfering peaks from the matrix at the retention time of this compound.

Linearity

Linearity was assessed by injecting the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration of this compound. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.[6]

Accuracy

The accuracy of the method was determined by a recovery study. This was performed by spiking a known amount of this compound standard solution into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Repeatability: Six replicate injections of a sample solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts to assess the method's robustness. The precision is expressed as the percentage of relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 x (Standard Deviation of the y-intercept / Slope of the calibration curve)

Data Presentation

The quantitative data from the method validation are summarized in the tables below for easy comparison.

Table 1: Linearity Data for this compound Analysis

ParameterResultAcceptance Criteria
Linear Range1.96 - 200 µg/mL[2][4]-
Correlation Coefficient (r²)> 0.999[4]≥ 0.995[6]
Regression Equationy = mx + c-

Table 2: Accuracy (Recovery) Data for this compound Analysis

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Acceptance Criteria
80%4039.598.7580 - 120%[2]
100%5050.5101.0080 - 120%[2]
120%6059.198.5080 - 120%[2]
Average Recovery (%) 99.42

Table 3: Precision Data for this compound Analysis

Precision Type%RSDAcceptance Criteria
Repeatability (Intra-day, n=6)< 2%[6]≤ 2%
Intermediate Precision (Inter-day, n=9)< 2%[6]≤ 2%

Table 4: LOD and LOQ for this compound Analysis

ParameterResult (µg/mL)
Limit of Detection (LOD)0.14 - 0.67[4]
Limit of Quantification (LOQ)0.45 - 1.51[4]

Visualization

Experimental Workflow

The overall workflow for the analytical method validation of this compound in commercial products is depicted in the following diagram.

Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Results & Reporting Sample Commercial Product Sample SamplePrep Sample Preparation (Extraction, Filtration) Sample->SamplePrep Standard This compound Reference Standard StandardPrep Standard Preparation (Serial Dilutions) Standard->StandardPrep HPLC HPLC-UV Analysis SamplePrep->HPLC StandardPrep->HPLC DataAnalysis Data Analysis (Peak Area, Concentration) HPLC->DataAnalysis Specificity Specificity Report Validation Report Specificity->Report Linearity Linearity Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report DataAnalysis->Specificity DataAnalysis->Linearity DataAnalysis->Accuracy DataAnalysis->Precision DataAnalysis->LOD_LOQ

Caption: Workflow for this compound Analytical Method Validation.

Conclusion

The described HPLC-UV method for the quantification of this compound in commercial Kratom products is specific, linear, accurate, and precise. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used for routine quality control analysis and research applications. The detailed protocol and validation data provided in this application note serve as a valuable resource for laboratories involved in the analysis of Kratom and its products.

References

Application Notes and Protocols: In Vitro Assays to Determine Mitragynine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the primary psychoactive alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom. It is recognized for its complex pharmacology, exhibiting a dose-dependent spectrum of effects, from stimulant-like at lower doses to opioid-like analgesic and sedative effects at higher doses.[1] This pharmacological profile is attributed to its interaction with various neurotransmitter systems, most notably the opioid and adrenergic receptors.[1][2] Understanding the binding affinity of this compound for these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics. This document provides detailed protocols and data for in vitro assays designed to determine the receptor binding affinity of this compound.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the quantitative data on the binding affinity of this compound for various opioid and adrenergic receptors, as determined by in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeAssay TypeRadioligandKi (nM)Reference
Opioid Receptors
Mu (µ)Competitive Binding[³H]DAMGO709 (451–1130)[3]
Mu (µ)Competitive Binding[³H]DAMGO233 ± 48[4]
Mu (µ)Competitive Binding[³H]DAMGO198 ± 30[5]
Kappa (κ)Competitive Binding[³H]U69,5931700 (1090–2710)[3]
Kappa (κ)Competitive Binding[³H]U69,593772 ± 207[4]
Kappa (κ)Competitive Binding[³H]U69,593161 ± 10[5]
Delta (δ)Competitive Binding[³H]DADLE6800 (2980–15,900)[3]
Delta (δ)Competitive Binding[³H]DPDPE> 10,000[4]
Adrenergic Receptors
Alpha-1A (α1A)Competitive BindingNot Specified1,300 - 9,290[6]
Alpha-1B (α1B)Competitive BindingNot Specified1,300 - 9,290[6]
Alpha-1D (α1D)Competitive BindingNot Specified1,300 - 9,290[6]
Alpha-2A (α2A)Competitive BindingNot Specified1,300 - 9,290[6]
Alpha-2B (α2B)Competitive BindingNot Specified1,300 - 9,290[6]
Alpha-2C (α2C)Competitive BindingNot Specified1,300 - 9,290[6]

Note: Ki values can vary between studies due to differences in experimental conditions, such as cell lines and assay buffers.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the human mu-opioid receptor (MOR). The assay measures the ability of this compound to displace a radiolabeled ligand, [³H]DAMGO, from the receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations.

    • Dilute the [³H]DAMGO in assay buffer to a final concentration equal to its Kd for the mu-opioid receptor.

    • Prepare the cell membrane suspension in assay buffer to a final protein concentration of 5-10 µg per well.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 25 µL of [³H]DAMGO, and 25 µL of cell membrane suspension.

      • Non-specific Binding: 50 µL of 10 µM naloxone, 25 µL of [³H]DAMGO, and 25 µL of cell membrane suspension.

      • Competitive Binding: 50 µL of each concentration of this compound, 25 µL of [³H]DAMGO, and 25 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound and free radioligand.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]DAMGO against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO, using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental_Workflow prep Reagent Preparation (this compound, [3H]DAMGO, Membranes) setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation Incubation (Room Temperature, 60-90 min) setup->incubation filtration Filtration and Washing (Separate Bound/Free Radioligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Mitragynine_Signaling_Pathway This compound This compound mor Mu-Opioid Receptor (MOR) This compound->mor Partial Agonist gi Gi/o Protein mor->gi Activation beta_arrestin β-Arrestin Recruitment (Minimal) mor->beta_arrestin ac Adenylate Cyclase gi->ac Inhibition mapk MAPK Pathway (ERK, JNK) gi->mapk Activation camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia mapk->analgesia

Caption: this compound's biased agonism at the mu-opioid receptor.

References

Application Notes and Protocols for Studying the Analgesic Effects of Mitragynine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common animal models and experimental protocols used to investigate the analgesic properties of Mitragynine (B136389), the primary psychoactive alkaloid in the Kratom plant (Mitragyna speciosa). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of this compound-based analgesics.

Overview of Animal Models

Rodent models, particularly mice and rats, are the most frequently used systems for assessing the antinociceptive effects of this compound.[1] These models are well-established and allow for the evaluation of different pain modalities, including thermal and visceral pain. Commonly employed behavioral assays include the tail-flick test, the hot-plate test, and the acetic acid-induced writhing test.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the analgesic effects of this compound and its derivatives in different animal models and assays.

Table 1: Analgesic Efficacy of this compound in Rodent Models

CompoundAnimal ModelAssayRoute of AdministrationEffective Dose (ED₅₀) or % InhibitionComparatorReference
This compound129S1 MiceTail-flickOral (p.o.)ED₅₀ = 2.1 mg/kg-[3]
This compound129S1 MiceTail-flickSubcutaneous (s.c.)ED₅₀ = 106 mg/kg-[3]
This compoundSprague-Dawley RatsHot-plateIntraperitoneal (i.p.)ED₅₀ = 31.5 mg/kgMorphine (ED₅₀ = 7.3 mg/kg)[4]
This compoundMiceAcetic Acid WrithingOral (p.o.)200 mg/kg (reduced writhing)Morphine (5 mg/kg)[2]
This compoundSprague-Dawley RatsAcetic Acid WrithingIntraperitoneal (i.p.)ED₅₀ = 3.62 mg/kg, ED₉₅ = 20.84 mg/kgIndomethacin (1 mg/kg)[5]
This compoundMiceHot-plateIntraperitoneal (i.p.)35 mg/kg (significant increase in latency)Morphine (3 mg/kg)[6]
This compoundRatsHot-plate & Tail-flickOral (p.o.)200 mg/kg (methanolic extract)Morphine (5 mg/kg)[7]

Table 2: Maximum Possible Analgesia (%MPA) of this compound

CompoundAnimal ModelAssayRoute of AdministrationDosePeak %MPAComparator (%MPA)Reference
This compoundMiceHot Tail-flickOral (p.o.)200 mg/kg42.8 ± 7.2%Morphine (5 mg/kg): 35.1 ± 4.8%[2]
This compoundMiceCold Tail-flickOral (p.o.)200 mg/kg49.0 ± 5.9%Morphine (5 mg/kg): 66.2 ± 2.4%[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tail-Flick Test

The tail-flick test is a classic method for assessing spinal analgesic pathways by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[8]

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the testing environment and handling for several days before the experiment.

  • Apparatus: Use a tail-flick analgesia meter, which provides a focused beam of radiant heat to the ventral surface of the tail.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by placing its tail on the apparatus and starting the timer and heat source. The time taken for the animal to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[7][8]

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.[3]

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[9]

Hot-Plate Test

The hot-plate test evaluates the supraspinal analgesic response to a thermal stimulus.[10]

Protocol:

  • Animal Acclimation: Acclimate animals to the testing room and handling procedures.

  • Apparatus: Use a hot-plate analgesia meter with the surface temperature maintained at a constant, non-damaging level (e.g., 52-55°C).[4][7]

  • Baseline Latency: Gently place the animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping.[10] A cut-off time (e.g., 30-45 seconds) is essential to prevent injury.[7]

  • Drug Administration: Administer this compound or the vehicle control.

  • Post-Treatment Latency: Measure the hot-plate latency at various time points after drug administration.[11]

  • Data Analysis: Calculate the increase in latency time or %MPE as described for the tail-flick test.

Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity by inducing visceral pain.[12]

Protocol:

  • Animal Acclimation: Allow animals to acclimate to the experimental environment.

  • Drug Administration: Administer this compound or a standard analgesic (e.g., indomethacin) or vehicle control.[5]

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer an intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6-1% v/v).[12]

  • Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes (abdominal constrictions, stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[12][13]

  • Data Analysis: The analgesic effect is determined by the percentage inhibition of writhing, calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's analgesic effects and a typical experimental workflow.

Mitragynine_Signaling_Pathway cluster_opioid Opioid Receptor-Mediated Analgesia cluster_non_opioid Non-Opioid Receptor-Mediated Analgesia cluster_biased_agonism G-Protein Biased Agonism This compound This compound MOR μ-Opioid Receptor (MOR) Partial Agonist This compound->MOR Binds to TRPV1 TRPV1 Receptor This compound->TRPV1 Modulates G_protein G-protein Activation MOR->G_protein Activates Beta_arrestin β-arrestin-2 Recruitment (Reduced) MOR->Beta_arrestin Limited Recruitment Analgesia_Opioid Analgesia G_protein->Analgesia_Opioid Leads to Analgesia_NonOpioid Analgesia TRPV1->Analgesia_NonOpioid Contributes to Side_Effects Reduced Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_Effects Experimental_Workflow Animal_Selection Animal Selection (Mice or Rats) Acclimation Acclimation and Handling Animal_Selection->Acclimation Baseline_Measurement Baseline Pain Threshold Measurement (e.g., Tail-flick, Hot-plate) Acclimation->Baseline_Measurement Grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) Baseline_Measurement->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Post_Treatment_Measurement Post-Treatment Pain Threshold Measurement (at various time points) Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (%MPE, ED50, Statistical Comparison) Post_Treatment_Measurement->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Mitragynine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine is the primary psychoactive alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa, commonly known as Kratom.[1][2] Traditionally, Kratom leaves have been used for their stimulant and opioid-like effects.[1][3] The analgesic and pharmacological properties of this compound and its related alkaloids, such as 7-hydroxythis compound, are of significant interest in ethnopharmacology and drug development.[4][5] As the legal and regulatory landscape surrounding Kratom evolves, robust and reliable analytical methods are crucial for the standardization of raw materials, quality control of consumer products, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, efficient, and cost-effective technique for the accurate quantification of this compound.[6][7][8] This application note provides detailed protocols for sample preparation, chromatographic separation, and method validation for the analysis of this compound in various sample matrices.

Principle of the Method

The quantification of this compound is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this method, the sample is injected into the HPLC system where it is carried by a polar mobile phase through a nonpolar stationary phase (most commonly a C18 column). This compound, being a relatively nonpolar molecule, partitions between the two phases. Its retention time is influenced by its affinity for the stationary phase. By adjusting the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), a distinct separation of this compound from other alkaloids and matrix components is achieved.[3][9] The compound is then detected and quantified by a UV detector as it elutes from the column.

HPLC_Principle cluster_0 HPLC System cluster_1 Data Acquisition MobilePhase Mobile Phase (Polar) Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample Introduced) Pump->Injector Column Stationary Phase (C18 Column - Nonpolar) Injector->Column This compound + Other Compounds Detector UV Detector Column->Detector Separated this compound Chromatogram Chromatogram (Peak Area vs. Time) Detector->Chromatogram

Caption: Principle of RP-HPLC for this compound analysis.

Experimental Protocols

Sample Preparation (Kratom Leaf Powder)

This protocol is adapted from common solvent extraction methods.[6][10]

  • Weighing: Accurately weigh approximately 100 mg of homogenized, dried Kratom leaf powder into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol (or 70% ethanol).[6] For enhanced extraction efficiency, vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[10]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (e.g., 100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and bring it to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution. A typical concentration range for this compound is 1.0 - 500 µg/mL.[4][11] For example, prepare standards at 1, 5, 10, 50, 100, and 200 µg/mL in the mobile phase.

Data and Instrumentation

HPLC Instrumentation and Conditions

Several HPLC methods have been validated for this compound analysis. The choice of method may depend on the desired run time, resolution from other alkaloids like 7-hydroxythis compound, and available instrumentation.

ParameterMethod 1[7][8]Method 2[10]Method 3 (Simultaneous with 7-OH)[4][11]
Column Waters Atlantis T3-C18 (250 x 4.6 mm, 5 µm)Thermo Acclaim™ 120 C18 (150 x 4.6 mm, 5 µm)Kinetex EVO C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.05% Formic Acid (pH 5.0)A: MethanolB: WaterC: Acetic AcidA: AcetonitrileB: 5 mM Ammonium Bicarbonate (pH 9.5)
Mode Isocratic (75:25 A:B)Isocratic (95:4:1 A:B:C)Gradient
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection (UV) 225 nm254 nm226 nm
Injection Vol. 20 µL10 µL10 µL
Column Temp. 40°C35°CAmbient
Run Time ~8 minutes~7 minutes~25 minutes
Retention Time ~6.2 minutes~3.2 minutes~16.2 minutes
Method Validation Parameters

Method validation ensures the reliability and accuracy of the results. The following table summarizes typical performance characteristics from validated methods.

ParameterMethod 1[7][8]Method 2[12]Method 3[2][11]
Linearity Range (µg/mL) 1.96 - 6.013.125 - 1001.0 - 500
Correlation Coeff. (R²) > 0.999> 0.99> 0.999
LOD (µg/mL) 0.140.630.2
LOQ (µg/mL) 0.452.100.6
Accuracy (% Recovery) 98.8 - 101.4Not specified93 - 100%
Precision (% RSD) < 2%Not specified< 2%

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Visualized Workflow

The following diagram outlines the complete workflow from sample receipt to final data analysis for the quantification of this compound.

Mitragynine_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Weigh Kratom Powder Extraction 2. Add Solvent & Sonicate Sample->Extraction Centrifuge 3. Centrifuge Mixture Extraction->Centrifuge Filter 4. Filter Supernatant Centrifuge->Filter FinalSample Sample for Injection Filter->FinalSample HPLC 5. Inject Samples & Standards into HPLC System FinalSample->HPLC Standard A. Prepare Stock Standard Dilution B. Create Calibration Curve Standard->Dilution FinalStandard Standards for Injection Dilution->FinalStandard FinalStandard->HPLC Integrate 6. Integrate Peak Areas HPLC->Integrate CalCurve 7. Generate Calibration Curve (Area vs. Concentration) Integrate->CalCurve Quantify 8. Quantify this compound in Samples CalCurve->Quantify Report 9. Report Final Concentration (e.g., mg/g) Quantify->Report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Identification and Quantification of Mitragynine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitragynine (B136389) is the primary psychoactive alkaloid found in the leaves of the Mitragyna speciosa tree, commonly known as kratom.[1][2][3] The increasing use and potential for abuse of kratom products necessitate reliable and robust analytical methods for the identification and quantification of this compound in various sample matrices, including plant material, consumer products, and biological specimens.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity for the determination of this compound.[4][5] This application note provides a detailed protocol for the extraction and subsequent analysis of this compound by GC-MS.

Principle of the Method

This method involves the extraction of this compound from the sample matrix using an appropriate solvent, followed by separation and identification using GC-MS. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for unequivocal identification of this compound by comparing it to a reference standard. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for solid plant material and liquid samples.

a) Ultrasonic-Assisted Extraction (UAE) for Solid Samples (e.g., Kratom Leaves) [5]

  • Weigh approximately 4.0 g of dried and crushed leaf material into a 50.0 mL conical flask.

  • Add 25.0 mL of an extracting solvent mixture of chloroform (B151607) and methanol (B129727) (1:4 v/v).

  • Cover the flask with aluminum foil to prevent solvent evaporation.

  • Place the flask in an ultrasonic bath and sonicate for 1 hour at 30°C.[5]

  • Allow the mixture to stand overnight at room temperature.

  • Filter the extract through a 0.45 µm nylon membrane filter.[5]

  • The filtered extract is now ready for GC-MS analysis. A 1.0 µL injection volume is typically used.[5]

b) Methanolic Extraction for Powdered and Liquid Samples [2][3][4]

  • For powdered samples, accurately weigh a representative portion of the sample. For liquid samples, accurately measure a specific volume.

  • Add a known volume of 100% methanol to the sample.

  • Sonicate the mixture for 30 minutes.[2]

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. Instrument conditions may need to be optimized for specific instruments and columns.

ParameterValue
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) or PE Elite-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[2][5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[2][5]
Injector Temperature 270°C - 280°C[2][6]
Injection Volume 1.0 µL[5][6]
Injection Mode Split or Splitless (a split ratio of 20:1 can be used)[7]
Oven Temperature Program Initial temperature of 70°C - 100°C, hold for 2 minutes, then ramp at 7.5°C/min - 14°C/min to 280°C - 300°C, and hold for 15 - 25 minutes.[5][7]
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range m/z 40-400[5]
MS Source Temperature 230°C[2]
MS Quadrupole Temperature 150°C
MSD Transfer Line Temp 280°C[2]

Data Presentation

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.

Table 1: Retention Time and Mass Spectral Data for this compound

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~18.3 - 36.1398383, 255, 214, 200, 186[5]

Note: Retention times can vary significantly depending on the specific GC column, temperature program, and instrument used.

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The concentration of this compound in the samples is then determined by interpolating from the calibration curve.

Table 2: Example Quantitative Parameters for this compound Analysis

ParameterValue
Linearity Range50.0 - 1000.0 µg/mL[5]
Correlation Coefficient (R²)> 0.99[5]
Limit of Detection (LOD)Instrument and method dependent
Limit of Quantification (LOQ)Instrument and method dependent

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Sample (e.g., Kratom leaves) Extraction Solvent Extraction (e.g., UAE or Methanolic) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Final Extract Filtration->Extract Injection Injection into GC-MS Extract->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Ionization & Fragmentation (MS) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

The GC-MS method described provides a reliable and specific approach for the identification and quantification of this compound in various samples. Proper sample preparation and optimization of GC-MS parameters are crucial for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of kratom and its alkaloids.

References

Protocols for the Extraction of Mitragynine from Mitragyna speciosa (Kratom) Leaf Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Research, Scientific, and Drug Development Professionals

This document provides detailed protocols for the extraction of mitragynine (B136389), the primary psychoactive alkaloid in Mitragyna speciosa (Kratom). The methodologies outlined are based on established scientific literature and are intended for use by qualified researchers in a laboratory setting. These protocols cover a range of techniques from conventional solvent-based methods to more modern, enhanced extraction procedures.

Introduction

Mitragyna speciosa, commonly known as Kratom, is a tropical tree native to Southeast Asia. Its leaves contain a complex array of alkaloids, with this compound being the most abundant and pharmacologically significant. This compound is recognized for its unique analgesic properties, acting as a partial agonist at mu-opioid receptors without recruiting the β-arrestin pathway, which is associated with many of the adverse effects of classical opioids like respiratory depression.[1][2] This distinct mechanism of action has made this compound a compound of significant interest for pain management research and drug development.[1][2][3]

The efficient extraction and purification of this compound from Kratom leaf material are crucial first steps for any scientific investigation. The choice of extraction method can significantly impact the yield and purity of the final product. Factors such as the solvent system, temperature, extraction time, and the physical state of the leaf material all play a critical role. This document details several common extraction protocols, providing a comparative overview to aid researchers in selecting the most appropriate method for their specific needs.

Data Summary: Comparison of Extraction Methods

The following table summarizes quantitative data from various published this compound extraction protocols. This allows for a direct comparison of the efficiency and conditions of different methodologies.

Extraction MethodSolvent(s)TemperatureDurationThis compound Yield/ContentPurityReference
MacerationMethanolRoom Temp.3 days30 mg/gNot Specified[4]
Macerationn-hexane, Chloroform, MethanolRoom Temp.Not Specified75 mg/gNot Specified[4]
MacerationChloroform-Methanol (1:1) with 10% KOHRoom Temp.24 hours37.5 mg/gNot Specified[4]
MacerationEthanolRoom Temp.1 day39.53 ± 0.34 mg/g extractNot Specified[5]
Soxhlet ExtractionMethanol60°C4 hours1.6% (w/w)Not Specified[6]
Ultrasound-Assisted Extraction (UAE)EthanolNot Specified20 minutes9%Not Specified[4]
Ultrasound-Assisted Extraction (UAE)MethanolRoom Temp.2 hours (10 min ultrasonication)16.88% increase vs. no ultrasound86.46% (after purification)[7][8][9]
Accelerated Solvent Extraction (ASE)Water, Methanol, Ethanol, Ethyl Acetate60°C5 minutes18.3 - 71.9 mg/gNot Specified[4][6]
Sequential Solvent Extraction1. Petroleum Ether (defat) 2. Chloroform40-60°C8 hours per solvent70% this compound in crude extract98% (after purification)[10]
Hot Water ExtractionDistilled WaterBoiling30 minutes64.63% (w/w)Not Specified[4]

Experimental Protocols

Protocol 1: Standard Maceration using Organic Solvents

This protocol is a conventional and straightforward method for this compound extraction.

Materials:

  • Dried and powdered Kratom leaf material

  • Methanol or a combination of n-hexane, chloroform, and methanol[4]

  • Large glass container with a lid

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Weigh the desired amount of dried, powdered Kratom leaf material.

  • Place the powder into a large glass container.

  • Add the extraction solvent (e.g., methanol) at a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Seal the container and allow the mixture to macerate for 3 days at room temperature, with occasional agitation.[4][11]

  • After the maceration period, filter the mixture through filter paper to separate the solvent extract from the plant material.

  • The plant residue can be re-extracted with fresh solvent to maximize yield.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency, often resulting in higher yields in a shorter time.[7]

Materials:

  • Dried and powdered Kratom leaf material

  • Ethanol or Methanol[4]

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a known quantity of powdered Kratom leaves into an extraction vessel.

  • Add the selected solvent (e.g., ethanol) to the vessel.

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Apply ultrasonic treatment for a specified duration (e.g., 20 minutes).[4] The temperature of the bath should be monitored and controlled if necessary.

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Acid-Base Extraction for Alkaloid Enrichment

This protocol is designed to selectively extract and enrich the alkaloid fraction, including this compound.

Materials:

Procedure:

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl). This protonates the alkaloids, making them water-soluble.

  • Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove non-alkaloidal compounds. Discard the organic layer.

  • Slowly add a base (e.g., ammonium hydroxide) to the aqueous solution while stirring until the pH reaches approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent like dichloromethane. Shake the separatory funnel vigorously and allow the layers to separate.

  • Collect the organic layer containing the alkaloids. Repeat the extraction on the aqueous layer 2-3 times to ensure complete recovery.

  • Combine the organic extracts and wash with distilled water to remove any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the enriched alkaloid extract.

Protocol 4: Purification by Column Chromatography

This is a standard method for purifying this compound from the crude or alkaloid-enriched extract.

Materials:

  • Crude or enriched Kratom extract

  • Silica (B1680970) gel 60 (for column chromatography)

  • Glass chromatography column

  • Elution solvent system (e.g., n-hexane-ethyl acetate-ammonia 30:15:1 v/v)[7][8][9]

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates for monitoring

Procedure:

  • Prepare a slurry of silica gel in the initial elution solvent and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. The polarity of the solvent can be gradually increased to separate the different compounds.

  • Collect the eluate in fractions.

  • Monitor the fractions using TLC to identify those containing this compound (a this compound standard should be used for comparison).

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Visualizations

Mitragynine_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification KratomLeaves Kratom Leaves Drying Drying KratomLeaves->Drying Grinding Grinding to Powder Drying->Grinding Powder Powdered Leaf Material Grinding->Powder SolventExtraction Solvent Extraction (Maceration, UAE, etc.) Powder->SolventExtraction Add Solvent CrudeExtract Crude Extract SolventExtraction->CrudeExtract Evaporation AcidBase Acid-Base Partitioning (Optional Enrichment) CrudeExtract->AcidBase ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Direct to Chromatography AcidBase->ColumnChromatography Purethis compound Purified this compound ColumnChromatography->Purethis compound

Caption: Generalized workflow for the extraction and purification of this compound.

Mitragynine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_arrestin β-Arrestin Pathway (Not Recruited) This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds as Partial Agonist G_Protein G-Protein Activation (Gi/Go) MOR->G_Protein BetaArrestin β-Arrestin 2 Recruitment MOR->BetaArrestin Does NOT recruit AdenylateCyclase Inhibition of Adenylyl Cyclase G_Protein->AdenylateCyclase cAMP Decreased cAMP AdenylateCyclase->cAMP Analgesia Analgesia cAMP->Analgesia SideEffects Typical Opioid Side Effects (Respiratory Depression, etc.) BetaArrestin->SideEffects

Caption: Simplified signaling pathway of this compound at the mu-opioid receptor.

References

Application Notes and Protocols for In Silico Evaluation of Mitragynine as a Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of transmembrane receptor tyrosine kinases, is a critical target in cancer therapy, particularly in breast cancer where its overexpression is linked to aggressive tumor growth and poor prognosis.[1][2] Targeted therapies have significantly improved survival rates for patients with HER2-positive cancers.[3][4] Natural compounds represent a vast reservoir of chemical diversity for drug discovery.[5] Mitragynine (B136389), the primary alkaloid from the plant Mitragyna speciosa, has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as a foundation for novel anticancer agents.[3][6]

Recent in silico studies have explored the potential of this compound and its analogs as HER2 inhibitors, employing computational methods to predict their binding affinity, interaction stability, and drug-like properties.[3][4][7] These computational approaches, including molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective means to screen and prioritize promising candidates for further experimental validation.[8][9][10]

This document provides detailed protocols and application notes for the in silico evaluation of this compound as a potential HER2 inhibitor, intended for researchers in drug discovery and computational biology.

HER2 Signaling Pathway Overview

HER2 activation, often through heterodimerization with other HER family members like HER3, triggers downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2][11] The most critical of these is the PI3K/Akt/mTOR pathway.[11] Overexpression of HER2 leads to prolonged and enhanced signaling, contributing to tumorigenesis.[1][11]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K Activates Ras Ras Dimer->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK MAPK->Proliferation This compound This compound (Potential Inhibitor) This compound->Dimer Inhibits Kinase Activity

Caption: HER2 signaling pathway and potential inhibition by this compound.

In Silico Evaluation Workflow

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) cluster_admet 4. Pharmacokinetics start Start: Hypothesis (this compound as HER2 Inhibitor) prep_protein Retrieve & Prepare HER2 Protein (PDB ID: 3PP0) start->prep_protein prep_ligand Prepare this compound 3D Structure start->prep_ligand docking Perform Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis_docking Analyze Binding Affinity & Interactions docking->analysis_docking md_sim Run MD Simulation (e.g., GROMACS) analysis_docking->md_sim Top Pose analysis_md Analyze Stability (RMSD) & Binding Free Energy (MM-PBSA) md_sim->analysis_md admet Predict ADMET Properties (e.g., SwissADME) analysis_md->admet end Conclusion: Promising Candidate for Further Validation? admet->end

Caption: Standard workflow for in silico drug discovery.

Quantitative Data Summary

In silico analyses provide quantitative metrics to compare the potential of different compounds. Key data points from studies on this compound and its analogs against HER2 are summarized below.[3][4]

Table 1: Molecular Docking and Interaction Analysis

CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
This compound -7.56Leu726, Val734, Ala751, Lys753, Ser783, Thr798, Arg849, Leu852, Thr862, Asp863
7-Hydroxythis compound -8.77Leu726, Val734, Ala751, Lys753, Thr798, Asp863
Lapatinib (Control) -7.65(Reference drug for comparison)[15]
SYR127063 (Native Ligand) -(Co-crystallized ligand for validation)[3][4]

Data sourced from a computational study on Mitragyna alkaloids as HER2 inhibitors.[3][4]

Table 2: Molecular Dynamics and Binding Free Energy

ComplexAvg. H-Bond Occupancy (%)MM-PBSA Total Binding Energy (kJ/mol)
This compound-HER2 39.19%-112.33 ± 22.41
7-Hydroxythis compound-HER2 4.32%-103.56 ± 15.61
SYR127063-HER2 (Native) 49.66%-163.448 ± 17.288

Data reflects the stability and binding energetics of the complexes over the simulation period.[3][4]

Table 3: Predicted ADMET and Drug-Likeness Properties

PropertyThis compound7-Hydroxythis compoundAcceptable Range/Rule
Molecular Weight ( g/mol ) 398.50414.50< 500 (Lipinski)
LogP (Lipophilicity) 3.102.85≤ 5 (Lipinski)
H-Bond Donors 12≤ 5 (Lipinski)
H-Bond Acceptors 67≤ 10 (Lipinski)
Drug-Likeness Rules PassPassLipinski, Ghose, Veber, Egan, Muegge
GI Absorption HighHighHigh
BBB Permeant YesYesYes/No (Target dependent)

Both compounds exhibit favorable ADMET profiles and satisfy key drug-likeness rules, indicating their potential as lead-like molecules.[3][4]

Experimental Protocols

Protocol 1: Molecular Docking of this compound with HER2

Objective: To predict the binding affinity and interaction patterns of this compound within the ATP-binding site of the HER2 kinase domain.

Materials:

  • Protein Structure: Crystal structure of HER2 kinase domain (PDB ID: 3PP0).[16]

  • Ligand Structure: 3D structure of this compound (e.g., from PubChem CID: 154422).

  • Software: AutoDockTools, AutoDock Vina, PyMOL or Discovery Studio for visualization.

Methodology:

  • Protein Preparation: a. Download the HER2 structure (PDB ID: 3PP0) from the Protein Data Bank. b. Open the structure in AutoDockTools. Remove water molecules and the native ligand (03Q). c. Add polar hydrogens and compute Gasteiger charges. d. Save the prepared protein in .pdbqt format.

  • Ligand Preparation: a. Download the 3D structure of this compound in .sdf format from PubChem. b. Open the ligand in AutoDockTools, detect the root, and set the number of rotatable bonds. c. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation: a. Identify the active site of HER2 based on the position of the co-crystallized native ligand in the original PDB file. Key interacting residues include Leu726, Val734, Ala751, Lys753, and Thr798.[15] b. In AutoDockTools, center the grid box on this active site. c. Set the grid dimensions (e.g., 60 x 60 x 60 Å) to encompass the entire binding pocket.

  • Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein, ligand, and grid parameters. b. Run the molecular docking simulation using the AutoDock Vina command line. vina --config conf.txt --log log.txt c. Vina will generate an output file in .pdbqt format containing the predicted binding poses ranked by their binding affinity scores (kcal/mol).

  • Results Analysis: a. Visualize the docking results using PyMOL or Discovery Studio. b. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and HER2 residues. c. Compare the binding energy and interactions with those of known HER2 inhibitors (e.g., Lapatinib) if available.[15]

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: To assess the conformational stability and dynamic behavior of the this compound-HER2 complex over time in a simulated physiological environment.

Materials:

  • Input Complex: The top-ranked docked pose of the this compound-HER2 complex from Protocol 1.

  • Software: GROMACS, AmberTools.

  • Force Field: GROMOS96 53a6 for the protein and a suitable force field for the ligand (generated via servers like PRODRG or SwissParam).[15]

Methodology:

  • System Preparation: a. Generate the topology for the this compound-HER2 complex using GROMACS pdb2gmx, applying the chosen force field. b. Create a simulation box (e.g., cubic) and solvate the complex with a water model (e.g., SPC). c. Add ions (Na+ or Cl-) to neutralize the system.

  • Energy Minimization: a. Perform energy minimization using the steepest descent algorithm for approximately 5000 steps to remove steric clashes.[15]

  • System Equilibration: a. Perform an NVT (constant Number of particles, Volume, and Temperature) equilibration for 100 ps to stabilize the system's temperature. b. Perform an NPT (constant Number of particles, Pressure, and Temperature) equilibration for 100 ps to stabilize the system's pressure and density.

  • Production MD Run: a. Run the production MD simulation for a duration of 50-100 ns.[15][17] Save the trajectory coordinates every 10 ps for analysis.

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the structural stability of the complex throughout the simulation. A stable complex will show a plateau in the RMSD plot.[17] b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding. c. Hydrogen Bond Analysis: Analyze the number and occupancy of hydrogen bonds formed between this compound and HER2 to quantify interaction stability. d. Binding Free Energy Calculation (MM-PBSA): Use the g_mmpbsa tool to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.[17]

Protocol 3: ADMET and Drug-Likeness Prediction

Objective: To evaluate the pharmacokinetic properties of this compound to determine its potential as a viable drug candidate.

Materials:

  • Ligand Structure: SMILES string or 2D structure of this compound.

  • Web Servers/Software: SwissADME, admetSAR, or other similar platforms.[5][18][19]

Methodology:

  • Input Submission: a. Access the chosen ADMET prediction server (e.g., SwissADME). b. Input the SMILES string for this compound or draw its structure.

  • Property Prediction: a. Run the prediction analysis. The server will compute a wide range of properties.

  • Data Analysis and Interpretation: a. Physicochemical Properties: Check properties like Molecular Weight, LogP, and TPSA. b. Lipinski's Rule of Five: Verify if the compound adheres to these rules, which are a key indicator of drug-likeness. A compound is likely to be orally active if it violates no more than one rule (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[3] c. Pharmacokinetics:

    • Absorption: Check for predicted Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeability.
    • Metabolism: Evaluate its potential as a substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.[3] d. Toxicity: Assess predictions for potential toxicity, such as mutagenicity (AMES test) or hepatotoxicity. e. Overall Drug-Likeness: Synthesize the results to form a conclusion on the compound's suitability as a drug candidate. Compounds that pass major drug-likeness filters and show favorable ADMET profiles are prioritized.[3][4]

References

Application Notes and Protocols: Development of an Indirect Competitive ELISA for Mitragynine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine (B136389) is the primary psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa)[1][2][3][4]. Traditionally used in Southeast Asia for its therapeutic properties, kratom and its active compounds are now of significant interest to the scientific and pharmaceutical communities for their potential analgesic and opioid-like effects[5][6]. As research into this compound's pharmacology and therapeutic applications expands, the need for a reliable, rapid, and cost-effective quantification method is paramount. The enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and sensitive alternative to more complex and time-consuming chromatographic methods for the detection of this compound in various biological matrices[1][2][3][7].

This document provides detailed application notes and protocols for the development of an indirect competitive ELISA (ic-ELISA) for the quantification of this compound.

Principle of the Indirect Competitive ELISA for this compound

The indirect competitive ELISA for this compound is based on the competition between free this compound in a sample and a this compound-protein conjugate (coating antigen) for a limited number of specific anti-mitragynine antibody binding sites.

The wells of a microtiter plate are coated with a this compound-protein conjugate (e.g., this compound-OVA). A mixture of the sample (containing unknown amounts of this compound) or standard and a primary antibody specific for this compound is added to the wells. The free this compound in the sample competes with the coated this compound conjugate for binding to the primary antibody. After incubation, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody is then added. Following another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the samples is then determined by comparing the absorbance with a standard curve.

ELISA_Principle cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection cluster_signal 4. Signal Generation Well Microtiter Well MG_OVA This compound-OVA (Coating Antigen) Well->MG_OVA Adsorption Free_MG Free this compound (Sample/Standard) Primary_Ab Anti-Mitragynine Ab (Primary Antibody) Free_MG->Primary_Ab Binds Secondary_Ab Enzyme-Conjugated Secondary Antibody MG_OVA_Bound Coated this compound-OVA Primary_Ab->MG_OVA_Bound Binds (if not bound to free MG) Primary_Ab_Bound Bound Primary Ab Secondary_Ab->Primary_Ab_Bound Binds Substrate Substrate (e.g., TMB) Enzyme Enzyme (HRP) Substrate->Enzyme Catalysis Colored_Product Colored Product Enzyme->Colored_Product

Figure 1: Principle of the Indirect Competitive ELISA for this compound.

Experimental Protocols

Synthesis of this compound-Protein Conjugates (Hapten-Carrier Conjugation)

For the production of antibodies and for coating the ELISA plate, this compound, as a small molecule (hapten), needs to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for coating.

Materials:

  • This compound

  • Carrier protein (e.g., cationized-Bovine Serum Albumin (cBSA) or Ovalbumin (OVA))[8][9]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Protocol (using EDC/NHS chemistry):

  • Dissolve a specific molar excess of this compound in a minimal amount of DMF.

  • In a separate tube, dissolve EDC and NHS in DMF.

  • Add the EDC/NHS solution to the this compound solution and stir for 4 hours at room temperature to activate the carboxyl group of a this compound derivative (if applicable, as direct conjugation can be challenging). Note: Some protocols may use a Mannich reaction to introduce a reactive group onto the this compound molecule for conjugation[8][9].

  • Dissolve the carrier protein (cBSA or OVA) in PBS (pH 7.4).

  • Slowly add the activated this compound solution to the protein solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Transfer the conjugation mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48-72 hours with several changes of buffer to remove unconjugated hapten and cross-linking reagents.

  • Determine the hapten number (molar ratio of hapten to protein) using MALDI-TOF mass spectrometry[7][10].

  • Store the conjugate at -20°C until use.

Production of Anti-Mitragynine Antibodies

Polyclonal or monoclonal antibodies can be generated against the this compound-cBSA conjugate.

Materials:

  • This compound-cBSA conjugate

  • Freund's complete and incomplete adjuvant

  • Rabbits or mice for immunization

  • Syringes and needles

Protocol (Polyclonal Antibody Production in Rabbits):

  • Pre-immunization: Collect pre-immune serum from the rabbits.

  • Primary Immunization: Emulsify the this compound-cBSA conjugate (e.g., 1 mg/mL) with an equal volume of Freund's complete adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • Booster Injections: Administer booster injections every 3-4 weeks with the same amount of antigen emulsified in Freund's incomplete adjuvant.

  • Titer Determination: Collect blood samples 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A/G affinity chromatography.

  • Characterize the purified antibodies for their specificity and affinity.

Indirect Competitive ELISA Protocol

Materials:

  • This compound-OVA conjugate (coating antigen)

  • Anti-mitragynine primary antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • This compound standard

  • 96-well high-binding microtiter plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Washing buffer (e.g., PBST: PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% skim milk in PBS)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄ or 0.1 N HCl)[11]

  • Microplate reader

Protocol:

  • Coating: Dilute the this compound-OVA conjugate to a pre-determined optimal concentration (e.g., 0.25 µg/mL) in coating buffer[11]. Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate. Incubate overnight at 4°C[11].

  • Washing: Wash the plate three times with 250 µL of washing buffer per well.

  • Blocking: Add 250 µL of blocking buffer to each well and incubate for 2 hours at room temperature with shaking[11].

  • Washing: Repeat the washing step as in step 2.

  • Competition: In separate tubes, pre-incubate 50 µL of varying concentrations of this compound standard or sample with 50 µL of the diluted primary antibody (at its optimal dilution) for a specified time (e.g., 1-2 hours at 37°C)[11].

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at 37°C[11].

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C[11].

  • Washing: Repeat the washing step as in step 2.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes[11].

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_readout Signal Readout A Coat plate with This compound-OVA B Wash A->B C Block with Skim Milk B->C D Wash C->D E Pre-incubate Sample/Standard with Primary Antibody D->E F Add mixture to wells E->F G Incubate F->G H Wash G->H I Add Enzyme-conjugated Secondary Antibody H->I J Incubate I->J K Wash J->K L Add TMB Substrate K->L M Incubate in dark L->M N Add Stop Solution M->N O Read Absorbance at 450 nm N->O

References

Troubleshooting & Optimization

Challenges in the analytical and interpretative issues of Mitragynine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitragynine (B136389). The information is designed to address specific analytical and interpretative challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the primary analytical challenges in quantifying this compound?

The primary analytical challenges include:

  • Presence of Diastereomers: Mitragyna speciosa (kratom) leaves contain several diastereomers of this compound, including speciogynine, speciociliatine, and mitraciliatine.[1][2] These compounds have the same molecular weight and similar mass spectral fragmentation patterns, making them difficult to separate chromatographically.[3] Inadequate resolution can lead to co-elution and falsely elevated this compound concentrations.[4][5]

  • Analyte Stability: this compound and its active metabolite, 7-hydroxythis compound (B600473), can be unstable in biological samples, especially under certain pH and temperature conditions.[6][7] This instability can lead to underestimation of their true concentrations if samples are not stored and handled properly.[3][4][5]

  • Matrix Effects: Biological matrices like blood and urine are complex and can cause ion suppression or enhancement during LC-MS analysis.[8][9][10] This can significantly impact the accuracy and precision of quantification.

  • Low Concentrations of Metabolites: The active metabolite, 7-hydroxythis compound, is often present at much lower concentrations than this compound, requiring highly sensitive analytical methods for detection and quantification.[11]

2. Which metabolic pathways are most important for this compound in humans?

This compound is extensively metabolized in the liver. The primary metabolic pathways are:

  • Phase I Metabolism: This is predominantly carried out by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 and CYP2C9.[12][13][14] Key reactions include O-demethylation of the methoxy (B1213986) groups and oxidation, which leads to the formation of several metabolites, including the pharmacologically active 7-hydroxythis compound.[12][13][14][15]

  • Phase II Metabolism: Phase I metabolites undergo conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation).[15][16] There are notable species differences in the extent of glucuronidation and sulfation.[16]

3. What are the key pharmacokinetic parameters of this compound?

The pharmacokinetics of this compound can be variable. After oral administration, it is generally absorbed with a time to maximum plasma concentration (Tmax) of about 1 to 2 hours.[17][18] The terminal half-life has been reported to be in the range of 24 to 45 hours.[17][19] However, significant interindividual variability has been observed.[20] The volume of distribution is large, indicating extensive distribution into tissues.[7][18]

4. What are the potential drug-drug interactions with this compound?

This compound and its metabolites can inhibit cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[21][22] This inhibition can lead to drug-drug interactions when co-administered with other drugs that are substrates for these enzymes, potentially increasing their plasma concentrations and risk of adverse effects.[3][23]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of this compound and its Diastereomers

Question: My chromatograms show a single broad peak for this compound, and I suspect co-elution with its diastereomers. How can I improve the separation?

Answer:

  • Optimize the Liquid Chromatography (LC) Method:

    • Column Selection: Use a column with high resolving power. A fused-core C18 column has been shown to provide good separation.[24]

    • Mobile Phase Gradient: A slow, shallow gradient of acetonitrile (B52724) in a buffered aqueous phase (e.g., ammonium (B1175870) bicarbonate at pH 9.5) can improve the separation of these closely related compounds.[24]

    • Temperature: Column temperature can influence selectivity. Experiment with different temperatures (e.g., 30, 40, 50 °C) to find the optimal condition for your separation.[25]

  • Method Validation: Once a suitable method is developed, it must be validated to ensure it can consistently separate and accurately quantify this compound in the presence of its diastereomers.[5]

Issue 2: Inconsistent Quantitative Results and Suspected Analyte Instability

Question: I am observing a significant decrease in this compound concentration in my stored samples. What are the best practices for sample handling and storage?

Answer:

  • Storage Conditions:

    • Temperature: Store biological samples at or below -20°C, and preferably at -80°C for long-term storage to minimize degradation.[6] this compound and 7-hydroxythis compound are more stable at lower temperatures.[6]

    • pH: this compound is more stable in neutral to slightly basic conditions (pH 6-8).[6] Avoid strongly acidic or basic conditions during sample preparation and storage.

  • Sample Collection: Use appropriate preservatives in blood collection tubes, such as sodium fluoride (B91410) and potassium oxalate, to inhibit enzymatic activity.[7]

  • Analysis Time: Analyze samples as soon as possible after collection. If storage is necessary, adhere to strict temperature and pH controls.[26] It is recommended to analyze whole blood samples within 30 days of collection.[3]

Issue 3: Significant Matrix Effects in LC-MS/MS Analysis

Question: I am experiencing ion suppression in my blood and urine samples, leading to poor sensitivity and accuracy. How can I mitigate matrix effects?

Answer:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE with solvents like a hexane-isoamyl alcohol mixture can effectively remove many matrix components.[8]

    • Solid-Phase Extraction (SPE): Online or offline SPE can provide a more thorough cleanup of complex biological samples.[27]

  • Chromatographic Separation: Ensure that this compound and the internal standard elute in a region of the chromatogram with minimal co-eluting matrix components.[10]

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., this compound-d3) if available. This will co-elute with the analyte and experience the same degree of matrix effects, thus providing more accurate quantification.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.[10]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

ParameterValueReference
Tmax (h)1.0 - 2.0[17][19]
Cmax (ng/mL)Varies with dose[19]
Terminal Half-life (h)24 - 45[17][19]
Apparent Volume of Distribution (L/kg)37.90[8]

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

EnzymeInhibition Constant (IC50 or Ki)Reference
CYP2D6IC50: 2.2 µM; Ki: 1.17 µM[21][23]
CYP3A4IC50: 11.4 µM; KI: ~4 µM[21][23]
CYP2C9IC50 > 45 µM[22]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in Plasma

This protocol is a generalized example based on published methods.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add 25 µL of an internal standard solution (e.g., amitriptyline).

    • Add 500 µL of a basifying agent (e.g., 1M NaOH).

    • Add 3 mL of extraction solvent (e.g., hexane-isoamyl alcohol, 99:1 v/v).

    • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., Lichrospher® RP-Select B, 5 µm, 125 x 4 mm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Mitragynine_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation, Demethylation) This compound->PhaseI Metabolites Phase I Metabolites (e.g., 7-Hydroxythis compound) PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Conjugates Conjugated Metabolites (Excreted) PhaseII->Conjugates Metabolites->PhaseII CYP3A4 CYP3A4 CYP3A4->PhaseI major CYP2D6_2C9 CYP2D6, CYP2C9 (minor) CYP2D6_2C9->PhaseI minor

Caption: Major metabolic pathways of this compound in the liver.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Blood, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of this compound in biological samples.

DDI_Pathway This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 inhibits CYP3A4 CYP3A4 This compound->CYP3A4 inhibits IncreasedToxicityA Increased Drug A Concentration/Toxicity CYP2D6->IncreasedToxicityA IncreasedToxicityB Increased Drug B Concentration/Toxicity CYP3A4->IncreasedToxicityB DrugA Co-administered Drug (CYP2D6 Substrate) MetaboliteA Metabolite of Drug A DrugA->MetaboliteA metabolized by CYP2D6 DrugB Co-administered Drug (CYP3A4 Substrate) MetaboliteB Metabolite of Drug B DrugB->MetaboliteB metabolized by CYP3A4

Caption: Potential for drug-drug interactions via CYP450 inhibition by this compound.

References

Mitragynine Stability in Biological Specimens: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of mitragynine (B136389) in biological specimens. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to this compound stability during sample collection, storage, and analysis.

Issue Possible Cause Recommended Solution
Low this compound Recovery After Sample Storage Degradation due to improper storage temperature. this compound can degrade at elevated temperatures.[1][2][3][4]Store blood and plasma samples at ≤ 4°C for short-term storage (up to 30 days for this compound) and frozen at -20°C or below for long-term storage.[5][6] For urine, refrigeration is also recommended.
pH-mediated degradation. this compound is labile in strongly acidic (pH ≤ 2) and alkaline (pH ≥ 8) conditions, especially at elevated temperatures.[1][2][3][4]Ensure the pH of the biological matrix is maintained within a moderate range (around pH 6-7) if possible.[1] Use buffered collection tubes or adjust the pH of the sample upon collection for long-term studies.
Enzymatic degradation. While less documented for this compound itself, enzymatic activity in unpreserved biological samples can contribute to analyte loss. Cytochrome P450 enzymes are involved in its metabolism in vivo.[7]Use blood collection tubes containing a preservative such as sodium fluoride (B91410), which can inhibit enzymatic activity. Studies have shown that this compound is more stable in sodium fluoride/potassium oxalate (B1200264) tubes.[8]
Inconsistent or Non-Reproducible Analytical Results Analyte degradation during sample preparation. Exposure to high temperatures or extreme pH during extraction or processing can lead to degradation.Keep samples on ice during processing. Use validated extraction methods that avoid harsh acidic or basic conditions.
Variability in blood collection tubes. Different anticoagulants and preservatives can affect this compound stability.Standardize the type of blood collection tube used across all samples in a study. Sodium fluoride/potassium oxalate tubes are recommended for better stability.[8]
Presence of Unexpected Peaks in Chromatogram Formation of degradation products. this compound can degrade into other compounds, which may appear as extra peaks in your analysis.Be aware of the known degradation products of this compound. Under acidic conditions, a dehydrogenated or rearranged product (m/z 397) may form. Under alkaline conditions, hydrolysis can lead to the formation of 16-carboxythis compound (m/z 385).[1][2][3]
Significantly Lower than Expected 7-Hydroxythis compound (B600473) Concentrations High instability of 7-hydroxythis compound. This active metabolite is significantly less stable than this compound, especially at temperatures of 40°C and above and across a wide pH range.[1][2][3][4]Process and analyze samples for 7-hydroxythis compound as quickly as possible. Stringent cold chain management (refrigeration at 4°C for up to 7 days, or frozen for longer term) is critical.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for whole blood and plasma samples containing this compound?

For short-term storage, refrigerate samples at 2-8°C. This compound has been shown to be stable for up to 30 days under these conditions.[5] For long-term storage, freezing at -20°C or -80°C is recommended. This compound in plasma is stable for at least one month when stored at -20°C.[6]

Q2: How does pH affect the stability of this compound?

This compound is most stable at a moderate pH of around 6.[1] It is unstable in strongly acidic conditions (pH 2), showing significant degradation, especially at elevated temperatures.[1][2] It is also susceptible to hydrolysis under alkaline conditions (pH ≥ 8), leading to the formation of 16-carboxythis compound.[1][2][3]

Q3: Is there a difference in stability between this compound and its active metabolite, 7-hydroxythis compound?

Yes, 7-hydroxythis compound is considerably less stable than this compound.[1][9] It degrades significantly at temperatures of 40°C and above and is unstable across a wider pH range.[1][2][4] When stored at 4°C, 7-hydroxythis compound is stable for up to 7 days, after which its concentration can drop significantly.[5]

Q4: Which blood collection tubes are best for preserving this compound?

Studies have shown that blood collection tubes containing sodium fluoride/potassium oxalate provide better stability for this compound compared to tubes with no anticoagulant or only EDTA.[8] Sodium fluoride acts as an enzyme inhibitor, which may help prevent degradation.

Q5: Can this compound degrade during sample analysis, for instance, in the autosampler?

Most validated analytical methods demonstrate good autosampler stability for this compound for a reasonable duration (e.g., 24 hours) when kept at a controlled, cool temperature. However, it is always best practice to analyze samples as soon as possible after preparation.

Q6: What are the main degradation products of this compound to be aware of?

Under alkaline conditions, the primary degradation product is 16-carboxythis compound, formed through the hydrolysis of the methyl ester group.[1][2][3] In acidic conditions, a product with a mass-to-charge ratio (m/z) of 397 has been observed, which is suggested to be a dehydrogenated or rearranged form of this compound.[1]

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Various pH and Temperatures over 8 Hours

TemperaturepH 2pH 4pH 6pH 8pH 10
4°C StableStableStableStableStable
20°C StableStableStableStableStable
40°C StableStableStableStableStable
60°C Significant Degradation (Half-life: 9.5 h)StableStableDegradationDegradation
80°C Significant Degradation (Half-life: 0.8 h)StableStableSignificant DegradationSignificant Degradation (Half-life: 18 h)
Data summarized from studies by Basiliere and Kerrigan.[1][3]

Table 2: Stability of 7-Hydroxythis compound in Aqueous Solution at Various pH and Temperatures over 8 Hours

TemperaturepH 2pH 4pH 6pH 8pH 10
4°C StableStableStableStableStable
20°C StableStableStableStableStable
40°C Significant Drug LossSignificant Drug LossSignificant Drug LossSignificant Drug LossSignificant Drug Loss
60°C Half-life: 2.1 hHalf-life: 5.5 hHalf-life: 14 hHalf-life: 11 hHalf-life: 6.5 h
80°C Half-life: 0.6 hHalf-life: 1.5 hHalf-life: 7.5 hHalf-life: 5.5 hHalf-life: 2.5 h
Data summarized from studies by Basiliere and Kerrigan.[1][3]

Table 3: Stability of this compound in Spiked Human Blood and Plasma

MatrixStorage ConditionDurationStability
Whole Blood (Sodium Fluoride/Potassium Oxalate tube) Refrigerated (4°C)Up to 7 daysStable.[8]
Whole Blood (Sodium Fluoride/Potassium Oxalate tube) Refrigerated (4°C)14 daysSignificant decrease.[8]
Whole Blood (EDTA or no anticoagulant) Refrigerated (4°C)Up to 5 daysStable.
Whole Blood (EDTA or no anticoagulant) Refrigerated (4°C)7 daysSignificant decrease.
Plasma Room TemperatureAt least 2 daysStable.[6]
Plasma Frozen (-20°C)Up to 1 monthStable.[6]
Whole Blood Refrigerated (4°C)Up to 30 daysStable (<20% loss).[5]

Table 4: Stability of 7-Hydroxythis compound in Spiked Human Blood

MatrixStorage ConditionDurationStability
Whole Blood Refrigerated (4°C)Up to 7 daysStable (<20% loss).[5]
Whole Blood Refrigerated (4°C)60 days>50% loss.[5]

Experimental Protocols

Protocol 1: Collection and Handling of Blood Samples for this compound Analysis
  • Blood Collection:

    • Collect venous blood into vacuum-sealed tubes containing sodium fluoride and potassium oxalate.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and preservative.

  • Short-Term Storage and Transport:

    • If analysis is to be performed within 7 days, store the whole blood samples upright in a refrigerator at 2-8°C.

    • Transport samples on cold packs to maintain the temperature.

  • Long-Term Storage:

    • For storage longer than 7 days, process the blood to obtain plasma.

    • Centrifuge the collection tubes at 2000-3000 x g for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant (plasma) into pre-labeled, clean polypropylene (B1209903) tubes.

    • Store the plasma samples frozen at -20°C or -80°C.

  • Thawing:

    • When ready for analysis, thaw the frozen plasma samples at room temperature or in a refrigerator.

    • Once thawed, vortex the samples gently to ensure homogeneity before proceeding with extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline; optimization for your specific SPE cartridge and instrumentation is recommended.

  • Materials:

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out.

    • Sample Loading: To 0.5 mL of plasma, add an appropriate internal standard. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex. Load the entire sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10 mM acetic acid. Dry the cartridge under vacuum for approximately 5 minutes.

    • Elution: Elute the this compound and internal standard from the cartridge with 3 mL of ethyl acetate into a clean collection tube.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 3: LC-MS/MS Analysis of this compound

This is an example of a typical LC-MS/MS method and will require optimization for your specific instrument.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components and its isomers. For example:

      • 0-1 min: 30% B

      • 1-4 min: linear gradient to 70% B

      • 4-6 min: hold at 70% B

      • 6-6.1 min: return to 30% B

      • 6.1-10 min: re-equilibration at 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 399.2 → Product ion (Q3) m/z 174.1

      • Internal Standard (e.g., this compound-d3): Precursor ion (Q1) m/z 402.2 → Product ion (Q3) m/z 174.1

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

Mandatory Visualizations

Mitragynine_Degradation_Pathways This compound Degradation Pathways This compound This compound (m/z 399.2) Acidic_Product Dehydrogenated/Rearranged Product (m/z 397) This compound->Acidic_Product Acidic Conditions (pH ≤ 2) + Elevated Temperature Alkaline_Product 16-Carboxythis compound (m/z 385) This compound->Alkaline_Product Alkaline Conditions (pH ≥ 8) (Hydrolysis)

Caption: Chemical degradation pathways of this compound under acidic and alkaline conditions.

Experimental_Workflow Typical Experimental Workflow for this compound Analysis cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase Sample_Collection 1. Sample Collection (e.g., Whole Blood in NaF tube) Storage 2. Storage (Refrigerated or Frozen) Sample_Collection->Storage Thawing 3. Sample Thawing (if applicable) Storage->Thawing Extraction 4. Solid-Phase Extraction (SPE) Thawing->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Caption: A generalized workflow for the analysis of this compound in biological samples.

References

Technical Support Center: Mitragynine Analyte Stability in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor analyte stability of mitragynine (B136389). This resource is intended for researchers, scientists, and drug development professionals working in forensic toxicology.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in biological samples?

A1: The stability of this compound is significantly influenced by pH, temperature, and enzymatic activity.[1][2][3][4] this compound is an indole (B1671886) alkaloid that is susceptible to degradation under both acidic and alkaline conditions, particularly at elevated temperatures.[1][2][3][4] In biological matrices, enzymatic degradation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, also plays a crucial role.[5][6][7]

Q2: What are the main degradation products of this compound that I should be aware of?

A2: Under alkaline conditions, this compound can undergo hydrolysis of its methyl ester group to form 16-carboxythis compound.[1][3][4] In acidic conditions, other degradation products may form, though they are less well-characterized.[2] Metabolically, this compound is converted to several metabolites, with the most notable being 7-hydroxythis compound, a more potent opioid agonist.[8][9] Other metabolites are formed through O-demethylation and hydrolysis.[6]

Q3: What are the ideal storage conditions for biological samples containing this compound?

A3: To minimize degradation, biological samples should be stored at low temperatures, ideally at or below 4°C for short-term storage and frozen for long-term storage.[2] It is also crucial to control the pH of the sample. Maintaining a pH around 6 can improve stability.[2] For blood samples, the choice of collection tube is important; tubes containing sodium fluoride (B91410)/potassium oxalate (B1200264) have been shown to provide better stability for this compound for at least 7 days.[10]

Q4: Can the type of blood collection tube impact the stability of this compound?

A4: Yes, the choice of blood collection tube can significantly impact this compound stability. A study has shown that sodium fluoride/potassium oxalate tubes are the most appropriate for preserving this compound in blood samples, maintaining its stability for at least 7 days.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent recovery of this compound from stored samples. 1. Inappropriate storage temperature: Storage at room temperature or even refrigeration for extended periods can lead to significant degradation.[1][2][3] 2. pH instability: Samples may have a pH that promotes acidic or alkaline hydrolysis.[1][2][3][4] 3. Enzymatic degradation: Continued enzymatic activity in unpreserved biological samples.[6][7]1. Optimize storage conditions: Store samples at ≤ 4°C for short-term and frozen (≤ -20°C) for long-term storage. 2. Control pH: Adjust the sample pH to a neutral range (around pH 6-7) if possible, or use appropriate buffers.[2] 3. Inhibit enzymatic activity: Use of preservatives like sodium fluoride in blood collection tubes can help inhibit enzymatic degradation.[10]
Detection of unexpected peaks or degradation products in chromatograms. 1. Sample degradation during preparation: Exposure to harsh pH conditions or high temperatures during extraction or analysis.[1][2] 2. Metabolism: In vivo metabolism prior to sample collection.[7][8]1. Optimize analytical method: Use mild extraction techniques and control the temperature throughout the sample preparation process. Ensure the mobile phase pH is within the stability range of this compound. 2. Identify metabolites: Use reference standards for known metabolites (e.g., 7-hydroxythis compound) to confirm their presence. Employ high-resolution mass spectrometry to tentatively identify unknown metabolites or degradation products.[11]
Falsely elevated this compound concentrations. Co-elution with isomers: Inadequate chromatographic separation of this compound from its diastereomers (e.g., speciogynine (B3026189) and speciociliatine).[12][13]Improve chromatographic resolution: Utilize a validated analytical method with a column and mobile phase that can effectively separate this compound from its isomers.[12][13][14]

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous Solution under Various pH and Temperature Conditions over 8 Hours

Temperature (°C)pH% this compound Remaining
42-10No significant loss
202-10No significant loss
402-10No significant loss
602Significant loss
608Significant loss
802Half-life of 0.8 hours
8010Half-life of 18 hours

Source: Data compiled from studies on the temperature and pH-dependent stability of Mitragyna alkaloids.[1][2][3][4]

Table 2: Stability of this compound in Different Blood Collection Tubes at Room Temperature

Blood Collection TubeDay 1Day 7Day 14
Sodium Fluoride/Potassium Oxalate100%StableSignificant Decrease
Others (e.g., EDTA, Heparin)100%Significant DecreaseFurther Decrease

Source: Based on a comparative study of this compound stability in common blood collection tubes.[10]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., blood, urine, plasma) under defined storage conditions.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into the drug-free biological matrix.

    • Aliquot the spiked matrix into multiple storage vials.

  • Storage Conditions:

    • Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

    • Analyze aliquots at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Sample Extraction:

    • At each time point, perform a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate this compound from the matrix.

  • Analytical Method:

    • Analyze the extracted samples using a validated LC-MS/MS method.[12][15]

    • The method should be capable of separating this compound from its isomers and degradation products.[12][13]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: Identification of this compound Degradation Products

Objective: To identify the chemical structures of degradation products of this compound formed under specific stress conditions.

Methodology:

  • Stress Conditions:

    • Subject a solution of pure this compound to various stress conditions, such as acidic (e.g., 0.1 M HCl), alkaline (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Sample Analysis:

    • Analyze the stressed samples using high-resolution mass spectrometry (HRMS), such as LC-Q/TOF-MS.[1][2]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Examine the mass spectra of the new peaks to determine their exact mass and elemental composition.

    • Perform fragmentation studies (MS/MS) to elucidate the chemical structures of the degradation products.[11]

Visualizations

Mitragynine_Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Degradation/Metabolic Products This compound This compound Acidic_Conditions Acidic Conditions (e.g., pH < 4, heat) Alkaline_Conditions Alkaline Conditions (e.g., pH > 8, heat) Enzymatic_Metabolism Enzymatic Metabolism (e.g., CYP450) Unknown_Degradation_Products Unknown Degradation Products Acidic_Conditions->Unknown_Degradation_Products Degradation Carboxy_this compound 16-Carboxythis compound Alkaline_Conditions->Carboxy_this compound Hydrolysis Hydroxythis compound 7-Hydroxythis compound (Active Metabolite) Enzymatic_Metabolism->Hydroxythis compound Oxidation Other_Metabolites Other Metabolites (O-demethylated, etc.) Enzymatic_Metabolism->Other_Metabolites Demethylation, Hydrolysis

Caption: Major degradation and metabolic pathways of this compound.

Mitragynine_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage and Incubation cluster_analysis Sample Analysis cluster_result Result Spike Spike this compound into Biological Matrix Aliquot Aliquot Samples Spike->Aliquot Store Store at Various Temperatures & Timepoints Aliquot->Store Extract Extract this compound (SPE or LLE) Store->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Profile Generate Stability Profile Quantify->Profile

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Chromatographic Separation of Mitragynine from its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of mitragynine (B136389) from its diastereomers, namely speciogynine, speciociliatine, and mitraciliatine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chromatographic separation of this compound and its diastereomers.

Frequently Asked Questions

Q1: What are the main challenges in separating this compound from its diastereomers?

A1: The primary challenges stem from the structural similarity of the diastereomers, which often results in co-elution or poor resolution.[1] Common issues include peak broadening and the difficulty in achieving baseline separation, particularly between this compound and speciociliatine.[2][[“]] The choice of chromatographic conditions, especially the stationary and mobile phases, is critical to overcome these challenges.

Q2: Which chromatographic technique is most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used and reliable method for the separation of this compound and its diastereomers.[4] Supercritical Fluid Chromatography (SFC) has also been shown to provide excellent resolution, often with shorter analysis times and reduced organic solvent consumption.[2][5] Gas Chromatography (GC) is generally less effective as it often fails to resolve key diastereomers like this compound and speciociliatine.[2][[“]]

Troubleshooting Common Issues

Q3: I am observing poor resolution between this compound and its diastereomers. How can I improve it?

A3: To improve resolution, consider the following adjustments:

  • Column Selection: Standard C18 columns can be effective, but for challenging separations, consider columns with different selectivities. Phenyl-Hexyl or embedded polar group (EPG) C18 columns have demonstrated enhanced selectivity for kratom alkaloids.[1][6]

  • Mobile Phase Optimization:

    • pH: Adjusting the mobile phase pH can alter the ionization state of the alkaloids and improve separation. A slightly basic pH (around 9.5) with a buffer like ammonium (B1175870) bicarbonate has been shown to improve the separation of this compound and 7-hydroxythis compound.[7] Conversely, a slightly acidic mobile phase (pH 3.5-5) with additives like formic acid or ammonium acetate (B1210297) can also provide good resolution.[8][9]

    • Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile (B52724) or methanol) are crucial. A slow, shallow gradient elution is often more effective than an isocratic one for resolving closely eluting diastereomers.[6]

  • Temperature: Operating the column at an elevated temperature (e.g., 35-40°C) can improve peak shape and resolution.[6][10]

Q4: My peaks for this compound and its diastereomers are broad and/or tailing. What are the possible causes and solutions?

A4: Peak broadening and tailing can be caused by several factors:

  • Secondary Interactions: Active silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine groups of the alkaloids, leading to tailing.[11]

    • Solution: Use a high-purity, end-capped column. Operating at a lower pH can suppress silanol ionization. Adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can also mask these active sites.[11]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[12]

    • Solution: Reduce the injection volume or the concentration of the sample.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13]

Q5: I am not getting reproducible retention times. What should I check?

A5: Fluctuating retention times are often due to issues with the HPLC system or the mobile phase:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH.[13]

  • Column Equilibration: Insufficient column equilibration between runs, especially in gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]

  • Pump Performance: Leaks, air bubbles in the pump, or faulty check valves can cause flow rate fluctuations.[12][13] Regularly inspect the pump for leaks and degas the mobile phase to prevent bubble formation.[12]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[14]

Experimental Protocols

Below are detailed methodologies for the chromatographic separation of this compound and its diastereomers.

Protocol 1: HPLC-UV Method for this compound and Diastereomer Separation

This protocol is a representative method for the separation and quantification of this compound and its diastereomers.

1. Sample Preparation (from Kratom Leaf)

  • Dry the kratom leaves in a hot air oven at 45°C and grind them into a fine powder.[10]

  • Perform an acid-base extraction:

    • Suspend the powdered leaves in a 10% acetic acid solution.[10]

    • Basify the acidic extract to pH 9-10 with ammonia (B1221849) solution (28%).[10]

    • Extract the alkaloids from the basified solution with chloroform (B151607) or ethyl acetate.[10]

  • Evaporate the organic solvent to obtain the crude alkaloid extract.[10]

  • Dissolve a known amount of the extract in the initial mobile phase for HPLC analysis.[13]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[10]

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector is suitable.[10]

  • Column: Kinetex 5 µm EVO C18, 150 x 4.6 mm.[15]

  • Mobile Phase:

    • A: 5 mM ammonium bicarbonate buffer, pH 9.5.[15]

    • B: Acetonitrile.[15]

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-5 min: 30% B

    • 5-10 min: 60% B

    • 10-15 min: 80% B

    • 15-20 min: 80% B

    • 20-25 min: 20% B (re-equilibration)[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 40°C.[14]

  • Detection: UV at 226 nm.[15]

  • Injection Volume: 10 µL.[15]

Protocol 2: UPLC-MS/MS Method for Comprehensive Alkaloid Profiling

This method is suitable for the simultaneous quantification of a wider range of kratom alkaloids, including this compound and its diastereomers.

1. Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 1.

  • For calibration standards, prepare a mixed stock solution of the target alkaloids in acetonitrile.[9]

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A UPLC system coupled to a tandem mass spectrometer.[9]

  • Column: Acquity BEH C18, 2.1 x 100 mm, 1.7 µm.[9]

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water, pH 3.5.[9]

    • B: Acetonitrile.[9]

  • Gradient Elution: A slow gradient from a low to high percentage of acetonitrile over approximately 20 minutes is recommended to achieve separation of the diastereomers.[9]

  • Flow Rate: 0.35 mL/min.[9]

  • Column Temperature: 40°C.[6]

  • Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) mode for quantification, with specific precursor-product ion transitions for each alkaloid.

Data Presentation

The following tables summarize quantitative data from various studies on the chromatographic separation of this compound and its diastereomers.

Table 1: Comparison of HPLC Columns for this compound Alkaloid Separation

Column TypeDimensionsMobile PhaseKey FindingsReference
Atlantis T3 C18250 x 4.6 mm, 5 µmAcetonitrile and 0.05% formic acid (pH 5.0)Provided the best peak shape and separation compared to Sunfire C18 and Symmetry C8.[8][16]
Kinetex 5 µm EVO C18150 x 4.6 mm, 5 µmAcetonitrile and 5 mM ammonium bicarbonate (pH 9.5)Achieved good resolution for this compound and 7-hydroxythis compound.[15]
AQS C18 (EPG)-Acetonitrile-water with 10 mM ammonium acetateProduced the best results for baseline separation of four major indole (B1671886) alkaloids.[1]
Phenyl-Hexyl--Effective in separating diastereomeric kratom alkaloids.[6]

Table 2: Comparison of Chromatographic Techniques for this compound and Diastereomer Separation

TechniqueStationary PhaseKey AdvantagesKey LimitationsReference
HPLCC18, Phenyl-Hexyl, etc.Robust, reliable, and widely available. Capable of resolving major diastereomers with optimized methods.Can require longer run times and significant solvent consumption.[2][[“]]
SFCVariousFaster analysis times, lower organic solvent consumption, and often provides orthogonal selectivity to HPLC. Successfully resolves major diastereomers.Less common instrumentation compared to HPLC.[2][5]
GCVarious capillary columnsHigh efficiency for volatile compounds.Unable to resolve key diastereomers like this compound and speciociliatine.[2][[“]]

Visualizations

Experimental Workflow for HPLC Analysis of this compound from Kratom Leaves

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Dried Kratom Leaves powder Grinding to Powder start->powder acid_base Acid-Base Extraction powder->acid_base extract Crude Alkaloid Extract acid_base->extract dissolve Dissolve in Mobile Phase extract->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (226 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: A typical workflow for the analysis of this compound from kratom leaves, from sample preparation to HPLC analysis.

Logical Relationship for Troubleshooting Poor Resolution in HPLC

troubleshooting_resolution cluster_solutions Potential Solutions cluster_mp_details Mobile Phase Optimization Details problem Poor Resolution of Diastereomers col_select Optimize Column (e.g., Phenyl-Hexyl, EPG C18) problem->col_select mp_opt Optimize Mobile Phase problem->mp_opt temp_opt Optimize Temperature (e.g., 40°C) problem->temp_opt ph_adjust Adjust pH (e.g., acidic or basic) mp_opt->ph_adjust gradient Use Slow/Shallow Gradient mp_opt->gradient org_mod Change Organic Modifier (ACN vs. MeOH) mp_opt->org_mod

Caption: A troubleshooting guide for addressing poor resolution in the HPLC separation of this compound diastereomers.

References

Addressing matrix effects in LC-MS/MS analysis of Mitragynine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Mitragynine (B136389). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantitation of this compound?

A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] These effects compromise the accuracy, precision, and sensitivity of the quantitative analysis by causing erroneous results.[2] For example, endogenous phospholipids (B1166683) in plasma are a notorious source of ion suppression in electrospray ionization (ESI).[3][4]

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: The primary sources depend on the biological matrix being analyzed:

  • Plasma/Blood: The most significant contributors are phospholipids from cell membranes, which are often co-extracted with analytes and can cause profound ion suppression.[3][4] Salts, proteins, and anticoagulants can also contribute to matrix effects.

  • Urine: High concentrations of salts, urea, and other endogenous metabolites can interfere with the ionization process. The composition of urine can vary significantly between individuals, leading to variable matrix effects.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction spike analysis.[5][6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set B) with the peak area of the same analyte in a neat solution (Set A). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What is the role of an internal standard (IS) and what type is best for this compound analysis?

A4: An internal standard is a compound added to all samples, calibrators, and quality controls at a constant concentration to correct for variability in sample preparation and instrument response. For LC-MS/MS, the "gold standard" is a stable isotope-labeled (SIL) internal standard, such as this compound-d3.[7] A SIL-IS is ideal because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it experiences the same matrix effects and can effectively normalize the analyte's signal.[8] If a SIL-IS is unavailable, a structural analog (e.g., amitriptyline (B1667244) or mitraphylline) can be used, but it may not compensate for matrix effects as effectively.[5]

Troubleshooting Guide

Problem: My this compound signal shows poor reproducibility and high variability between different samples.

  • Possible Cause: This is a classic sign of a relative matrix effect, where the composition of the matrix varies from sample to sample (e.g., from different individuals), causing inconsistent ion suppression or enhancement.

  • Solution:

    • Incorporate a Stable Isotope-Labeled IS: Use this compound-d3 as your internal standard. It will co-elute and experience the same matrix effects as the unlabeled this compound, providing the most accurate correction.[7]

    • Improve Sample Cleanup: Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient.[9] Implement a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[2][5][10]

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[11]

Problem: I suspect significant ion suppression. How can I confirm this and identify the source?

  • Possible Cause: Co-elution of endogenous compounds, particularly phospholipids in plasma samples, is a common cause of ion suppression.[3][4]

  • Solution:

    • Perform a Post-Column Infusion Experiment: This is a qualitative technique to visualize regions of ion suppression.[11][12] A solution of this compound is continuously infused into the LC flow after the analytical column while a blank, extracted matrix sample is injected. A drop in the constant this compound signal indicates the retention times at which matrix components are eluting and causing suppression.[11]

    • Monitor for Phospholipids: If analyzing plasma, add a multiple reaction monitoring (MRM) transition specific to phospholipids (e.g., m/z 184 > 184) to your method.[3] This will show you where phospholipids are eluting in your chromatogram. If their elution overlaps with this compound, you have found a likely source of suppression.

    • Implement Phospholipid Removal: Use specialized sample preparation products like HybridSPE® or Phree™ plates, which are designed to selectively remove phospholipids from the sample extract.[3][4]

Quantitative Data Summary

The following tables summarize matrix effect and recovery data from various validated methods for this compound and related compounds.

Table 1: Matrix Effect in Rat Plasma for this compound Analysis

AnalyteConcentration (ng/mL)Matrix Effect (%)Reference
This compound0.598.0[5]
This compound50086.5[5]
This compound800100.5[5]
Amitriptyline (IS)500086.1[5]

Note: Matrix Effect % is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Values close to 100% indicate minimal effect.

Table 2: Extraction Recovery and Matrix Effect for 7-Hydroxythis compound in Rat Plasma

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
7-Hydroxythis compound2067.3100.2 ± 6.3[6]
7-Hydroxythis compound60062.098.6 ± 4.9[6]
7-Hydroxythis compound320064.894.1 ± 6.5[6]
Tryptoline (IS)10065.293.1 ± 7.3[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare Set A (Neat Solution): Spike a known amount of this compound and IS into the final reconstitution solvent.

  • Prepare Set B (Post-Spike Matrix): Process blank plasma or urine samples (from at least 6 different sources) through the entire extraction procedure.[5] Before the final evaporation step (if applicable), spike the extracted matrix with the same amount of this compound and IS as in Set A.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate IS-Normalized MF:

    • MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

    • IS-Normalized MF = MF / MF_IS

    • An IS-Normalized MF between 0.85 and 1.15 is often considered acceptable.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE) for Plasma

This protocol is adapted from validated methods for extracting this compound from plasma.[5][13]

  • Aliquot Sample: Pipette 100-500 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the working solution of the internal standard (e.g., this compound-d3).

  • Add Base (Optional but common): Add a small volume of a basic solution (e.g., 0.1 M NaOH) to deprotonate the analyte. Vortex briefly.

  • Add Extraction Solvent: Add an appropriate volume (e.g., 1-3 mL) of an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or a hexane-isoamyl alcohol mixture.[5][13]

  • Vortex: Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.[6]

  • Transfer & Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at < 40°C.[10]

  • Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.[6] Vortex to mix.

  • Inject: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Mitragynine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Urine) Spike 2. Spike with Internal Standard Sample->Spike Extraction 3. Extraction (LLE, SPE, PPT) Spike->Extraction Cleanup 4. Phospholipid Removal (If needed) Extraction->Cleanup Evap 5. Evaporate & Reconstitute Cleanup->Evap LC 6. LC Separation Evap->LC MS 7. MS/MS Detection LC->MS Data 8. Data Processing MS->Data Mitigation Key Stages for Matrix Effect Mitigation Mitigation->Extraction Mitigation->Cleanup Mitigation->LC

Caption: Workflow for this compound bioanalysis highlighting key mitigation stages.

Troubleshooting_Matrix_Effects start Poor Reproducibility or Inaccurate Quantitation? is_check Are you using a Stable Isotope-Labeled IS? start->is_check Yes cleanup_check Is sample cleanup adequate? is_check->cleanup_check Yes use_sil Action: Implement a SIL-IS (e.g., this compound-d3) is_check->use_sil No chrom_check Is chromatography optimized? cleanup_check->chrom_check Yes improve_cleanup Action: Use advanced cleanup (SPE, LLE, PL Removal) cleanup_check->improve_cleanup No optimize_chrom Action: Modify gradient to separate analyte from suppression zones chrom_check->optimize_chrom No assess_quant Tool: Perform Post-Extraction Spike Experiment use_sil->assess_quant improve_cleanup->assess_quant assess_qual Tool: Perform Post-Column Infusion Experiment optimize_chrom->assess_qual

Caption: Troubleshooting flowchart for diagnosing and addressing matrix effects.

Post_Column_Infusion Injector Autosampler: Inject Blank Extracted Matrix Column LC Column Injector->Column Mobile Phase Tee Mixing Tee Column->Tee Eluent + Co-eluting Matrix MS Mass Spectrometer (Monitor Analyte Signal) Tee->MS Combined Flow Pump Syringe Pump: Constant Infusion of Analyte Pump->Tee Analyte Solution

Caption: Diagram illustrating the setup for a post-column infusion experiment.

References

Technical Support Center: Enhancing the Oral Bioavailability of Mitragynine in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the oral pharmacokinetics of Mitragynine (B136389) in rat models. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in rats, and why is it often low?

A1: The oral bioavailability of this compound in rats has been reported to be in the range of 21%.[1] This low bioavailability is primarily attributed to its extensive first-pass metabolism in the liver, where it undergoes both Phase I and Phase II enzymatic degradation.[1][2][3] Additionally, its lipophilic nature can lead to poor dissolution in the gastrointestinal (GI) tract, further limiting absorption.

Q2: What are the main metabolic pathways of this compound in rats?

A2: In rats, this compound is extensively metabolized through Phase I and Phase II reactions. Phase I metabolism involves hydrolysis of the methylester group, O-demethylation of the methoxy (B1213986) groups, and subsequent oxidation or reduction.[2][3] The resulting metabolites can then be conjugated with glucuronic acid or sulfate (B86663) in Phase II metabolism before excretion.[2][3]

Q3: Are there sex-dependent differences in this compound pharmacokinetics in rats?

A3: Yes, significant sex differences have been observed in the pharmacokinetics of this compound in rats. Female rats have been shown to have significantly higher systemic exposure (AUC) to this compound compared to male rats.[4] This is thought to be due to differences in the expression and activity of metabolizing enzymes between sexes.[4]

Q4: How can co-administration of other substances affect this compound's bioavailability?

A4: Co-administration of this compound with other substances, such as in the form of a kratom tea extract, has been shown to increase its oral bioavailability in rats.[5][6] This is likely due to the presence of other alkaloids in the extract that can inhibit the metabolic enzymes responsible for this compound's degradation, thereby reducing first-pass metabolism.[7]

Q5: What are some promising formulation strategies to enhance the oral bioavailability of this compound?

A5: Nanoformulation strategies, such as solid lipid nanoparticles (SLNs) and nanoemulsions, are promising approaches to enhance the oral bioavailability of poorly water-soluble compounds like this compound.[8][9][10] These formulations can improve dissolution, protect the drug from degradation in the GI tract, and potentially facilitate lymphatic absorption, which bypasses first-pass metabolism in the liver.[10][11]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

If you are observing low and highly variable oral bioavailability of this compound in your rat studies, consider the following troubleshooting workflow:

start Low/Variable Oral Bioavailability Observed formulation Step 1: Evaluate Formulation and Vehicle start->formulation protocol Step 2: Review Experimental Protocol formulation->protocol If issue persists sub_formulation Check solubility in vehicle Optimize vehicle composition Consider particle size reduction formulation->sub_formulation metabolism Step 3: Consider Metabolic Inhibition protocol->metabolism If issue persists sub_protocol Standardize gavage technique Ensure consistent fasting state Minimize animal stress protocol->sub_protocol nano Step 4: Explore Advanced Formulations metabolism->nano For significant enhancement sub_metabolism Co-administer with known CYP450 inhibitors Use kratom extract instead of isolated this compound metabolism->sub_metabolism end Improved Bioavailability nano->end sub_nano Develop Solid Lipid Nanoparticles (SLNs) Formulate a Nanoemulsion nano->sub_nano

Caption: Troubleshooting workflow for low and variable oral bioavailability.

Detailed Troubleshooting Steps:

  • Formulation and Vehicle Selection: The choice of vehicle is critical for the absorption of a lipophilic compound like this compound.

    • Problem: The compound is not fully dissolved or is precipitating in the GI tract.

    • Troubleshooting:

      • Solubility Assessment: Determine the solubility of this compound in a variety of pharmaceutically acceptable vehicles (e.g., water, corn oil, 0.5% carboxymethyl cellulose).[12][13]

      • Vehicle Optimization: Test different vehicle compositions. For instance, smaller vehicle volumes have been shown to sometimes improve relative oral availability.[14] The vehicle itself can also influence physiological parameters.[12][13]

      • Particle Size Reduction: If using a suspension, consider micronization to increase the surface area for dissolution.

  • Animal Model and Experimental Protocol: Inconsistencies in your experimental procedure can lead to high variability.

    • Problem: Inconsistent absorption across animals.

    • Troubleshooting:

      • Standardize Gavage Technique: Ensure a consistent and correct oral gavage technique to avoid accidental administration into the lungs or incomplete dosing.[15]

      • Fasting State: The presence of food can significantly impact drug absorption. Ensure a consistent fasting period for all animals before dosing.[4]

      • Animal Stress: High stress levels can alter GI physiology. Handle animals consistently and allow for an acclimatization period.

Issue 2: Rapid Metabolism and High First-Pass Effect

If you suspect that rapid metabolism is the primary reason for low bioavailability, consider the following:

start Suspected Rapid Metabolism met_inhibition Step 1: Metabolic Inhibition Strategies start->met_inhibition lymphatic Step 2: Explore Lymphatic Uptake met_inhibition->lymphatic For bypassing hepatic metabolism sub_met_inhibition Co-administer with CYP3A4 inhibitors Utilize whole kratom extract met_inhibition->sub_met_inhibition end Increased Systemic Exposure lymphatic->end sub_lymphatic Formulate with long-chain fatty acids (Lipid-based formulations) lymphatic->sub_lymphatic

Caption: Strategies to address rapid first-pass metabolism.

Detailed Troubleshooting Steps:

  • Metabolic Inhibition:

    • Problem: this compound is rapidly cleared by liver enzymes.

    • Troubleshooting:

      • Co-administration with Inhibitors: Consider co-administering this compound with a known inhibitor of Cytochrome P450 enzymes (e.g., CYP3A4) to reduce its metabolism.

      • Use of Whole Kratom Extract: As studies have shown, administering this compound as part of a whole kratom extract can increase its bioavailability, likely due to the inhibitory effects of other alkaloids on its metabolism.[5][6][7]

  • Promoting Lymphatic Absorption:

    • Problem: The drug is primarily absorbed into the portal circulation, leading directly to the liver for first-pass metabolism.

    • Troubleshooting:

      • Lipid-Based Formulations: Formulating this compound in lipid-based delivery systems, such as SLNs or nanoemulsions containing long-chain fatty acids, can promote absorption through the intestinal lymphatic system, thereby bypassing the liver.[10][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
This compound HCl204241.26--[1][5]
Lyophilized Kratom Tea20 (equiv. This compound)---1.5-fold higher than this compound HCl[5][6]
Organic Fraction of Kratom Tea20 (equiv. This compound)---1.8-fold higher than this compound HCl[5][6]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), AUC (Area under the plasma concentration-time curve).

Experimental Protocols

Protocol 1: Oral Gavage in Rats

This protocol describes the standard procedure for administering a substance directly into the stomach of a rat via oral gavage.

Materials:

  • Appropriately sized gavage needle (16-18 gauge for adult rats)[16][17]

  • Syringe

  • Test substance formulated in a suitable vehicle

Procedure:

  • Animal Restraint: Properly restrain the rat to ensure its safety and the administrator's. This can be done by firmly grasping the rat over the shoulders and back, immobilizing the head.[7]

  • Gavage Needle Insertion:

    • Measure the appropriate insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.[16]

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle.[7]

  • Administration: Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the solution from the syringe. Do not rotate the needle during administration to avoid esophageal damage.[16]

  • Post-Administration:

    • Gently remove the gavage needle in a single, smooth motion.[7]

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or bleeding from the mouth, for at least 10-15 minutes.[7][17]

Protocol 2: Serial Blood Sampling from the Tail Vein

This protocol outlines a method for collecting serial blood samples from a rat's tail vein for pharmacokinetic analysis.

Materials:

  • Restrainer

  • Heat lamp (optional, for vasodilation)

  • Sterile needles (23-25 gauge) or butterfly catheter[6][18]

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Gauze

Procedure:

  • Animal Preparation: Place the rat in a restrainer. If needed, use a heat lamp to warm the tail and induce vasodilation, making the veins more accessible.[6]

  • Vein Puncturing:

    • Clean the tail with an alcohol swab.

    • Identify the lateral tail vein.

    • Using a sterile needle, puncture the vein.[6]

  • Blood Collection:

    • Collect the desired volume of blood into a microcentrifuge tube. For serial sampling, it is crucial to minimize the volume collected at each time point.[2][6]

    • After collection, apply gentle pressure to the puncture site with gauze to stop the bleeding.[19]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[4]

Protocol 3: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol provides a general workflow for the quantification of this compound in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • C18 analytical column

  • This compound analytical standard

  • Internal standard (e.g., amitriptyline)[20]

  • Organic solvents (e.g., acetonitrile (B52724), methanol, hexane, isoamyl alcohol)[20]

  • Formic acid or acetic acid

  • Rat plasma samples

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard.

    • Add an extraction solvent (e.g., hexane-isoamyl alcohol).[20]

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate this compound and the internal standard on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[21]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific mass-to-charge (m/z) transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound standard.

    • Quantify the concentration of this compound in the plasma samples by comparing their peak area ratios (this compound/internal standard) to the calibration curve.

Protocol 4: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing this compound-loaded SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to about 5-10°C above its melting point.

    • Dissolve this compound in the melted lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.

    • Determine the encapsulation efficiency of this compound.

Mandatory Visualizations

start Start: Oral Administration of this compound Formulation dissolution Dissolution in GI Tract start->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein Circulation absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic Reduced Concentration excretion Excretion systemic->excretion

Caption: this compound's pathway to systemic circulation after oral administration.

start Start: Rat Pharmacokinetic Study formulation_prep 1. Prepare this compound Formulation start->formulation_prep dosing 2. Oral Gavage Administration to Rats formulation_prep->dosing blood_sampling 3. Serial Blood Sampling (Tail Vein) dosing->blood_sampling plasma_prep 4. Plasma Preparation blood_sampling->plasma_prep analysis 5. LC-MS/MS Analysis plasma_prep->analysis pk_analysis 6. Pharmacokinetic Data Analysis analysis->pk_analysis end End: Determine Bioavailability pk_analysis->end

Caption: Experimental workflow for a rat pharmacokinetic study of this compound.

References

Troubleshooting low yields in Mitragynine synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Mitragynine (B136389). The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yields in this compound Synthesis

Question 1: My Pictet-Spengler reaction to form the core indole (B1671886) alkaloid scaffold is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in the Pictet-Spengler reaction for this compound synthesis can stem from several factors. Here's a breakdown of common issues and troubleshooting steps:

  • Incomplete Imine Formation: The reaction proceeds through an iminium ion intermediate. Incomplete formation of the initial imine from tryptamine (B22526) and the aldehyde partner will directly impact the yield.

    • Solution: Ensure your aldehyde is pure and free of carboxylic acid impurities, which can be formed by air oxidation. Use of a dehydrating agent, such as molecular sieves, can help drive the imine formation equilibrium forward.

  • Suboptimal pH: The Pictet-Spengler reaction is acid-catalyzed. However, highly acidic conditions can lead to degradation of the indole nucleus or side reactions.[1][2]

    • Solution: The optimal pH is typically mildly acidic. A common starting point is using protic acids like trifluoroacetic acid (TFA) or acetic acid in aprotic solvents. A pH titration experiment may be necessary to find the sweet spot for your specific substrates.

  • Side Reactions: The formation of spiroindolenine intermediates can occur, which may not efficiently rearrange to the desired β-carboline product.[3]

    • Solution: Reaction temperature and choice of acid catalyst can influence the reaction pathway. Running the reaction at a lower temperature for a longer duration may favor the desired product.

  • Steric Hindrance: The structure of the aldehyde can introduce steric hindrance, slowing down the cyclization step.

    • Solution: If possible, consider a less sterically hindered aldehyde. Alternatively, increasing the reaction time or temperature (while monitoring for degradation) may be necessary.

Question 2: I'm observing significant byproducts in my reductive amination step to introduce the ethyl side chain. How can I improve the selectivity?

Answer: Reductive amination is a critical step, and lack of selectivity can significantly reduce your yield of the desired corynantheine (B231211) precursor.

  • Reduction of the Aldehyde: Strong reducing agents like sodium borohydride (B1222165) can reduce the aldehyde to an alcohol before it has a chance to form an imine with the amine.[4][5]

    • Solution: Employ a milder and more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are excellent choices as they are more effective at reducing the iminium ion than the starting aldehyde, especially under mildly acidic conditions (pH 4-6).[4][5]

  • Over-alkylation: The newly formed secondary amine can sometimes react further with another molecule of the aldehyde, leading to a tertiary amine byproduct.[5][6]

    • Solution: This can often be suppressed by using a stoichiometric excess of the primary amine relative to the aldehyde. A stepwise approach, where the imine is formed first before the addition of the reducing agent, can also minimize this side reaction.[6]

  • Reaction Conditions: Temperature and solvent can influence the rates of competing reactions.

    • Solution: Running the reaction at a lower temperature can sometimes improve selectivity. The choice of solvent can also play a role; protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

Section 2: Challenges in this compound Purification

Question 3: I'm struggling to separate this compound from its diastereomers (speciogynine, speciociliatine) and other related alkaloids using column chromatography. What can I do?

Answer: The co-purification of closely related alkaloids is a significant challenge due to their similar polarities.[7]

  • Choice of Stationary and Mobile Phase: Standard silica (B1680970) gel chromatography may not provide sufficient resolution.

    • Solution:

      • Flash Chromatography: Utilize a high-resolution silica gel with a smaller particle size. A shallow solvent gradient can improve separation. A common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[8]

      • Alternative Stationary Phases: Consider using alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

      • Centrifugal Partition Chromatography (CPC): This technique can offer superior resolution for separating structurally similar compounds.[7]

  • Crystallization: Crystallization can be a powerful purification technique to isolate the desired diastereomer.

    • Solution: After initial chromatographic purification, attempt to crystallize this compound from a suitable solvent system. The formation of a salt, for example, by treating the freebase with picric acid to form this compound picrate, can sometimes facilitate crystallization and improve purity.[8] The freebase can then be regenerated.

Question 4: My final this compound product is degrading over time, even in storage. What are the likely causes and how can I improve its stability?

Answer: this compound is susceptible to degradation under certain conditions.

  • pH Instability: this compound is known to be acid-labile and can also degrade under strongly alkaline conditions.[1][9] The ester moiety can be hydrolyzed under basic conditions.[9]

    • Solution: Store pure this compound as a solid in a neutral, dry environment. If in solution, use a buffered system at a neutral pH (around 7) if possible, although solubility may be lower.[10] Avoid acidic or basic conditions during the final purification and storage steps.

  • Oxidation: The indole and enol ether moieties can be susceptible to oxidation. The related 7-hydroxythis compound (B600473) is believed to be an oxidative derivative of this compound.[11]

    • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Refrigeration or freezing can also slow down degradation processes.

  • Temperature Sensitivity: Elevated temperatures can accelerate degradation.[1][2]

    • Solution: Store this compound at low temperatures, such as in a refrigerator (-4°C) or freezer (-20°C).

Data Presentation

Table 1: Comparison of this compound Yield and Purity from Different Purification Methods

Purification MethodStarting MaterialTypical Yield (% w/w of crude extract)Purity (%)Reference
Flash Chromatography followed by Liquid-Liquid FractionationCrude Chloroform (B151607) Extract>95% recovery from chloroform extract~98%[8]
Crystallization (as Picrate Salt)Crude this compoundNot specified>99%[8]
Centrifugal Partition Chromatography (CPC)Crude ExtractNot specifiedUp to 99%[7]
Sequential Solvent Extraction and Column ChromatographyMitragyna speciosa leaves0.075 g/g of crude extract~98%[12]
Ultrasound-Assisted Extraction and Column ChromatographyMitragyna speciosa leaves16.88% (extract yield)86.46%[13][14]

Table 2: Stability of this compound in Aqueous Buffers at Different pH Values over 24 Hours

pH% Recovered after 6 hours% Recovered after 24 hoursReference
491.8 ± 1.0%88.8 ± 1.4%[10]
796.1 ± 1.9%101.9 ± 0.9%[10]
997.8 ± 0.3%95.5 ± 2.5%[10]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve tryptamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Aldehyde Addition: Add the aldehyde partner (1-1.2 equivalents) to the solution.

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 0.1-0.5 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Column Packing: Pack a flash chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Mitragynine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Tryptamine Tryptamine PS_Reaction Pictet-Spengler Reaction Tryptamine->PS_Reaction Aldehyde Aldehyde Partner Aldehyde->PS_Reaction Core_Scaffold Core Indole Alkaloid Scaffold PS_Reaction->Core_Scaffold Reductive_Amination Reductive Amination Core_Scaffold->Reductive_Amination Crude_this compound Crude this compound Reductive_Amination->Crude_this compound Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Low_Yield_PS cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Pictet-Spengler Reaction Incomplete_Imine Incomplete Imine Formation Start->Incomplete_Imine Suboptimal_pH Suboptimal pH Start->Suboptimal_pH Side_Reactions Side Reactions Start->Side_Reactions Add_Dehydrating_Agent Use Dehydrating Agent (e.g., Molecular Sieves) Incomplete_Imine->Add_Dehydrating_Agent Address with Optimize_pH Optimize pH (Mildly Acidic) Suboptimal_pH->Optimize_pH Address with Adjust_Temp_Time Adjust Temperature and Reaction Time Side_Reactions->Adjust_Temp_Time Address with

Caption: Troubleshooting Low Yields in the Pictet-Spengler Reaction.

References

Mitigating Mitragynine degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of mitragynine (B136389) during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in samples?

A1: The stability of this compound is significantly influenced by pH, temperature, and enzymatic activity. This compound is an acid-labile compound and can also undergo hydrolysis under alkaline conditions.[1][2][3][4] Elevated temperatures can accelerate this degradation.[2][3][5][6] In biological samples, enzymatic degradation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, is a major factor.[7][8]

Q2: What is the optimal pH range for storing this compound samples?

A2: this compound is most stable in a neutral to slightly acidic pH range. Studies have shown it to be stable at pH 4 and 6, even at elevated temperatures.[5] It is labile in strongly acidic (pH ≤ 2) and alkaline (pH ≥ 8) conditions.[2][5]

Q3: At what temperature should I store my this compound samples?

A3: For short-term storage (up to 8 hours), refrigeration at 4°C is recommended.[1][5] For longer-term storage, freezing at -20°C is advisable. Significant degradation of this compound and its active metabolite, 7-hydroxythis compound (B600473), has been observed at temperatures of 40°C and above.[1][3][5]

Q4: How can I prevent enzymatic degradation of this compound in biological samples like blood or plasma?

A4: To prevent enzymatic degradation in biological matrices, it is crucial to inhibit enzyme activity immediately after sample collection. This can be achieved by adding an enzyme inhibitor, such as sodium fluoride, to blood samples. Additionally, storing samples at low temperatures (e.g., -80°C) will significantly slow down enzymatic processes.

Q5: Are there any specific considerations for preparing kratom plant material extracts?

A5: Yes. The choice of extraction solvent and method can impact the yield and stability of this compound.[4] Using a mixture of organic solvents like methanol (B129727) or ethanol (B145695) with water has been shown to be effective.[9] It is also important to control the temperature during extraction to avoid degradation.[6] Acid-base extraction methods can increase the yield of alkaloids, but care must be taken to avoid prolonged exposure to harsh acidic or basic conditions.[4]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Concentrations in Analyzed Samples
Possible Cause Troubleshooting Step
Sample Degradation due to Improper pH Verify the pH of your sample and any buffers or solvents used. Adjust the pH to a neutral range (6-7) if possible. This compound is unstable in strongly acidic or alkaline conditions.[1][5]
Thermal Degradation Ensure samples are consistently kept at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.[10] Review your sample preparation workflow for any high-temperature steps and minimize exposure time if they are unavoidable.[6]
Enzymatic Degradation (Biological Samples) If working with plasma, serum, or tissue homogenates, ensure that enzyme inhibitors were added upon collection. For future collections, use appropriate collection tubes containing preservatives like sodium fluoride. Store biological samples at -80°C.
Incomplete Extraction Re-evaluate your extraction protocol. Ensure the solvent system is appropriate for this compound (e.g., methanol/chloroform (B151607) mixtures).[9][11] Consider using assisted extraction techniques like ultrasonication to improve efficiency.[11]
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Possible Cause Troubleshooting Step
Formation of Degradation Products Under alkaline conditions, this compound can hydrolyze to 16-carboxythis compound.[1][3][5] In acidic conditions, other degradation products can form. Compare the unexpected peaks to known degradation product profiles if available.
Isomeric Interference Kratom contains several isomers of this compound, such as speciogynine (B3026189) and speciociliatine, which may co-elute depending on the chromatographic method.[12][13][14] Optimize your HPLC/LC-MS method to ensure adequate separation of these isomers.
Metabolite Presence (Biological Samples) In biological samples, metabolites such as 7-hydroxythis compound and 9-O-demethylthis compound will be present.[7][13][15] Ensure your analytical method can resolve these from the parent compound.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of Temperature and pH on this compound Stability over 8 Hours

TemperaturepH 2pH 4pH 6pH 8pH 10
4°C No significant lossNo significant lossNo significant lossNo significant lossNo significant loss
20°C No significant lossNo significant lossNo significant lossNo significant lossNo significant loss
40°C No significant lossNo significant lossNo significant loss~20% loss~12-18% loss
60°C Significant lossStableStableSignificant lossSignificant loss
80°C Significant lossStableStableSignificant lossSignificant loss

Data compiled from studies showing stability for up to 8 hours. "No significant loss" indicates less than 10-15% degradation.[1][2][5]

Table 2: Half-life of this compound at Elevated Temperatures

TemperaturepH ConditionEstimated Half-life
60°C Acidic (pH 2)~9.5 hours
80°C Acidic (pH 2)~0.8 - 1.8 hours
80°C Alkaline (pH ≥ 8)~0.8 - 1.8 hours

Data adapted from accelerated stability studies.[5]

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound at various pH levels and temperatures over a short period.

Materials:

  • This compound standard

  • Phosphate (B84403) buffers (pH 2, 4, 6, 8, 10)

  • Water baths or incubators set to 4°C, 20°C, 40°C, 60°C, and 80°C

  • HPLC or LC-MS/MS system

  • Autosampler vials

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Spike the this compound stock solution into each of the phosphate buffers to achieve a final concentration within the linear range of the analytical method.

  • Aliquot the solutions into autosampler vials for each temperature and pH condition.

  • Place the vials in the respective temperature-controlled environments.

  • At specified time points (e.g., 0, 2, 4, 8 hours), remove a vial from each condition.

  • Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Compare the concentrations at each time point to the initial (time 0) concentration to calculate the percentage of degradation.

Protocol 2: Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from dried kratom leaves for quantification.

Materials:

  • Powdered, dried kratom leaves

  • n-hexane

  • Chloroform

  • Methanol

  • Orbital shaker

  • Rotary evaporator

  • Ultrasonicator (optional)

  • Filtration apparatus

Methodology:

  • Weigh a specific amount of powdered kratom leaves (e.g., 10 g).

  • Perform a sequential extraction with solvents of increasing polarity. Start with n-hexane to remove non-polar compounds by shaking for a set period (e.g., 2 hours).

  • Filter the mixture and discard the n-hexane.

  • Extract the remaining plant material with chloroform, again with shaking.

  • Filter and collect the chloroform extract.

  • Finally, extract the plant residue with methanol.

  • Filter and collect the methanol extract.

  • Combine the chloroform and methanol extracts.

  • Concentrate the combined extracts using a rotary evaporator under reduced pressure and controlled temperature to yield the crude extract.

  • The crude extract can then be redissolved in a suitable solvent for analysis by HPLC or LC-MS/MS.[11]

Visualizations

Mitragynine_Metabolism This compound This compound Metabolite1 7-hydroxythis compound This compound->Metabolite1 CYP3A4 Metabolite2 9-O-demethylthis compound This compound->Metabolite2 Metabolite3 16-carboxythis compound This compound->Metabolite3 Hydrolysis PhaseII Glucuronide and Sulfate Conjugates Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII

Caption: Metabolic pathways of this compound.

Sample_Prep_Workflow Start Biological Sample (e.g., Blood, Plasma) AddInhibitor Add Enzyme Inhibitor (e.g., NaF) Start->AddInhibitor Centrifuge Centrifugation AddInhibitor->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate Store Store at -80°C Separate->Store Thaw Thaw Sample Store->Thaw SPE Solid Phase Extraction (SPE) Thaw->SPE Elute Elute this compound SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Navigating the Complexities of Mitragynine Docking: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the refinement of docking studies for Mitragynine (B136389) and its congeners. Authored for an audience of researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, summarized quantitative data, and visual representations of key biological and experimental processes to facilitate a deeper understanding and more accurate computational analyses.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your docking experiments with this compound and its analogs.

Question: My docking results for this compound stereoisomers are inconsistent. What could be the cause and how can I address it?

Answer: Inconsistencies in docking results for stereoisomers like this compound, speciogynine, and speciociliatine (B128378) are a common challenge. The change in chirality at position 3 can significantly alter the 3D conformation and molecular volume of the compound, leading to different interactions within the binding site.[1]

  • Troubleshooting Steps:

    • Thorough Ligand Preparation: Ensure that the 3D structures of all stereoisomers are correctly generated and energy minimized. Small differences in bond angles and lengths can lead to significant variations in docking poses.

    • Flexible Docking: Employ flexible docking protocols that allow for conformational changes in both the ligand and key amino acid residues in the receptor's active site. This is crucial as the different spatial arrangements of stereoisomers may induce different conformational changes in the receptor.

    • Multiple Scoring Functions: Utilize and compare the results from multiple scoring functions. Different functions may prioritize different types of interactions (e.g., hydrogen bonds vs. hydrophobic interactions), and a consensus score can provide a more robust assessment.

    • Post-Docking Analysis: Go beyond just the docking score. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) for each stereoisomer. Visualization of the docked poses is critical to understanding the structural basis for any observed differences in binding affinity.

Question: I am finding it difficult to define the binding pocket for this compound on the mu-opioid receptor. What is the best approach?

Answer: Defining the binding pocket is a critical step for accurate docking.

  • Recommended Protocol:

    • Utilize Crystal Structure Data: Start with a high-quality crystal structure of the mu-opioid receptor, preferably one co-crystallized with a known agonist or antagonist.[2][3]

    • Identify Key Residues: Literature suggests that residues like Asp147 and His297 are crucial for the binding of many opioids.[2] The indole (B1671886) methoxy (B1213986) moiety of this compound has been suggested to interact with Trp293 and His297 in the mu-opioid receptor.[1]

    • Grid Box Definition: Center the grid box around these key residues. The size of the grid box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand. A grid box with dimensions of 64 Å × 60 Å × 60 Å has been used in some studies.[4]

    • Validation with Known Ligands: Before docking your compounds of interest, validate your docking protocol by re-docking the co-crystallized ligand or other known binders. A root mean square deviation (RMSD) value of less than 2Å between the docked pose and the crystallographic pose is generally considered a successful validation.[5]

Question: My docking scores do not correlate well with experimental binding affinities. How can I improve the predictive power of my study?

Answer: A lack of correlation between docking scores and experimental data is a known limitation of molecular docking, often stemming from the inherent approximations in scoring functions.[6]

  • Refinement Strategies:

    • Employ More Advanced Methods: Consider using more computationally intensive methods like Molecular Dynamics (MD) simulations to refine the docked poses and calculate binding free energies using techniques like MM-PBSA or MM-GBSA.[4][7] MD simulations can provide insights into the stability of the ligand-receptor complex over time.

    • Scoring Function Selection: The choice of scoring function can significantly impact the results. Empirical scoring functions are fast but may lack accuracy. Force-field-based and knowledge-based scoring functions can sometimes provide more reliable rankings. It is advisable to test several scoring functions.

    • Consider Solvation Effects: Explicitly modeling solvent molecules can improve the accuracy of binding energy calculations, although this increases computational cost.

    • Ensemble Docking: Instead of docking to a single rigid receptor structure, consider using an ensemble of receptor conformations obtained from MD simulations or different crystal structures. This can account for receptor flexibility.

Question: What are the common pitfalls to avoid when preparing this compound and its congeners for docking?

Answer: Proper ligand preparation is fundamental for a successful docking study.

  • Key Considerations:

    • Correct Protonation State: The protonation state of the nitrogen atom in the indole ring system is crucial for forming key interactions, such as the salt bridge with Asp147 in the mu-opioid receptor.[2] Ensure the correct protonation state at physiological pH.

    • Tautomeric States: For certain congeners, different tautomeric forms may exist. It is important to consider the most stable tautomer or include multiple tautomers in the docking experiment.

    • Energy Minimization: Always perform energy minimization of the 3D ligand structures using a suitable force field to obtain a low-energy, stable conformation.

    • Charge Assignment: Use a reliable method for assigning partial charges to the ligand atoms, as this will influence the electrostatic interaction calculations in the docking algorithm.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its congeners.

Table 1: Binding Energies of this compound and 7-Hydroxythis compound against HER2

CompoundBinding Energy (kcal/mol)
This compound-7.56[4][7]
7-Hydroxythis compound-8.77[4][7]
Native Ligand (SYR127063)-10.57[4]

Table 2: Binding Affinities (Ki) of this compound and Congeners at Opioid Receptors

CompoundReceptorKi (nM)
This compoundMu-Opioid709[8]
Kappa-Opioid1700[8]
Delta-Opioid6800[8]
7-Hydroxythis compoundMu-Opioid77.9[8]
SpeciociliatineMu-Opioid39.2[1]
CorynantheidineAlpha-1D Adrenergic131-fold higher affinity than this compound[1]

Table 3: Functional Activity of Mitragyna Alkaloids at Human Opioid Receptors

CompoundhMOR (EC50 ± SEM (Emax))hKOR (IC50 ± SEM)hDOR (IC50 ± SEM)
This compound0.339 ± 0.178 µM (34%)[9]8.5 ± 7.6 µM[9]>10 µM[9]
7-Hydroxythis compound0.0345 ± 0.0045 µM (47%)[9]7.9 ± 3.7 µM[9]>10 µM[9]
Paynantheine[2.2 ± 10 µM]>10 µM>10 µM
Speciogynine[5.7 ± 2.8 µM]>10 µM>10 µM
Speciociliatine[4.2 ± 1.6 µM]>10 µM>10 µM

Note: Agonist activity is indicated by EC50 values, with maximal efficacy (Emax) relative to DAMGO in parentheses. Antagonist activity is indicated by IC50 values.

Experimental Protocols

This section provides a generalized, detailed methodology for performing a molecular docking study of this compound and its congeners with an opioid receptor, based on commonly used protocols.

1. Protein Preparation

  • Obtain Receptor Structure: Download the 3D crystal structure of the target receptor (e.g., mu-opioid receptor, PDB ID: 5C1M) from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Repair any missing atoms or residues using tools like Swiss-PdbViewer or the "Prepare Protein" wizard in software suites like Schrödinger.

  • Save in PDBQT format: Convert the prepared protein structure into the PDBQT file format required by AutoDock Vina.

2. Ligand Preparation

  • Obtain Ligand Structures: Retrieve the 2D structures of this compound and its congeners from a database like PubChem.

  • 2D to 3D Conversion: Convert the 2D structures to 3D structures using software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Angle Definition: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand.

  • Save in PDBQT format: Convert the prepared ligand structures into the PDBQT file format.

3. Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Identify the active site of the receptor based on co-crystallized ligands or literature data.

    • Define a grid box that encompasses the entire binding pocket. A typical size might be 60x60x60 points with a spacing of 1.0 Å.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking Simulation: Execute the AutoDock Vina command from the terminal, specifying the configuration file. For example: vina --config conf.txt --log log.txt

  • Output: Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

4. Post-Docking Analysis

  • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to view the docked poses of the ligands within the receptor's binding site.

  • Interaction Analysis: Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the receptor residues.

  • RMSD Calculation: If a known binding pose exists, calculate the RMSD between the docked pose and the experimental pose to validate the docking accuracy.

  • Clustering Analysis: If multiple binding modes are predicted, perform a clustering analysis to group similar poses and identify the most populated and energetically favorable binding orientations.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Mitragynine_Signaling_Pathway cluster_receptor Opioid Receptor (GPCR) cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Pathway (Biased Agonism) This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds to G_protein Gαi/o MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin No significant recruitment AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Side_Effects Respiratory Depression, Constipation beta_arrestin->Side_Effects

Caption: this compound's biased agonism at the mu-opioid receptor.

Docking_Workflow Start Start Protein_Prep 1. Protein Preparation (PDB Download, Cleaning, H addition) Start->Protein_Prep Ligand_Prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Gen 3. Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Post-Docking Analysis (Visualization, Interaction Analysis) Docking->Analysis Validation 6. Validation (RMSD, Comparison with Exp. Data) Analysis->Validation End End Validation->End

Caption: A typical workflow for molecular docking studies.

Troubleshooting_Logic Problem Inconsistent Results? Check_Ligand Review Ligand Preparation (Stereoisomers, Tautomers, Charges) Problem->Check_Ligand Yes Solution Improved Accuracy Problem->Solution No Check_Protein Verify Protein Preparation (Missing Residues, Protonation) Check_Ligand->Check_Protein Check_Grid Assess Grid Box Definition (Size and Centering) Check_Protein->Check_Grid Refine_Protocol Refine Docking Protocol (Flexible Docking, Multiple Scoring Functions) Check_Grid->Refine_Protocol Advanced_Methods Consider Advanced Methods (MD Simulations, Ensemble Docking) Refine_Protocol->Advanced_Methods Advanced_Methods->Solution

Caption: A logical approach to troubleshooting docking inconsistencies.

References

Validation & Comparative

A Comparative Pharmacological Analysis of Mitragynine and 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting pharmacological profiles of two primary kratom alkaloids, Mitragynine (B136389) and its oxidized analog, 7-Hydroxythis compound (B600473). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their receptor interactions, functional activities, and pharmacokinetic properties, supported by experimental data and detailed methodologies.

This compound, the most abundant alkaloid in the leaves of the Mitragyna speciosa (kratom) tree, and its metabolite, 7-hydroxythis compound, are central to the plant's complex pharmacology. While structurally related, these two compounds exhibit distinct pharmacological profiles that are critical for understanding their therapeutic potential and safety. This guide offers a side-by-side analysis of their interactions with opioid and other receptor systems, their efficacy in preclinical models, and their behavior within a biological system.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound and 7-hydroxythis compound, providing a clear comparison of their binding affinities, functional potencies, and pharmacokinetic profiles.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound 709 - 161[1][2]1700[1]6800[1]
7-Hydroxythis compound 7.16 - 77.9[1][2]115.0[2]550.2[2]

Table 2: Functional Activity at the µ-Opioid Receptor

CompoundAssayParameterValue
This compound [³⁵S]GTPγSEmaxAntagonist / Very low efficacy[1]
[³⁵S]GTPγSEC₅₀339 nM[3]
7-Hydroxythis compound [³⁵S]GTPγSEmaxPartial Agonist (41.3% - 47%)[1][3]
[³⁵S]GTPγSEC₅₀34.5 nM[3]

Table 3: In Vivo Analgesic Potency

CompoundTestRouteED₅₀ (mg/kg)
This compound Tail-flick (mice)s.c.106[4][5]
Tail-flick (mice)p.o.2.05[4][5]
7-Hydroxythis compound Tail-flick (mice)s.c.0.57 - 0.6[4][5]
Hot Plate (mice)p.o.50[6]

Table 4: Human Pharmacokinetic Parameters (Single Oral Dose)

CompoundTmax (h)T½ (h)
This compound 1.0 - 1.343.4
7-Hydroxythis compound 1.2 - 1.84.7

Signaling Pathways

The interaction of this compound and 7-hydroxythis compound with the µ-opioid receptor (MOR) initiates distinct intracellular signaling cascades. 7-hydroxythis compound is a partial agonist that primarily signals through the G-protein pathway, which is associated with analgesia. Both compounds show minimal recruitment of the β-arrestin pathway, a signaling cascade linked to some of the adverse effects of classical opioids, such as respiratory depression.[3]

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Hydroxythis compound MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gαi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Channel (GIRK) G_protein->GIRK Activates Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia

Figure 1: G-Protein dependent signaling pathway of 7-hydroxythis compound at the µ-opioid receptor.

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound / 7-Hydroxythis compound MOR μ-Opioid Receptor Agonist->MOR Binds GRK GRK MOR->GRK Activates P P Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits (Minimal) GRK->MOR Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Adverse_Effects Potential Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Figure 2: Minimal β-arrestin recruitment by this compound and 7-hydroxythis compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound and 7-hydroxythis compound for the µ, κ, and δ opioid receptors.

  • Materials:

    • Cell membranes expressing the human opioid receptor subtypes (µ, κ, or δ).

    • Radioligands: [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).

    • Test compounds: this compound and 7-hydroxythis compound.

    • Non-specific binding control: Naloxone (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes with opioid receptors - Radioligand ([³H]DAMGO, etc.) - Test compounds (this compound, 7-OH) - Naloxone for non-specific binding start->prepare incubate Incubate membranes, radioligand, and varying concentrations of test compound prepare->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate specific binding, IC₅₀, and Ki values count->analyze end End analyze->end

Figure 3: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and 7-hydroxythis compound at the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compounds: this compound and 7-hydroxythis compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate cell membranes with GDP and varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine EC₅₀ and Emax values.

Hot Plate and Tail-Flick Tests

These are in vivo assays to assess the analgesic effects of compounds in animal models.

  • Objective: To evaluate the antinociceptive properties of this compound and 7-hydroxythis compound.

  • Apparatus:

    • Hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

    • Tail-flick analgesia meter.

  • Procedure (Hot Plate):

    • Administer the test compound to the animal (e.g., mouse or rat) via a specific route (e.g., oral, subcutaneous).

    • At predetermined time points after administration, place the animal on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time is used to prevent tissue damage.

  • Procedure (Tail-Flick):

    • Administer the test compound to the animal.

    • Focus a beam of radiant heat onto the animal's tail.

    • Measure the time it takes for the animal to flick its tail away from the heat source.[4][5]

    • A cut-off time is implemented to avoid injury.

LC-MS/MS for Plasma Quantification

This analytical technique is used to measure the concentration of compounds in biological fluids.[7][8][9]

  • Objective: To determine the plasma concentrations of this compound and 7-hydroxythis compound for pharmacokinetic analysis.

  • Procedure:

    • Sample Preparation:

      • Spike plasma samples with an internal standard.

      • Perform protein precipitation or liquid-liquid extraction to isolate the analytes.[8][9]

      • Evaporate the organic solvent and reconstitute the residue in the mobile phase.[7]

    • LC-MS/MS Analysis:

      • Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.

      • Separate the analytes using a suitable column and mobile phase gradient.

      • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.

    • Data Analysis:

      • Construct a calibration curve using standards of known concentrations.

      • Determine the concentrations of this compound and 7-hydroxythis compound in the plasma samples by comparing their peak areas to the calibration curve.

Conclusion

The pharmacological profiles of this compound and 7-hydroxythis compound are markedly different. 7-hydroxythis compound is a significantly more potent partial agonist at the µ-opioid receptor, which is consistent with its greater analgesic effects observed in preclinical models.[4][5] In contrast, this compound has a much lower affinity for the µ-opioid receptor and displays little to no agonistic activity in functional assays.[1] Both compounds exhibit a preference for G-protein signaling over β-arrestin recruitment, a characteristic that is of significant interest in the development of safer analgesics. The distinct pharmacokinetic profiles of these two alkaloids further contribute to their overall pharmacological effects. This comparative analysis provides a foundational understanding for future research and development efforts focused on these and related compounds.

References

A Comparative Guide to Validated Analytical Methods for Mitragynine in Forensic Casework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of Kratom (Mitragyna speciosa) use and its potential for abuse have necessitated the development of robust and reliable analytical methods for the detection and quantification of its primary psychoactive alkaloid, mitragynine (B136389), in forensic casework. This guide provides a comparative overview of the most commonly employed validated analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters of validated analytical methods for the determination of this compound in biological matrices relevant to forensic casework.

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 50 - 100 ng/mL (urine)[1]0.15 - 0.20 ng/mL (blood, urine)[2]; 0.0026 ng/mL (urine)[3]0.14 - 0.47 µg/mL[4][5]
Limit of Quantification (LOQ) 100 ng/mL (urine)[1]1.0 - 2.0 ng/mL (blood, urine)[2]; 0.5 - 2 ng/mL (blood)[6]0.45 - 1.43 µg/mL[4][5]
Linearity Range 50 - 1000 ng/mL1.0 - 500 ng/mL (urine)[7][8]; 0.2 - 1000 ng/mL (plasma)[9]1.0 - 500 µg/mL[10]; 1.96 - 6.01 µg/mL[11]
Accuracy (% Recovery) Not consistently reported94.98 - 111.20% (urine); 95.25 - 109.12% (blood)[2]98.88 - 101.44%[11]
Precision (%RSD) Not consistently reported<15% (Intra- and Inter-day)[2]<2% (Intra-day); <2% (Inter-day)[11]
Common Matrices Urine, BloodBlood, Urine, Hair, LiverPlant material, Plasma

Experimental Protocols

Detailed methodologies for the analysis of this compound in forensic samples are outlined below. These represent typical workflows and may require optimization based on specific laboratory conditions and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

A common and effective method for extracting this compound from biological fluids involves solid-phase extraction.

  • Sample Pre-treatment: To 1 mL of whole blood or urine, add an internal standard and a buffer solution (e.g., phosphate (B84403) buffer, pH 6) to adjust the pH.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with methanol, deionized water, and the buffer solution.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water and an organic solvent (e.g., methanol) to remove interferences.

  • Elution: Elute the analyte from the cartridge using a mixture of a volatile organic solvent and a small amount of a strong base (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Derivatization: For GC-MS analysis, this compound often requires derivatization (e.g., silylation) to improve its volatility and chromatographic properties.

  • Injection: Inject a small volume (typically 1-2 µL) of the derivatized extract into the GC inlet.

  • Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with a temperature program to separate this compound from other components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard for sensitive and selective quantification.

HPLC-UV Analysis
  • Chromatographic Separation: Inject the sample extract onto a reverse-phase C18 column. Employ an isocratic or gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • UV Detection: Monitor the column effluent at a wavelength where this compound exhibits maximum absorbance, typically around 225 nm or 254 nm. Quantification is based on the peak area relative to a calibration curve prepared from standards of known concentration.

Mandatory Visualization

Signaling Pathway of this compound

This compound is known to be a biased agonist at the µ-opioid receptor, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[12][13][14][15][16] This biased agonism is thought to contribute to its analgesic effects with a potentially lower risk of respiratory depression and other adverse effects associated with conventional opioids.

Mitragynine_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling MOR µ-Opioid Receptor G_Protein G-protein Activation (Gi/o) MOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment (Minimal) MOR->Beta_Arrestin This compound This compound This compound->MOR Binds to AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Side_Effects Respiratory Depression (Reduced) Beta_Arrestin->Side_Effects

Caption: this compound's biased agonism at the µ-opioid receptor.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the forensic analysis of this compound in biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Blood, Urine, etc.) Sample_Accessioning Sample Accessioning & Chain of Custody Sample_Collection->Sample_Accessioning Sample_Preparation Sample Preparation (e.g., SPE) Sample_Accessioning->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC-UV) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Review_Confirmation Review & Confirmation Data_Processing->Review_Confirmation Reporting Reporting of Results Review_Confirmation->Reporting

Caption: General workflow for forensic this compound analysis.

Logical Relationships of Method Validation Parameters

This diagram illustrates the logical dependencies and relationships between key analytical method validation parameters.

Validation_Parameters Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Linearity->Robustness LOQ Limit of Quantification (LOQ) Accuracy->LOQ Stability Stability Accuracy->Stability Precision->LOQ Precision->Stability LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interdependencies of analytical method validation parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of Kratom (Mitragyna speciosa) and the subsequent need for reliable detection methods have led to the development of various immunoassays targeting its primary psychoactive alkaloid, mitragynine (B136389). However, the structural similarity of this compound to other kratom alkaloids and its metabolites presents a significant challenge: cross-reactivity. This guide provides an objective comparison of the performance of different immunoassays, supported by experimental data, to aid researchers in selecting and interpreting assay results.

Performance Data: Cross-Reactivity in Focus

The specificity of an immunoassay is paramount for accurate detection. The following tables summarize the cross-reactivity of various this compound-related compounds and other drugs in different immunoassay formats. This data is crucial for understanding the potential for false-positive results or the inability to differentiate between specific kratom alkaloids.

Table 1: Cross-Reactivity of this compound, Related Alkaloids, and Metabolites in a Polyclonal Antibody-Based ELISA

Compound% Cross-Reactivity
This compound 100%
7α-hydroxy-7H-mitragynine83%
Paynantheine54%
Speciociliatine63%
9-O-demethyl this compound79%
16-carboxy this compound103%
9-O-demethyl this compound sulfate263%
9-O-demethyl this compound glucuronide60%
16-carboxy this compound glucuronide60%
9-O-demethyl-16-carboxy this compound sulfate270%
17-O-demethyl-16,17-dihydro this compound glucuronide34%

Data sourced from an enzyme-linked immunosorbent assay (ELISA) using polyclonal antibodies.[1]

Table 2: Cross-Reactivity of this compound and Major Alkaloids in a Monoclonal Antibody-Based Indirect Competitive ELISA (icELISA)

Compound% Cross-Reactivity
This compound 100%
Speciogynine30.54%
Paynantheine24.83%
Mitraciliatine8.63%

Data from an indirect competitive ELISA (icELISA) utilizing a monoclonal antibody.[2]

Table 3: Cross-Reactivity of Structurally Unrelated Drugs in Immunoassays for this compound

Compound% Cross-Reactivity (Polyclonal ELISA)% Cross-Reactivity (Monoclonal icELISA)
Reserpine<0.01%Not Reported
Codeine<0.01%<0.5%
Morphine<0.01%<0.5%
Caffeine<0.01%<0.5%
Methadone<0.01%Not Reported
Amphetamine<0.01%Not Reported
Cocaine<0.01%Not Reported
TramadolNot Reported<0.5%
DextromethorphanNot Reported<0.5%

This table combines data from two different studies to illustrate the low cross-reactivity of common drugs of abuse in this compound-specific immunoassays.[1][3]

Experimental Protocols

Understanding the methodology behind the data is critical for its evaluation. Below is a detailed protocol for a common immunoassay format used to assess this compound levels and cross-reactivity.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA) Protocol

This protocol provides a representative example of the steps involved in determining this compound concentrations and assessing the cross-reactivity of related compounds.

  • Plate Coating:

    • Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) overnight at 4°C.[4] This conjugate will compete with the free this compound in the sample.

  • Blocking:

    • The plates are washed three times with a wash buffer (e.g., PBS with 0.01% Tween 20).[4]

    • A blocking buffer (e.g., 5% w/v skimmed milk in PBS) is added to each well and incubated for 2 hours at room temperature to prevent non-specific binding.[4]

  • Competitive Reaction:

    • Standards (known concentrations of this compound) or unknown samples are mixed with a specific primary antibody (e.g., rabbit anti-mitragynine antibody) and incubated for 2 hours at 37°C.[4]

    • The pre-incubated mixture is then added to the coated and blocked microtiter plate wells and incubated for another 2 hours at 37°C.[4] During this step, free this compound from the sample and the this compound-protein conjugate on the plate compete for binding to the limited amount of primary antibody.

  • Secondary Antibody Incubation:

    • The plates are washed again.

    • A secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit-HRP) is added to each well and incubated.[4] This antibody will bind to the primary antibody that is now bound to the this compound-protein conjugate on the plate.

  • Signal Development and Detection:

    • After another wash step, a substrate solution (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a color change.[4]

    • The reaction is stopped with a stop solution (e.g., 0.1 N HCl), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[4] The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Cross-Reactivity Determination:

    • To determine cross-reactivity, the same protocol is followed, but instead of this compound standards, various concentrations of related alkaloids or other compounds are used.[5]

    • The half-maximal inhibitory concentration (IC50) is determined for each compound. The cross-reactivity is then calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the principle of cross-reactivity.

Immunoassay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Sample Urine/Serum Sample Competition Competitive Binding: Sample/Standard + Antibody added to coated plate Sample->Competition Standards This compound Standards Standards->Competition Antibody Primary Antibody Antibody->Competition Conjugate Enzyme-Conjugate Coating Plate Coating (this compound-Protein Conjugate) Blocking Blocking (Prevent Non-specific Binding) Coating->Blocking Blocking->Competition Incubation1 Incubation Competition->Incubation1 Washing1 Washing Incubation1->Washing1 SecondaryAb Add Enzyme-Labeled Secondary Antibody Washing1->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Development Color Development Substrate->Development Read Read Absorbance (Plate Reader) Development->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Concentrations & Cross-Reactivity Curve->Calculate

Caption: General workflow of a competitive immunoassay for this compound detection.

Cross_Reactivity_Concept cluster_molecules Molecules in Sample cluster_binding Antibody Binding Site This compound This compound Antibody Anti-Mitragynine Antibody This compound->Antibody High Affinity (Specific Binding) Alkaloid Related Alkaloid (e.g., Paynantheine) Alkaloid->Antibody Lower Affinity (Cross-Reactivity) OtherDrug Unrelated Drug

Caption: Conceptual diagram of antibody cross-reactivity with this compound and related alkaloids.

References

Navigating Mitragynine's Journey: A Comparative Look at its Pharmacokinetics from Different Kratom Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of mitragynine (B136389), the primary psychoactive alkaloid in Kratom (Mitragyna speciosa), is crucial for harnessing its therapeutic potential and assessing its safety. This guide provides a comparative analysis of this compound's pharmacokinetics derived from various Kratom extracts, supported by experimental data, to elucidate how the formulation can significantly influence its absorption, distribution, metabolism, and excretion.

The systemic exposure to this compound can be significantly influenced by the nature of the Kratom product administered. Studies comparing purified this compound with whole-leaf extracts, such as lyophilized Kratom tea, have revealed that the presence of other alkaloids and plant matrix components can enhance the oral bioavailability of this compound. This suggests a complex interplay between the various constituents of Kratom that may affect gastrointestinal absorption and metabolic processes.

Comparative Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of this compound from different oral formulations, as observed in both preclinical and clinical studies. These parameters are critical for designing dosage regimens and predicting therapeutic and adverse effects.

FormulationSubjectDose (this compound)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
This compound HydrochlorideRats20 mg/kg335.0 ± 34.31.5 ± 0.3 (Tmax1), 3.8 ± 0.3 (Tmax2)2085.9 ± 153.2 (AUC0-t)6.0 ± 1.5
Lyophilized Kratom TeaRats20 mg/kg931.3 ± 23.60.3 ± 0.0 (Tmax1), 3.4 ± 0.1 (Tmax2)3108.6 ± 123.6 (AUC0-t)-
Organic Fraction of Lyophilized Kratom TeaRats20 mg/kg604.4 ± 59.31.0 ± 0.0 (Tmax1), 2.8 ± 0.4 (Tmax2)3717.8 ± 321.4 (AUC0-t)-
Kratom TeaHumans (Chronic Users)-44 ± 260.83 ± 0.35180 ± 190 (AUC0-∞)23.24 ± 16.07
Encapsulated Dried Kratom Leaf PowderHumans (Healthy Volunteers)6.65 - 53.2 mgDose-proportional increase1.0 - 1.7More than dose-proportional increaseup to 67.9 (mean)

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, T½: Elimination half-life. Data are presented as mean ± SD or as a range where applicable.

Insights from Experimental Protocols

The data presented above are derived from studies employing rigorous analytical methodologies to quantify this compound in biological matrices. A typical experimental workflow for these pharmacokinetic studies is outlined below.

Experimental Workflow for Comparative Pharmacokinetic Analysis of this compound from Kratom Extracts

G cluster_0 Preparation of Formulations cluster_1 Animal/Human Studies cluster_2 Bioanalysis cluster_3 Pharmacokinetic Analysis prep1 Isolated this compound (e.g., Hydrochloride Salt) admin Oral Administration to Subjects (Rats or Humans) prep1->admin prep2 Kratom Leaf Extracts (e.g., Lyophilized Tea, Tincture) prep2->admin sampling Serial Blood Sampling admin->sampling extraction Plasma Separation and This compound Extraction sampling->extraction quant Quantification using HPLC or UPLC-MS/MS extraction->quant modeling Non-compartmental or Compartmental Analysis quant->modeling params Determination of PK Parameters (Cmax, Tmax, AUC, T½) modeling->params

Figure 1. A generalized workflow for a comparative pharmacokinetic study of this compound.

Detailed Methodologies

1. Preparation of Kratom Extracts and this compound Standards:

  • Lyophilized Kratom Tea (LKT): Fresh Kratom leaves are typically boiled in water, and the resulting aqueous extract is then freeze-dried to obtain a powder. The this compound content of the LKT is quantified using methods like High-Performance Liquid Chromatography (HPLC).[1][2]

  • Organic Fraction of LKT: The LKT is subjected to liquid-liquid extraction with an organic solvent (e.g., chloroform) to isolate a fraction enriched with alkaloids.[1][2]

  • This compound Hydrochloride: Pure this compound is isolated from Kratom leaves and converted to its hydrochloride salt to improve solubility for administration.[1][2]

  • Encapsulated Dried Kratom Leaf Powder: Commercially available ground Kratom leaf is encapsulated for oral administration in human studies. The this compound content of the powder is determined beforehand.[3]

2. In Vivo Studies:

  • Animal Models: Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before the administration of the test substance via oral gavage. Blood samples are collected at predetermined time points through methods like tail vein cannulation.[1][2]

  • Human Studies: Healthy volunteers or chronic Kratom users are recruited. After administration of a standardized dose of the Kratom product, blood samples are collected at various time intervals.[3][4]

3. Bioanalytical Method for this compound Quantification:

  • Sample Preparation: Plasma is separated from blood samples by centrifugation. This compound and an internal standard are then extracted from the plasma using liquid-liquid extraction or solid-phase extraction.[5][6]

  • Chromatographic Analysis: The extracted samples are analyzed using reverse-phase HPLC with UV detection or, for higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][5] The method is validated for linearity, accuracy, precision, and limits of detection and quantification.[7][8]

4. Pharmacokinetic Analysis:

The plasma concentration-time data for this compound are analyzed using pharmacokinetic software. Non-compartmental analysis is typically used to determine parameters such as Cmax, Tmax, AUC, and elimination half-life (T½).[4][9] In some cases, a two-compartment model has been shown to best describe the data.[4]

Discussion of Findings

The available data consistently demonstrate that the oral bioavailability of this compound is higher when administered as a whole-leaf extract (lyophilized tea or its organic fraction) compared to pure this compound hydrochloride in rats.[1][2][10] Specifically, the absolute oral bioavailability of this compound from lyophilized kratom tea and its organic fraction was found to be 1.5- and 1.8-fold higher, respectively, than that of this compound dosed alone.[1][10] This suggests that other components in the Kratom extract may enhance absorption or inhibit first-pass metabolism of this compound. The observation of a double-peak phenomenon in the plasma concentration-time profile following oral administration of extracts in rats suggests complex absorption kinetics, possibly due to delayed gastric emptying or enterohepatic recirculation.

In humans, the pharmacokinetics of this compound from Kratom tea in chronic users showed a relatively rapid absorption (Tmax ~0.83 h) and a long terminal half-life of about 23 hours.[4] A study with encapsulated dried Kratom leaf powder in healthy volunteers also showed rapid absorption (Tmax ~1.0-1.7 h) and a long half-life that could extend up to approximately 68 hours.[3] The Cmax and AUC of this compound increased with escalating doses of the encapsulated powder.[3]

Conclusion for the Drug Development Professional

The choice of Kratom extract and its formulation has a profound impact on the pharmacokinetic profile of this compound. The enhanced bioavailability of this compound from whole-leaf extracts compared to the isolated alkaloid highlights the importance of considering the "entourage effect" of the complex chemical matrix of Kratom in the development of botanical drugs. For researchers and drug developers, these findings underscore the necessity of conducting detailed pharmacokinetic studies on the specific extract or formulation intended for clinical use. A thorough understanding of how different preparations affect this compound's journey through the body is paramount for establishing safe and effective dosing strategies and for predicting potential drug-drug interactions. Future research should focus on a wider range of commercially available extracts and investigate the specific mechanisms by which other Kratom alkaloids and plant constituents modulate the pharmacokinetics of this compound.

References

Mitragynine vs. Morphine: A Comparative Analysis of Analgesic Efficacy and Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mitragynine (B136389), the primary psychoactive alkaloid in kratom, and morphine, a benchmark opioid analgesic. The following sections detail their respective analgesic potencies and side effect profiles, supported by experimental data.

Executive Summary

This compound presents a unique pharmacological profile compared to morphine. While both compounds exhibit analgesic properties through interaction with the µ-opioid receptor (MOR), this compound acts as a partial agonist, whereas morphine is a full agonist. This fundamental difference in receptor activation contributes to variations in their analgesic strength and, notably, their side effect profiles. Experimental evidence suggests that this compound offers a wider therapeutic window, with a reduced risk of severe side effects such as respiratory depression and a potentially lower abuse liability compared to morphine.

Analgesic Potency

The analgesic efficacy of both compounds has been quantified in various preclinical models, most commonly through the hot plate test, which measures the latency of a thermal pain response in rodents.

CompoundAnalgesic Potency (ED₅₀)Animal ModelTest Method
Morphine 7.3 mg/kg - 18.3 mg/kg[1][2]RatHot Plate (52°C)
This compound 31.5 mg/kg - 56 mg/kg[1][2]RatHot Plate (52°C)

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

As the data indicates, morphine is significantly more potent as an analgesic than this compound, requiring a lower dose to achieve a comparable effect.

Side Effect Profile: A Quantitative Comparison

A critical aspect of analgesic development is the therapeutic index – the ratio between the toxic dose and the therapeutic dose. A wider therapeutic index suggests a safer medication.

Respiratory Depression

Respiratory depression is the most severe adverse effect of opioid analgesics and a primary cause of overdose-related fatalities.

CompoundRespiratory Depression (ED₅₀)Therapeutic Index (Respiratory Depression / Analgesia)Animal ModelTest Method
Morphine 3.8 mg/kg (oral)[3]~0.2 - 0.5 (estimated from rat data)MouseWhole-Body Plethysmography
This compound >10 mg/kg (oral, ceiling effect)[3]>0.3 (estimated from rat data, likely higher)MouseWhole-Body Plethysmography

Notably, this compound exhibits a ceiling effect for respiratory depression, meaning that at higher doses, the depressive effects on respiration do not increase proportionally.[3] This contrasts sharply with morphine, where the risk of respiratory depression escalates with the dose.

Gastrointestinal Effects (Constipation)

Opioid-induced constipation is a common and often debilitating side effect. While quantitative comparative data on gastrointestinal transit is limited, studies suggest that this compound pseudoindoxyl, a derivative of this compound, causes less inhibition of gastrointestinal motility than equianalgesic doses of morphine.[4]

Abuse Potential

The rewarding effects of opioids are a key driver of their abuse potential. The conditioned place preference (CPP) test is a common method to assess the rewarding properties of a drug.

CompoundConditioned Place Preference (CPP)Animal Model
Morphine Induces robust CPP, indicating significant rewarding properties.[5][6]Rat
This compound Induces CPP, but at higher doses than morphine.[5][6] Some studies suggest it has a lower abuse liability and can attenuate morphine-induced CPP.[5]Rat

Mechanism of Action: The Role of Biased Agonism

The differences in the side effect profiles of this compound and morphine can be largely attributed to their distinct mechanisms of action at the µ-opioid receptor.

Signaling Pathways

Opioid receptors, like other G-protein coupled receptors (GPCRs), can signal through two primary pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin-2 pathway, which is implicated in many of the adverse effects, including respiratory depression and constipation.

Morphine is a conventional µ-opioid agonist that activates both the G-protein and the β-arrestin-2 pathways.

This compound is a G-protein biased agonist at the µ-opioid receptor.[7] This means it preferentially activates the G-protein signaling cascade responsible for analgesia while only weakly engaging, or not engaging at all, the β-arrestin-2 pathway.[7][8]

cluster_morphine Morphine Signaling cluster_this compound This compound Signaling Morphine Morphine MOR_M µ-Opioid Receptor Morphine->MOR_M G_Protein_M G-Protein Pathway MOR_M->G_Protein_M Beta_Arrestin_M β-Arrestin-2 Pathway MOR_M->Beta_Arrestin_M Analgesia_M Analgesia G_Protein_M->Analgesia_M Side_Effects_M Side Effects (Respiratory Depression, Constipation) Beta_Arrestin_M->Side_Effects_M This compound This compound MOR_Mit µ-Opioid Receptor This compound->MOR_Mit G_Protein_Mit G-Protein Pathway MOR_Mit->G_Protein_Mit Beta_Arrestin_Mit β-Arrestin-2 Pathway MOR_Mit->Beta_Arrestin_Mit Analgesia_Mit Analgesia G_Protein_Mit->Analgesia_Mit Reduced_Side_Effects Reduced Side Effects Beta_Arrestin_Mit->Reduced_Side_Effects

Figure 1: Simplified signaling pathways of Morphine and this compound at the µ-opioid receptor.

Experimental Protocols

Hot Plate Test for Analgesia Assessment

This method is used to evaluate the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus.

Start Start Administer_Compound Administer Test Compound (e.g., Morphine or this compound) Start->Administer_Compound Acclimatize Acclimatize Animal to Testing Environment Administer_Compound->Acclimatize Place_on_Hot_Plate Place Animal on Hot Plate (52-55°C) Acclimatize->Place_on_Hot_Plate Start_Timer Start Timer Place_on_Hot_Plate->Start_Timer Observe_Behavior Observe for Nocifensive Behavior (e.g., paw licking, jumping) Start_Timer->Observe_Behavior Record_Latency Stop Timer and Record Latency Observe_Behavior->Record_Latency Remove_Animal Remove Animal from Hot Plate Record_Latency->Remove_Animal End End Remove_Animal->End

Figure 2: Workflow for the Hot Plate Test.

Detailed Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C is used.[9][10][11] The animal is confined to the heated surface by a transparent cylinder.

  • Animals: Typically, male Sprague-Dawley rats or CD-1 mice are used.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[12]

    • A baseline latency to a nocifensive response (e.g., paw licking, jumping) is determined before drug administration.

    • The test compound (this compound or morphine) or vehicle is administered, typically via intraperitoneal or subcutaneous injection.

    • At a predetermined time after injection, the animal is placed on the hot plate, and the latency to the first nocifensive response is recorded.[9]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[12]

Whole-Body Plethysmography for Respiratory Depression Assessment

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

Start Start Calibrate_Plethysmograph Calibrate Plethysmograph Start->Calibrate_Plethysmograph Acclimatize_Animal Acclimatize Animal in Chamber Calibrate_Plethysmograph->Acclimatize_Animal Record_Baseline Record Baseline Respiratory Parameters Acclimatize_Animal->Record_Baseline Administer_Compound Administer Test Compound Record_Baseline->Administer_Compound Record_Post_Dose Record Post-Dose Respiratory Parameters (e.g., Frequency, Tidal Volume) Administer_Compound->Record_Post_Dose Analyze_Data Analyze Data for Changes in Respiration Record_Post_Dose->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for Whole-Body Plethysmography.

Detailed Methodology:

  • Apparatus: A whole-body plethysmography chamber connected to a pressure transducer is used to detect pressure changes caused by the animal's breathing.[13][14][15]

  • Animals: Conscious, unrestrained mice or rats are used.

  • Procedure:

    • The animal is placed in the chamber and allowed to acclimate.[13][16]

    • Baseline respiratory parameters, including respiratory frequency (breaths per minute) and tidal volume (the volume of air inhaled or exhaled in a single breath), are recorded.

    • The test compound or vehicle is administered.

    • Respiratory parameters are continuously monitored for a set period after drug administration.

    • Data is analyzed to determine the extent of respiratory depression, often expressed as a percentage decrease from baseline.

β-Arrestin-2 Recruitment Assay

This in vitro assay is used to determine the extent to which a compound promotes the interaction between the µ-opioid receptor and β-arrestin-2.

Start Start Transfect_Cells Transfect Cells with Receptor and β-Arrestin-2 Fusion Proteins Start->Transfect_Cells Add_Compound Add Test Compound (e.g., Morphine or this compound) Transfect_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Signal Measure Signal (e.g., BRET, FRET, or Enzyme Complementation) Incubate->Measure_Signal Analyze_Data Analyze Data to Determine β-Arrestin-2 Recruitment Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a β-Arrestin-2 Recruitment Assay.

Detailed Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) is used.

  • Transfection: Cells are co-transfected with plasmids encoding the µ-opioid receptor and a β-arrestin-2 fusion protein.[7] The fusion protein is typically linked to a reporter molecule, such as a luciferase or fluorescent protein.

  • Assay Principle: Upon agonist binding to the receptor, β-arrestin-2 is recruited to the intracellular domain of the receptor. This brings the reporter molecules on the receptor and β-arrestin-2 into close proximity, generating a measurable signal (e.g., Bioluminescence Resonance Energy Transfer - BRET, or enzyme complementation).[17][18]

  • Procedure:

    • Transfected cells are plated in a multi-well plate.

    • The test compound is added to the wells at various concentrations.

    • After an incubation period, the signal is measured using a plate reader.

    • The intensity of the signal is proportional to the degree of β-arrestin-2 recruitment.

Conclusion

The available experimental data indicates that this compound, while a less potent analgesic than morphine, possesses a more favorable side effect profile. Its G-protein biased agonism at the µ-opioid receptor, with minimal β-arrestin-2 recruitment, provides a plausible mechanism for its reduced propensity to cause respiratory depression and other opioid-related adverse effects. These characteristics position this compound and its derivatives as promising leads for the development of safer and more tolerable analgesic drugs. Further research, particularly head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in pain management.

References

A Comparative Analysis of Indole and Oxindole Alkaloids in Kratom Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the indole (B1671886) and oxindole (B195798) alkaloids present in Kratom (Mitragyna speciosa) products, supported by experimental data from recent scientific literature. The complex pharmacological effects of Kratom are attributed to its diverse alkaloid profile, which varies significantly between different strains and products. Understanding the quantitative and qualitative differences between these two major alkaloid classes is crucial for research, quality control, and the development of novel therapeutics.

Introduction to Kratom Alkaloids

Kratom leaves contain over 50 distinct alkaloids, which are broadly classified into two main structural groups: indoles and oxindoles.[1] The indole alkaloids, particularly mitragynine (B136389), are the most abundant and are considered the primary drivers of Kratom's dose-dependent stimulant and sedative-analgesic effects.[2][3] Oxindole alkaloids are generally present in smaller quantities and are often formed through the oxidation of their indole precursors.[4] Despite their lower concentrations, certain oxindoles exhibit potent pharmacological activity, significantly contributing to the overall effects of Kratom.[5][6]

Quantitative Comparison of Major Alkaloids

The alkaloid content of Kratom products is highly variable, influenced by factors such as the geographical origin of the plant material, harvesting time, and processing methods.[2][6] Commercial Kratom products, available as powders, capsules, and extracts, show a wide range of concentrations for both indole and oxindole alkaloids.[7][8]

This compound is consistently the most abundant alkaloid, with concentrations in commercial products ranging from 13.9 ± 1.1 mg/g to as high as 270 ± 24 mg/g.[7][8][9] Other significant indole alkaloids include paynantheine (B163193), speciociliatine, and speciogynine.[10][11] 7-hydroxythis compound, a potent analgesic indole alkaloid, is typically a minor constituent in dried leaves, but its concentration can be significantly higher in certain extracts.[12][13]

Oxindole alkaloids are generally found in lower concentrations. For instance, isomitraphylline (B1672261) has been quantified in some US-grown Kratom at levels of 0.943 ± 0.033 - 1.47 ± 0.18 mg/g.[7][8] The presence and concentration of various oxindoles like corynoxine (B600272) and rhynchophylline (B1680612) can differ between chemotypes of M. speciosa.[7][8]

Table 1: Concentration of Selected Indole and Oxindole Alkaloids in Commercial Kratom Products

Alkaloid ClassAlkaloidConcentration Range (mg/g of product)Key Pharmacological Role
Indole This compound13.9 - 270Partial agonist at μ-opioid receptors, primary psychoactive component.[1][2]
7-Hydroxythis compound< 0.05% of dry leaf, up to 2.8% in extractsPotent μ-opioid receptor agonist, key mediator of analgesic effects.[3][12]
Paynantheine0.3% - 12.8% (w/w in extracts)Competitive antagonist at μ- and κ-opioid receptors, 5-HT₁A activity.[10][11][14]
Speciociliatine0.4% - 12.3% (w/w in extracts)Diastereoisomer of this compound.[6][11]
Speciogynine0.1% - 5.3% (w/w in extracts)Diastereoisomer of this compound.[6][11]
Oxindole Isomitraphylline0.943 - 1.47
CorynoxineQuantified as a minor alkaloidFull agonist at μ-opioid receptors.[5][15]
RhynchophyllineQuantified as a minor alkaloidNon-competitive NMDA receptor antagonist.[1][7]

Data compiled from multiple sources.[7][8][11][12] The wide ranges reflect the significant variability across different products and analytical methods.

Pharmacological Activity at Opioid Receptors

The primary mechanism of action for many of Kratom's effects involves the interaction of its alkaloids with opioid receptors, particularly the μ-opioid receptor (MOR).[1] However, the functional activity of indole and oxindole alkaloids at these receptors can differ significantly, leading to a complex and nuanced pharmacological profile.

This compound acts as a partial agonist at the MOR, while its oxidized metabolite, 7-hydroxythis compound, is a potent full agonist.[3][12] Interestingly, some minor indole alkaloids, such as corynantheidine, also exhibit partial agonism at the MOR.[5][15][16] In contrast, paynantheine functions as a competitive antagonist at both μ- and κ-opioid receptors.[10][14]

Among the oxindoles, corynoxine, the oxindole derivative of corynantheidine, has been identified as a full agonist at the MOR.[5][15] This highlights how the structural conversion from an indole to an oxindole can dramatically alter the pharmacological activity.

These differing activities suggest a modulatory interaction between the various alkaloids. For instance, the presence of opioid antagonists like paynantheine may temper the effects of agonists like this compound and 7-hydroxythis compound.[10]

Table 2: Comparative Pharmacological Activity of Key Kratom Alkaloids at Opioid Receptors

AlkaloidClassμ-Opioid Receptor (MOR) Activityκ-Opioid Receptor (KOR) Activity
This compoundIndolePartial AgonistWeak Agonist/Antagonist
7-Hydroxythis compoundIndolePotent Full AgonistPotent Agonist
PaynantheineIndoleCompetitive AntagonistCompetitive Antagonist
CorynantheidineIndolePartial Agonist-
CorynoxineOxindoleFull Agonist-
IsopaynantheineIndole-Agonist

Data compiled from multiple sources.[1][5][10][14][15]

Experimental Protocols

Alkaloid Extraction and Quantification

A common methodology for the comprehensive analysis of indole and oxindole alkaloids in Kratom products involves Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).[7][8]

1. Sample Preparation:

  • A precisely weighed amount of dried and powdered Kratom material is subjected to extraction.

  • The extraction is typically performed using an organic solvent, often methanol, sometimes with the aid of sonication to improve efficiency.[17]

  • The resulting extract is then filtered and diluted to an appropriate concentration for analysis.

2. Chromatographic Separation:

  • An ultra-high performance liquid chromatography (UPLC) system is used to separate the complex mixture of alkaloids.

  • A C18 reverse-phase column is commonly employed for the separation.[11][18]

  • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to achieve optimal separation of the various alkaloids, including diastereomers.[11]

3. Detection and Quantification:

  • A high-resolution mass spectrometer (HRMS) is used for the detection and quantification of the separated alkaloids.[7][8]

  • Electrospray ionization (ESI) in positive mode is typically used to generate ions of the alkaloids.

  • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards.

In Vitro Pharmacological Assays

To determine the functional activity of individual alkaloids at opioid receptors, various in vitro assays are employed. These assays typically use cell lines that have been engineered to express specific opioid receptors.

1. Receptor Binding Assays:

  • These assays measure the affinity of an alkaloid for a specific receptor.

  • A radiolabeled ligand with known high affinity for the receptor is incubated with cell membranes expressing the receptor, in the presence of varying concentrations of the test alkaloid.

  • The ability of the alkaloid to displace the radioligand is measured, and from this, the binding affinity (Ki) can be calculated.

2. G-Protein Activation Assays:

  • These assays measure the ability of an alkaloid to activate the G-protein signaling pathway upon binding to the receptor.

  • A common method is the [35S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation.

  • An increase in [35S]GTPγS binding in the presence of the alkaloid indicates agonistic activity.

3. β-Arrestin Recruitment Assays:

  • These assays are used to investigate biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).

  • β-arrestin recruitment is associated with receptor desensitization and some of the adverse effects of classical opioids.

  • Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the interaction between the receptor and β-arrestin in the presence of the alkaloid.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing KratomProduct Kratom Product (Powder/Leaf) Extraction Solvent Extraction (e.g., Methanol) KratomProduct->Extraction Filtration Filtration & Dilution Extraction->Filtration UPLC UHPLC Separation (C18 Column) Filtration->UPLC Prepared Sample MS HRMS Detection (ESI+) UPLC->MS Identification Alkaloid Identification (Mass & Retention Time) MS->Identification Mass Spectra Quantification Quantification (Comparison to Standards) Identification->Quantification FinalReport Final Report Quantification->FinalReport Concentration Data

Caption: Workflow for the quantitative analysis of Kratom alkaloids.

Opioid_Receptor_Signaling cluster_agonists Kratom Alkaloids (Agonists) cluster_antagonists Kratom Alkaloids (Antagonists) cluster_downstream Downstream Signaling This compound This compound (Partial Agonist) MOR μ-Opioid Receptor This compound->MOR SevenOH 7-OH-Mitragynine (Full Agonist) SevenOH->MOR Corynoxine Corynoxine (Full Agonist) Corynoxine->MOR Paynantheine Paynantheine (Antagonist) Paynantheine->MOR G_Protein G-Protein Activation MOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Caption: Simplified signaling at the μ-opioid receptor by Kratom alkaloids.

References

Navigating the Cellular Gate: A Comparative Guide to Molecular Dynamics Simulations of Mitragynine's Interaction with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how a compound interacts with the cell membrane is a critical step in drug design and development. This guide provides a comparative overview of molecular dynamics (MD) simulations investigating the interaction of Mitragynine (B136389), the primary alkaloid in Kratom, with lipid bilayers. By examining key findings and methodologies, this document aims to offer a clear perspective on the current understanding of this compound's membrane permeability and behavior, supported by available data.

This compound's pharmacological effects are the subject of intense research, and its ability to cross the cell membrane to reach its targets is a fundamental aspect of its activity.[1] Molecular dynamics simulations have emerged as a powerful tool to visualize and quantify these interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[2][3]

Comparative Analysis of this compound and Analogs Interacting with a DPPC Bilayer

A key study by an unspecified research group provides the most direct computational insights into the behavior of this compound and two of its derivatives, 7-hydroxythis compound (B600473) and this compound pseudoindoxyl, at the membrane interface.[2][4][5] The simulations revealed rapid permeation of all three compounds into a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer.[2][4][5]

CompoundInsertion Time into Bilayer (ns)Predominant LocalizationKey Interactions
This compound ~16Near the lipid-water interface, close to lipid headgroupsHydrogen bonds with water and lipid phosphate (B84403) groups
7-hydroxythis compound ~33Deeper within the hydrophobic coreHydrogen bonds with water and lipid phosphate groups
This compound Pseudoindoxyl ~32Near the lipid-water interface, close to lipid headgroupsHydrogen bonds with water and lipid phosphate groups

Table 1: Summary of quantitative data from molecular dynamics simulations of Kratom alkaloids with a DPPC lipid bilayer.[2][4][5]

These findings underscore the amphiphilic nature of these alkaloids, allowing them to readily partition into the lipid membrane.[2][4][5] The faster insertion time of this compound suggests a more rapid onset of interaction with the membrane compared to its hydroxylated and pseudoindoxyl counterparts.[2][4][5] The subtle differences in their localization within the bilayer may have implications for their subsequent interactions with membrane-bound proteins or their eventual translocation into the cytoplasm.[2][4][5]

Alternative Methodologies: Experimental Permeability Assays

While MD simulations provide a detailed theoretical model, experimental assays offer real-world validation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess a compound's passive permeability.

CompoundAssaypHPermeability (cm/s)
This compound PAMPA40.23 x 10⁻⁶
This compound PAMPA7.411 x 10⁻⁶

Table 2: Experimental permeability data for this compound.[6]

The significant increase in this compound's permeability at a physiological pH of 7.4 is consistent with the compound being predominantly in its unionized form, which facilitates passage through the hydrophobic lipid bilayer.[6] This experimental data complements the MD simulation findings, which also point to rapid membrane interaction.

Experimental Protocols

Molecular Dynamics Simulation of this compound and Analogs with a DPPC Bilayer

The following protocol is based on the detailed methodology described in the primary simulation study.[2][4][5]

  • System Setup:

    • A dipalmitoylphosphatidylcholine (DPPC) lipid bilayer was constructed.

    • The simulation box dimensions were set to 6.418 × 6.443 × 8.000 nm.[2]

    • A single alkaloid molecule (this compound, 7-hydroxythis compound, or this compound Pseudoindoxyl) was placed in the aqueous phase, at a distance of more than 10 Å from the nearest lipid headgroup.[2]

    • The system was solvated with 6169 water molecules.[2]

    • Counterions (Na+ and Cl-) were added to neutralize the system's overall charge.[2]

  • Simulation Parameters:

    • The simulations were run for 100 ns.[5]

    • The primary goal was to observe the unbiased diffusion and subsequent interaction of the alkaloids with the lipid bilayer.[2][4][5]

  • Analysis:

    • Insertion Time: The time taken for each alkaloid to move from the aqueous phase and fully insert into the lipid bilayer was measured.[2][4][5]

    • Localization: Mass density profiles and distance analyses were used to determine the predominant location of each alkaloid within the bilayer.[2][4][5]

    • Interactions: The formation of hydrogen bonds between the alkaloids and surrounding water molecules and lipid phosphate groups was analyzed.[2][4][5]

    • Membrane Properties: The area per lipid and membrane thickness were analyzed to assess the impact of the alkaloids on the bilayer structure.[5]

General Workflow for Small Molecule-Lipid Bilayer MD Simulations

The following represents a generalized workflow for studying the interaction of small molecules with lipid bilayers using MD simulations, drawing from common practices in the field.[3][7]

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis p1 Build Lipid Bilayer p2 Solvate System p1->p2 p3 Add Ions p2->p3 p4 Place Small Molecule p3->p4 s1 Energy Minimization p4->s1 s2 Equilibration (NVT/NPT) s1->s2 s3 Production MD Run s2->s3 a1 Trajectory Analysis s3->a1 a2 Calculate Properties (e.g., PMF, Diffusion) a1->a2 a3 Visualize Interactions a1->a3

Generalized workflow for MD simulations.

Logical Relationship of this compound-Membrane Interaction

The interaction of this compound with the lipid bilayer is a multi-step process that can be conceptualized as a signaling pathway leading to its cellular effects.

G M_aq This compound (Aqueous Phase) M_mem This compound (Membrane Partitioned) M_aq->M_mem Passive Diffusion M_intra This compound (Intracellular) M_mem->M_intra Translocation Target Intracellular Targets (e.g., Receptors) M_intra->Target Binding Effect Pharmacological Effect Target->Effect

Pathway of this compound to its target.

Conclusion

Molecular dynamics simulations provide invaluable, atomistic-level insights into the initial and crucial step of this compound's journey into the cell: its interaction with the lipid bilayer. The available data indicates a rapid partitioning of this compound and its analogs into the membrane, with subtle differences in their preferred location within the bilayer. This computational evidence, supported by experimental permeability data, strengthens our understanding of this compound's bioavailability and sets the stage for more detailed investigations into its interactions with membrane-embedded targets. Future simulation studies could explore different lipid compositions to mimic various cell types and employ enhanced sampling methods to calculate the free energy of permeation, offering a more quantitative comparison with experimental findings.

References

A Comparative Analysis of UGT Enzyme Inhibition by Mitragynine and 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of mitragynine (B136389) and its metabolite, 7-hydroxythis compound (B600473), on UDP-glucuronosyltransferase (UGT) enzymes. The data presented is compiled from in vitro studies and aims to offer a clear perspective on the potential for drug-drug interactions mediated by these prominent kratom alkaloids.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and 7-hydroxythis compound on various UGT isoforms have been evaluated using probe substrates. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below.

UGT IsoformTest SystemProbe SubstrateInhibitorIC50 (µM)Ki (µM)Inhibition Type
UGT1A1 Recombinant Human UGT1A14-Methylumbelliferone (B1674119)This compound> 200[1][2]--
Recombinant Human UGT1A14-Methylumbelliferone7-Hydroxythis compound7.13 ± 1.16[3][4][5][6]--
Recombinant Human UGT1A14-Methylumbelliferone7-Hydroxythis compound196[1]--
UGT1A3 Recombinant Human UGT1A34-MethylumbelliferoneThis compound72[1][7]45[1][7]Noncompetitive[1][7]
Recombinant Human UGT1A34-Methylumbelliferone7-Hydroxythis compound141[1]33[1][7]Competitive[1][7]
UGT1A6 Recombinant Human UGT1A64-MethylumbelliferoneThis compound121[1]--
Recombinant Human UGT1A64-Methylumbelliferone7-Hydroxythis compound> 200 (negligible)[1][7]--
UGT1A9 Recombinant Human UGT1A94-MethylumbelliferoneThis compound131[1]114[1][7]Competitive[1][7]
Recombinant Human UGT1A94-Methylumbelliferone7-Hydroxythis compound51[1][7]29[1][7]Noncompetitive[1][7]
UGT2B7 Recombinant Human UGT2B74-MethylumbelliferoneThis compound> 200[1][2]--
Human Liver MicrosomesZidovudine (B1683550)This compound8.11 ± 4.48[8][9]--
Recombinant Human UGT2B74-Methylumbelliferone7-Hydroxythis compound26.44 ± 1.31[3][4][5][6]--
Recombinant Human UGT2B74-Methylumbelliferone7-Hydroxythis compound> 200 (negligible)[1]--
UGT2B15 Recombinant Human UGT2B154-MethylumbelliferoneThis compound152[1]--
Recombinant Human UGT2B154-Methylumbelliferone7-Hydroxythis compound> 200[1][7]--

Note: Discrepancies in IC50 values for 7-hydroxythis compound with UGT1A1 and UGT2B7 across different studies may be attributed to variations in experimental conditions, such as the source of recombinant enzymes and incubation parameters.[2]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the inhibitory effects of this compound and 7-hydroxythis compound on UGT enzymes.

In Vitro UGT Inhibition Assay (General Workflow)

A common method to assess UGT inhibition involves incubating the inhibitor with a UGT enzyme source, a probe substrate, and the cofactor UDPGA. The formation of the glucuronidated metabolite is then measured and compared to a control without the inhibitor.

UGT_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis Inhibitor This compound or 7-Hydroxythis compound Incubation_Mix Incubation at 37°C Inhibitor->Incubation_Mix UGT_Source Recombinant Human UGTs or Human Liver Microsomes UGT_Source->Incubation_Mix Substrate Probe Substrate (e.g., 4-MU, ZDV) Substrate->Incubation_Mix Cofactor UDPGA Cofactor->Incubation_Mix Termination Reaction Termination (e.g., Acetonitrile) Incubation_Mix->Termination Detection Quantification of Metabolite (e.g., HPLC) Termination->Detection Calculation IC50 / Ki Calculation Detection->Calculation

General workflow for in vitro UGT inhibition assays.
Materials and Methods Synopsis

  • Enzyme Sources: The studies utilized either pooled human liver microsomes (HLM) or recombinant human UGT isoforms expressed in baculovirus-infected insect cells (e.g., UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT2B7, and UGT2B15).[7][8]

  • Probe Substrates: 4-Methylumbelliferone (4-MU) was commonly used as a non-specific substrate for a panel of UGTs.[1][2][3][4][5][6][7] Zidovudine (ZDV) was used as a specific probe substrate for UGT2B7.[8][9]

  • Incubation Conditions: Typically, incubations were performed at 37°C in a buffer solution (e.g., potassium phosphate (B84403) buffer) containing the UGT enzyme source, the probe substrate, the inhibitor (this compound or 7-hydroxythis compound) at various concentrations, and the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to initiate the reaction.

  • Reaction Termination and Analysis: The glucuronidation reaction was stopped by adding a solvent like acetonitrile. The samples were then centrifuged, and the supernatant was analyzed using high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection to quantify the formation of the glucuronidated metabolite.[3][5]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor was compared to the control activity (without the inhibitor). IC50 values were then calculated by fitting the data to a suitable sigmoidal dose-response model using software such as GraphPad Prism.[7] For determining the inhibition constant (Ki) and the mechanism of inhibition, kinetic models (e.g., competitive, noncompetitive, uncompetitive, or mixed) were fitted to the data.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of determining the potential for drug-drug interactions (DDIs) based on in vitro inhibition data.

DDI_Prediction_Flow cluster_invitro In Vitro Assessment cluster_invivo_context In Vivo Context cluster_prediction DDI Prediction Determine_IC50 Determine IC50 values for This compound & 7-OH-Mitragynine against various UGTs Determine_Ki Determine Ki and Inhibition Mechanism Determine_IC50->Determine_Ki Plasma_Concentration Compare Ki with unbound maximum plasma concentration (Cmax) Determine_Ki->Plasma_Concentration Low_Risk Low Risk of DDI Plasma_Concentration->Low_Risk [I]/Ki < 0.1 High_Risk Potential Risk of DDI Plasma_Concentration->High_Risk [I]/Ki ≥ 0.1

Logical flow for predicting drug-drug interaction potential.

Summary of Findings

  • This compound generally exhibits weak to moderate inhibitory effects on the tested UGT isoforms.[1] Its most potent inhibition was observed against UGT1A3.[1][7] However, studies using zidovudine as a probe substrate suggest a stronger inhibition of UGT2B7 in human liver microsomes.[8][9]

  • 7-Hydroxythis compound displays a more varied and, in some cases, more potent inhibitory profile than this compound. It showed the highest inhibitory potency against UGT1A9.[1][7] There is conflicting evidence regarding its effect on UGT1A1 and UGT2B7, with some studies indicating significant inhibition and others reporting negligible effects.[1][2][3][4]

  • Potential for Drug-Drug Interactions: While some of the determined Ki values are relatively high compared to reported plasma concentrations of this compound and 7-hydroxythis compound in humans, the potential for herb-drug interactions, particularly in the intestine where concentrations may be higher, cannot be entirely ruled out.[1][7][8] The inhibition of UGT2B7 by both compounds and of UGT1A1 by 7-hydroxythis compound could be clinically relevant if co-administered with drugs primarily metabolized by these enzymes.[3][5][6]

This guide underscores the importance of further research to clarify the conflicting findings and to fully understand the clinical implications of UGT inhibition by kratom alkaloids.

References

Unveiling the Potency: A Comparative Analysis of Mitragynine Content in Commercial Kratom Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the variable alkaloid content in commercially available Kratom, complete with detailed experimental methodologies and data visualization.

The burgeoning market of commercially available Kratom (Mitragyna speciosa) products presents a significant challenge for researchers and drug development professionals due to the lack of regulation and standardization. The primary psychoactive alkaloid, mitragynine (B136389), varies substantially across products, influencing its pharmacological effects. This guide provides a comparative analysis of this compound content in various commercial Kratom products, supported by experimental data from scientific literature, to aid in research and development.

Quantitative Analysis of this compound Content

The concentration of this compound in commercial Kratom products is highly variable, influenced by factors such as the geographical origin, strain (vein color), and product formulation (e.g., powder, extract, capsule).[1][2] Analysis of a wide range of products reveals significant discrepancies between labeled content and actual alkaloid levels, underscoring the need for independent verification.[3]

A study analyzing 32 commercial Kratom products, including powders, capsules, and liquids, found that all contained this compound.[3] The quantifiable concentrations in 30 of these products ranged from 3.2 to 12.5 mg/g.[3] Another comprehensive analysis of commercial products reported an even wider range of this compound levels, from 13.9 to an exceptionally high 270 mg/g, highlighting the vast differences in product potency.[4] Research on Kratom products purchased in the Chicago area also showed significant variability, with this compound content ranging from 3.9 to 62.1 mg/g.[5][6]

It is important to note that while "strains" like Red, Green, and White Vein are marketed as having distinct effects and alkaloid profiles, some research suggests that the chemical differences may not be as significant as the marketing claims imply.[7][8] One study found no significant difference in the this compound content between various strains from the same vendor.[7] However, other sources suggest that white vein strains tend to have the highest this compound content, typically ranging from 1.3% to 1.8%.[1][9]

The following table summarizes the this compound content found in various studies on commercial Kratom products.

Product TypeThis compound Content RangeReference
Powder, Capsules, Liquid3.2 - 12.5 mg/g[3]
Powder, Capsules13.9 - 270 mg/g[4]
Various Commercial Products3.9 - 62.1 mg/g[5]
Red Vein Powder~1.0 - 1.4% (10 - 14 mg/g)[9]
Green Vein Powder~1.3 - 1.8% (13 - 18 mg/g)[9]
White Vein Powder~1.3 - 1.8% (13 - 18 mg/g)[1][9]
Red Vein Leaf (Dry Weight)33.45 mg/g[10]
Powdered Simplisia (Average)1.46% (14.6 mg/g)[11]
Ethanol Extract (Average)3.22% (32.2 mg/g)[11]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and product standardization. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[3][10][12][13]

Sample Preparation:

A typical extraction procedure for solid Kratom products involves the following steps:

  • Homogenization: The Kratom product (e.g., powder, ground leaves) is accurately weighed.

  • Extraction: A solvent, most commonly methanol, is added to the sample.[13][14] The mixture is then subjected to sonication for a period, often around 30 minutes, to ensure efficient extraction of the alkaloids.[14]

  • Centrifugation and Filtration: The resulting mixture is centrifuged to separate the solid plant material from the liquid extract. The supernatant is then filtered, typically through a 0.45 µm filter, to remove any remaining particulate matter before analysis.[10]

Chromatographic Analysis (HPLC-PDA Example):
  • Instrumentation: An HPLC system equipped with a Photodiode Array (PDA) detector is commonly used. A C18 reversed-phase column is a frequent choice for separation.[10][12]

  • Mobile Phase: A variety of mobile phases can be used. One validated method utilizes an isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:4:1, v/v/v). Another approach uses a gradient elution with acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer.

  • Detection: The PDA detector is set to a wavelength where this compound exhibits strong absorbance, typically around 225 nm or 254 nm.[10][12]

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[13]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound in commercial Kratom products.

Mitragynine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Reporting Start Weigh Kratom Product Solvent Add Methanol Start->Solvent Sonicate Sonicate (e.g., 30 min) Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Extract (e.g., 0.45 µm) Centrifuge->Filter Inject Inject into HPLC/GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detect this compound (e.g., PDA, MS) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify Result Report this compound Concentration (mg/g) Quantify->Result

Caption: Workflow for this compound Quantification in Kratom.

This guide provides a foundational understanding of the variability in this compound content across commercial Kratom products and the methodologies used for its quantification. For researchers and professionals in drug development, rigorous analytical testing of any commercial Kratom product is imperative to ensure accurate and reproducible results.

References

Safety Operating Guide

Mitragynine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of mitragynine (B136389), a primary psychoactive alkaloid from the plant Mitragyna speciosa (kratom). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, as an indole-based alkaloid, requires careful management as hazardous chemical waste.

Core Principle: Treat All this compound Waste as Hazardous

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or flushed down the drain.[1] All waste containing this compound must be collected, treated, and disposed of as hazardous chemical waste in accordance with institutional and local regulations.

I. Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Due to its biological activity, appropriate PPE is mandatory to prevent accidental exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against spills.

II. Chemical Degradation Protocol for this compound Waste

This compound is susceptible to chemical degradation under specific pH conditions, which can be utilized to reduce its biological activity prior to final disposal. Studies on this compound's stability have shown that it is labile in both acidic and alkaline environments, particularly at elevated temperatures.[2][3][4][5] Alkaline hydrolysis is the recommended method for in-laboratory treatment as it converts this compound to 16-carboxythis compound, a product of hydrolysis of the methyl ester group.[2][3][4][5]

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is intended for the treatment of small quantities of this compound waste (solutions or solids) generated during research activities.

Materials:

  • This compound waste (solid or in a compatible solvent).

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).

  • pH indicator strips or a calibrated pH meter.

  • Appropriate hazardous waste container, properly labeled.

  • Stir plate and stir bar (optional, for solutions).

  • Fume hood.

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution (for solutions): If the this compound waste is in a concentrated solution, dilute it with a compatible solvent to improve reaction efficiency.

  • Alkalinization:

    • For liquid waste , slowly add the sodium hydroxide solution while stirring until the pH of the solution is ≥ 10.

    • For solid waste , dissolve it in a suitable solvent and then add the sodium hydroxide solution as described above.

  • Hydrolysis: Loosely cap the container to prevent pressure buildup and allow the hydrolysis reaction to proceed. For enhanced degradation, the solution can be gently heated (e.g., 60-80°C), though significant degradation occurs even at room temperature over a longer period.[2][3][4]

  • Neutralization: After the desired reaction time (a minimum of 24 hours is recommended to ensure complete hydrolysis), allow the solution to cool to room temperature. Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Collection: Transfer the treated and neutralized solution into a properly labeled hazardous waste container.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

III. Data on this compound Stability

The following table summarizes the stability of this compound under various conditions, providing the rationale for the recommended disposal protocol.

pHTemperature (°C)Stability of this compoundDegradation Product(s)
2 60 - 80Unstable (Acid-labile). Significant degradation occurs, with a half-life as low as 0.8 hours at 80°C.[2]Dehydrogenated this compound or a rearrangement product.[2]
4 4 - 80Stable , even at elevated temperatures.[2]Not significant.
6-7 4 - 40Stable .[2][3][4][6]Not significant.
≥ 8 60 - 80Unstable . Undergoes chemical hydrolysis of the methyl ester.[3][4][5]16-carboxythis compound .[2][3][4][7][5]

IV. Workflow for this compound Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound waste in a laboratory setting.

MitragynineDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess 2. Assess Waste Type (Solid vs. Liquid) ppe->assess dissolve 3a. Dissolve Solid Waste in Compatible Solvent assess->dissolve Solid treat 4. Perform Alkaline Hydrolysis (Add NaOH to pH >= 10) assess->treat Liquid dissolve->treat neutralize 5. Neutralize Waste Solution (Adjust pH to 6-8) treat->neutralize collect 6. Collect in Labeled Hazardous Waste Container neutralize->collect ehs 7. Contact EHS for Disposal collect->ehs end End: Waste Disposed ehs->end

Caption: Workflow for the safe disposal of this compound waste.

V. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Wear appropriate PPE, including double gloving if necessary.

  • Containment:

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

    • For solid spills , carefully moisten the material with a damp cloth to prevent the generation of dust before scooping.

  • Collection: Carefully collect the absorbed material or spilled solid and any contaminated debris (e.g., paper towels, gloves) and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a rinse with water.

  • Final Disposal: Dispose of all contaminated materials as hazardous waste through your institution's EHS department.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a secure and compliant research environment.

References

Essential Safety and Logistical Information for Handling Mitragynine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Mitragynine, including operational and disposal plans. The following procedural, step-by-step guidance is designed to directly address specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust.
Skin Protection Chemical impermeable gloves and protective clothing.[1][2] Wear fire/flame resistant and impervious clothing.[1][3]Prevents skin contact, which can cause irritation or allergic reactions.[4]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[2]Protects against inhalation of dust or aerosols, especially in poorly ventilated areas or during procedures that may generate airborne particles.

It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated place.[1][3]

    • Avoid the formation of dust and aerosols.[1][3]

    • Avoid contact with skin and eyes.[1][3]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][3]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

    • Store at -20°C for long-term stability.[2]

    • Keep away from strong oxidizing agents and extremes of temperature and direct sunlight.[2]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Rinse with plenty of water.[2]
Skin Contact Wash skin with soap and water.[2] Take off contaminated clothing immediately.[3]
Inhalation Remove to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3]
Ingestion Clean mouth with water.[2] Never give anything by mouth to an unconscious person.[2][3] Call a doctor or Poison Control Center immediately.[3]

In all cases of significant exposure, consult a physician.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable regional, national, and local laws and regulations.[2] Pharmaceutical waste is often categorized, and its disposal is strictly governed to prevent environmental contamination and human harm.[5]

General Disposal Guidelines:

  • Segregation: Hazardous pharmaceutical waste should be segregated from other waste streams.[5]

  • Labeling: Waste containers should be clearly labeled as hazardous.

  • Professional Disposal: Use a licensed professional waste disposal service to handle hazardous pharmaceutical waste.[5]

  • Avoid Flushing: Do not dispose of this compound down the sink or toilet unless specifically instructed to do so by local regulations, as this can lead to environmental contamination.[6][7] Community-based drug take-back programs are a preferable option for the disposal of unused medicines.[6][7]

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound powder in a research laboratory.

1. Preparation: 1.1. Ensure a designated and clearly marked area for handling this compound. 1.2. Verify that the work area, such as a chemical fume hood or a ventilated enclosure, is functioning correctly. 1.3. Assemble all necessary materials, including the this compound container, weighing paper, spatulas, and solvent. 1.4. Don the appropriate PPE as specified in the table above.

2. Weighing and Aliquoting: 2.1. Perform all manipulations of powdered this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure. 2.2. Carefully open the container of this compound. 2.3. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or paper. 2.4. Avoid generating dust. If any powder is spilled, clean it up immediately following the accidental release measures below. 2.5. Securely close the primary container of this compound.

3. Solubilization: 3.1. Add the weighed this compound to the appropriate solvent in a suitable container. 3.2. Ensure the container is properly labeled with the compound name, concentration, solvent, and date. 3.3. Cap the container and mix gently until the solid is fully dissolved.

4. Post-Handling: 4.1. Decontaminate all surfaces and equipment that may have come into contact with this compound. 4.2. Remove PPE in the correct order to avoid cross-contamination. 4.3. Dispose of all contaminated disposable materials (e.g., gloves, weigh paper) in a designated hazardous waste container. 4.4. Wash hands thoroughly with soap and water after removing gloves.[1]

5. Accidental Release Measures: 5.1. In case of a spill, ensure the area is well-ventilated.[1] 5.2. For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.[2] 5.3. Use personal protective equipment as required for cleanup.[2] 5.4. Prevent further leakage or spillage if it is safe to do so.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Mitragynine_Handling_Workflow start Start: Receive this compound prep Preparation - Designate work area - Verify ventilation - Don appropriate PPE start->prep handling Handling in Ventilated Enclosure (e.g., Fume Hood) prep->handling weighing Weighing and Aliquoting handling->weighing spill Accidental Spill handling->spill solubilization Solubilization weighing->solubilization storage Storage - Tightly sealed - Cool, dry, ventilated - Away from incompatibles solubilization->storage Store Stock post_handling Post-Handling Procedures - Decontaminate surfaces - Doff PPE correctly - Wash hands solubilization->post_handling Use Immediately storage->handling Retrieve for Use disposal Waste Disposal - Segregate hazardous waste - Use licensed disposal service post_handling->disposal end End disposal->end spill_response Spill Response Protocol - Evacuate if necessary - Use spill kit - Decontaminate area spill->spill_response spill_response->post_handling

Caption: Workflow for the safe handling of this compound in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.